molecular formula C7H9NO2S B1579400 3-(2-Thienyl)-D-alanine CAS No. 62-57-5

3-(2-Thienyl)-D-alanine

Número de catálogo: B1579400
Número CAS: 62-57-5
Peso molecular: 103.1
Clave InChI: WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Beta-(2-thienyl)-D-alanine is an alanine derivative that is D-alanine in which one of the methyl hydrogens is replaced by a 2-thienyl group. It is a D-alpha-amino acid and a member of thiophenes. It derives from a D-alanine.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-76-6
Record name beta-2-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-2-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thienyl)-D-alanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As an analogue of the essential amino acid phenylalanine, it serves as a valuable building block in peptide synthesis and as a pharmacological tool to probe biological systems. Its unique thiophene (B33073) moiety imparts distinct chemical and biological properties, leading to its investigation as a phenylalanine antagonist, and as a potential ergogenic, neuroprotective, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

The structural formula of this compound features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-thienylmethyl side chain. The "D" designation indicates the stereochemistry at the alpha-carbon.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-(thiophen-2-yl)propanoic acid
Synonyms D-2-Thienylalanine, (R)-2-Amino-3-(thiophen-2-yl)propanoic acid, H-D-Thi-OH
CAS Number 62561-76-6 (Primary), 139-86-6[1][2]
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 275-277 °C (decomposes)[3]
Solubility Slightly soluble in water.[4]
pKa Not available

Table 2: Spectroscopic Data for 3-(2-Thienyl)-DL-alanine

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Spectra available for the DL-form.[5]
¹³C NMR Spectra available for the DL-form.[5]
FTIR Spectra available for the DL-form.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on established methods for analogous compounds, the following methodologies can be applied.

Synthesis

A common route for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. For this compound, a plausible synthetic workflow is outlined below.

Synthesis_Workflow Thiophene2Carboxaldehyde Thiophene-2- carboxaldehyde Intermediate1 Aminonitrile Intermediate Thiophene2Carboxaldehyde->Intermediate1 NaCN, NH4Cl RacemicMixture DL-3-(2-Thienyl)-alanine Intermediate1->RacemicMixture Acid Hydrolysis D_Alanine This compound RacemicMixture->D_Alanine Enzymatic Resolution or Chiral Chromatography

A potential synthetic workflow for this compound.

Methodology:

  • Strecker Reaction: Thiophene-2-carboxaldehyde is reacted with sodium cyanide and ammonium (B1175870) chloride to form the corresponding α-aminonitrile.

  • Hydrolysis: The aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic mixture of DL-3-(2-Thienyl)-alanine.

  • Chiral Resolution: The enantiomers are separated using either enzymatic resolution or chiral chromatography. Enzymatic resolution often employs an acylase that selectively hydrolyzes the N-acetylated L-enantiomer, allowing for the separation of the D-enantiomer.[6] Chiral HPLC with a suitable chiral stationary phase is another effective method.[7][8][9]

Purification

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Analysis

The structure and purity of this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the thienyl and alanine (B10760859) moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the amino, carboxyl, and thiophene groups.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Chiral HPLC: This technique is essential to determine the enantiomeric purity of the final D-alanine product.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, primarily stemming from its structural similarity to phenylalanine.

Phenylalanine Antagonism

As a phenylalanine antagonist, this compound can competitively inhibit enzymes and transporters that recognize phenylalanine. This property is utilized in the Guthrie test for the diagnosis of phenylketonuria (PKU).[10] The mechanism involves competition for the active site of phenylalanine-metabolizing enzymes or for binding to amino acid transporters.

Phenylalanine_Antagonism cluster_0 Normal Phenylalanine Metabolism cluster_1 Antagonism by this compound Phe Phenylalanine Enzyme Phenylalanine-metabolizing Enzyme/Transporter Phe->Enzyme Product Metabolic Product Enzyme->Product ThienylAla This compound BlockedEnzyme Phenylalanine-metabolizing Enzyme/Transporter ThienylAla->BlockedEnzyme NoProduct Inhibition of Metabolism BlockedEnzyme->NoProduct Neuroprotective_Anti-inflammatory_Pathways cluster_0 Pro-inflammatory & Oxidative Stress Stimuli cluster_1 Signaling Pathways cluster_2 Cellular Response ThienylAla This compound NFkB NF-κB Pathway ThienylAla->NFkB Inhibits? JAK_STAT JAK/STAT Pathway ThienylAla->JAK_STAT Inhibits? Nrf2 Nrf2 Pathway ThienylAla->Nrf2 Activates? Stimuli Inflammatory Cytokines, Reactive Oxygen Species Stimuli->NFkB Stimuli->JAK_STAT Stimuli->Nrf2 Inflammation Inflammation NFkB->Inflammation JAK_STAT->Inflammation Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Inhibits Neuroprotection Neuroprotection & Anti-inflammation

References

The Diverse Biological Activities of Thienylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thienylalanine, an unnatural amino acid analog of phenylalanine where a thiophene (B33073) ring replaces the phenyl group, and its derivatives represent a burgeoning class of compounds with significant potential in drug discovery and development. The incorporation of the thiophene moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and reduced side effects.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of thienylalanine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Thienylalanine derivatives have demonstrated notable efficacy against various cancer cell lines. The structural modifications of the core thienylalanine scaffold have led to the development of potent antiproliferative agents.

Quantitative Data for Anticancer Activity
Compound/DerivativeCancer Cell LineAssayIC50/ActivityReference
Di(3-thienyl)methanol (2)T98G (brain cancer)MTT AssayIC50 in the 60–200 µg/mL range after 24, 48, and 72h[3]
Di(3-thienyl)methane (3)T98G (brain cancer)MTT AssayIC50 in the 60–200 µg/mL range after 24, 48, and 72h[3]
Thieno[2,3-d]pyrimidine derivative 14MCF7 (breast cancer)MTT AssayIC50: 22.12 µM[4]
Thieno[2,3-d]pyrimidine derivative 13MCF7 (breast cancer)MTT AssayIC50: 22.52 µM[4]
Thieno[2,3-d]pyrimidine derivative 9MCF7 (breast cancer)MTT AssayIC50: 27.83 µM[4]
Thieno[2,3-d]pyrimidine derivative 12MCF7 (breast cancer)MTT AssayIC50: 29.22 µM[4]
4-Thiazolidinone derivative 14bMDA-MB-231 (breast cancer)MTT AssayIC50: 6.61 µM (24h)[5]
4-Thiazolidinone derivative 14bMCF-7 (breast cancer)MTT AssayIC50: 0.85 µM (24h)[5]
Thiophene containing aminobenzylnaphthol 4dA549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver)Not SpecifiedGI50: 10 μg/mL[6]
Thiophene containing aminobenzylnaphthol 4iA549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver)Not SpecifiedGI50: 10 μg/mL[6]
Thiophene containing aminobenzylnaphthol 4jA549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver)Not SpecifiedGI50: 10 μg/mL[6]

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial effects of various thienylalanine derivatives against a spectrum of Gram-positive and Gram-negative bacteria.

Quantitative Data for Antimicrobial Activity
Compound/DerivativeBacterial Strain(s)AssayActivity/MICReference
Compound 9a (5-(2-Thienyl)-1,2,4-triazole derivative)Gram-positive and Gram-negative bacteriaAgar (B569324) disc-diffusionMarked broad-spectrum activity[7]
Compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9dGram-positive bacteriaAgar disc-diffusionHighly active[7]
Thienopyrimidine derivative 5Various bacteria and fungiNot SpecifiedBest antimicrobial activity among tested compounds[8]

Enzyme Inhibition

Thienylalanine derivatives have been investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[1] Their structural similarity to natural amino acids like phenylalanine allows them to interact with the active sites of enzymes involved in key biological pathways.[1][9]

Phenylalanine Utilization Inhibition

β-2-Thienylalanine acts as an antagonist to phenylalanine, inhibiting its utilization and thereby impeding bacterial growth.[10] This is due to its incorporation into proteins in place of phenylalanine, leading to non-functional proteins.[10] This mechanism has been observed in Escherichia coli.[11][12]

Indoleamine 2,3-Dioxygenase Inhibition

Beta-[3-benzo(b)thienyl]-DL-alanine, a sulfur analog of tryptophan, has been identified as a potent competitive inhibitor of indoleamine 2,3-dioxygenase, with a Ki value in the micromolar range (7-70 µM).[13]

Detailed Methodologies

Synthesis of Thienylalanine Derivatives

A common synthetic route for thienylalanine derivatives involves the diethyl acetamidomalonate condensation with an appropriate arylmethyl halide, followed by partial hydrolysis and decarboxylation to yield the DL-arylamino acid ethyl ester derivatives.[14] Enzymatic resolution can then be employed to separate the D and L enantiomers.[14] The free amino acids can be subsequently converted to their BOC-protected forms.[14]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell proliferation and viability.[3]

  • Cell Seeding: Cancer cells (e.g., T98G, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thienylalanine derivatives for specified time periods (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[4]

In Vitro Antimicrobial Activity Assessment (Agar Disc-Diffusion Method)

The agar disc-diffusion method is a primary screening technique to evaluate the antimicrobial activity of compounds.[7]

  • Media Preparation: A suitable agar medium, such as Müller-Hinton agar, is prepared and poured into petri dishes.[7]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 200 μ g/disc ) are placed on the agar surface.[7] Standard antibiotic discs (e.g., ampicillin) and solvent-loaded discs serve as positive and negative controls, respectively.[7]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_media Prepare Müller-Hinton Agar inoculate Inoculate with Test Microorganism prep_media->inoculate Standardized Suspension place_disc Place Disc on Agar inoculate->place_disc impregnate_disc Impregnate Disc with Thienylalanine Derivative impregnate_disc->place_disc incubate Incubate Plates place_disc->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone Observe Growth Inhibition Anticancer_MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Thienylalanine Derivatives (Varying Concentrations) start->treat incubate_treat Incubate (e.g., 24, 48, 72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate to Form Formazan add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze Phenylalanine_Antagonism cluster_normal Normal Protein Synthesis cluster_inhibition Inhibition by Thienylalanine Derivative phenylalanine Phenylalanine protein_syn Protein Synthesis phenylalanine->protein_syn functional_protein Functional Protein protein_syn->functional_protein bacterial_growth Bacterial Growth functional_protein->bacterial_growth thienylalanine β-2-Thienylalanine protein_syn_inhib Protein Synthesis thienylalanine->protein_syn_inhib Competitive Incorporation nonfunctional_protein Non-functional Protein protein_syn_inhib->nonfunctional_protein growth_inhibition Growth Inhibition nonfunctional_protein->growth_inhibition

References

Synthesis and Characterization of 3-(2-Thienyl)-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis and characterization of 3-(2-Thienyl)-D-alanine, a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, summarizes key physicochemical and spectral characterization data, and explores the compound's biological context, including its potential as a building block for novel therapeutics. Methodologies are presented to be accessible and reproducible for professionals in the field.

Introduction

This compound is a derivative of the amino acid D-alanine, where a hydrogen atom of the methyl group is substituted with a thiophene (B33073) ring. As a non-proteinogenic amino acid, it serves as a valuable chiral building block in organic synthesis.[1] Its incorporation into peptides and other molecules can impart unique structural and functional properties, potentially enhancing therapeutic efficacy, improving bioavailability, or reducing side effects.[1] The thiophene moiety can influence electronic properties and molecular reactivity, making it a versatile tool for constructing complex heterocyclic systems.[1] This guide details a common synthetic route via amidomalonate synthesis followed by enzymatic resolution and outlines the analytical methods used for its characterization.

Physicochemical and Chiral Properties

This compound is typically a white, solid powder.[2] A summary of its key physical and chemical properties is presented in Table 1. The D-enantiomer is specifically identified by its positive optical rotation, distinguishing it from its L-counterpart which exhibits a negative rotation of a similar magnitude.

Table 1: Physicochemical Properties of 3-(2-Thienyl)-alanine Enantiomers and Racemate

PropertyThis compound3-(2-Thienyl)-L-alanine3-(2-Thienyl)-DL-alanine
Molecular Formula C₇H₉NO₂SC₇H₉NO₂SC₇H₉NO₂S
Molecular Weight 171.22 g/mol [3]171.22 g/mol 171.22 g/mol [3]
CAS Number 62561-76-6[2]22951-96-82021-58-1[3]
Appearance White PowderWhite PowderWhite Crystalline Solid
Melting Point Not specified, but expected to be high with decomposition255-263 °C (dec.)[4]275-277 °C (dec.)
Optical Rotation ([α]²⁰/D) > 0 (Expected)-30.5 ± 1.5° (c=1% in H₂O)
Purity Often >98% (HPLC)[2]≥98.0% (TLC)>99%[3]

Synthesis Protocol

The synthesis of enantiomerically pure this compound is most effectively achieved through a multi-step process. This typically involves the creation of a racemic mixture of the amino acid, followed by a resolution step to isolate the desired D-enantiomer. A common and reliable approach is the amidomalonate synthesis followed by enzymatic resolution.[5][6][7]

Experimental Protocol: Racemic Synthesis and Enzymatic Resolution

This protocol is divided into three main stages:

  • Alkylation: Synthesis of the racemic N-acetyl precursor via amidomalonate synthesis.[5]

  • Enzymatic Resolution: Stereoselective hydrolysis of the N-acetyl-L-enantiomer, leaving the N-acetyl-D-enantiomer unchanged.[8][9]

  • Hydrolysis: Deprotection of the N-acetyl-D-enantiomer to yield the final product.[7]

Materials and Reagents:

Stage 1: Synthesis of N-Acetyl-3-(2-thienyl)-DL-alanine

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add 2-(chloromethyl)thiophene (1.05 eq) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with aqueous HCl. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude diethyl 2-acetamido-2-(thiophen-2-ylmethyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude product, add a 1:1 mixture of concentrated HCl and water. Heat the mixture to reflux for 4-6 hours until the ester and amide groups are hydrolyzed and decarboxylation is complete. Cool the solution, which may precipitate the crude racemic amino acid hydrochloride. Filter and wash with cold water. To obtain the N-acetylated form for resolution, treat the crude amino acid with acetic anhydride (B1165640) and a mild base (e.g., sodium acetate) in an aqueous solution. Adjust pH to crystallize N-Acetyl-3-(2-thienyl)-DL-alanine.

Stage 2: Enzymatic Resolution

  • Enzyme Solution Preparation: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5). Dissolve N-Acetyl-3-(2-thienyl)-DL-alanine in the buffer. Add Acylase I enzyme (a suitable catalytic amount). A small amount of CoCl₂ can be added to activate the enzyme if required.

  • Reaction: Incubate the mixture at a controlled temperature (typically 37°C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding 3-(2-thienyl)-L-alanine and unreacted N-Acetyl-3-(2-thienyl)-D-alanine.

  • Separation: Adjust the pH of the solution to ~5 with acetic acid. The free L-amino acid has lower solubility at this pH and will precipitate. Filter to remove the 3-(2-thienyl)-L-alanine. The filtrate contains the desired N-Acetyl-3-(2-thienyl)-D-alanine.

Stage 3: Hydrolysis to this compound

  • Acid Hydrolysis: Take the filtrate from the previous step containing N-Acetyl-3-(2-thienyl)-D-alanine and add 3M HCl.

  • Reaction: Heat the solution to reflux for 4-6 hours to remove the acetyl group.

  • Isolation: Cool the reaction mixture. Adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., aqueous ammonia (B1221849) or NaOH) to precipitate the final product, this compound. Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Purity Analysis: The enantiomeric excess (ee) and chemical purity of the final product should be determined by chiral HPLC.[7][10]

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Final Deprotection start Diethyl Acetamidomalonate + 2-(Chloromethyl)thiophene enolate Enolate Formation (NaOEt, EtOH) start->enolate alkylation Alkylation Product (Diethyl 2-acetamido-2- (thiophen-2-ylmethyl)malonate) enolate->alkylation hydrolysis Hydrolysis & Decarboxylation (HCl, H₂O, Heat) alkylation->hydrolysis racemate N-Acetyl-3-(2-thienyl)-DL-alanine hydrolysis->racemate racemate_in N-Acetyl-3-(2-thienyl)-DL-alanine enzyme Acylase I (pH 7, 37°C) racemate_in->enzyme products Mixture: - 3-(2-Thienyl)-L-alanine - N-Acetyl-3-(2-thienyl)-D-alanine enzyme->products separation pH Adjustment & Filtration products->separation d_acetyl N-Acetyl-3-(2-thienyl)-D-alanine (in filtrate) separation->d_acetyl d_acetyl_in N-Acetyl-3-(2-thienyl)-D-alanine acid_hydrolysis Acid Hydrolysis (HCl, Heat) d_acetyl_in->acid_hydrolysis final_product This compound acid_hydrolysis->final_product

Caption: Workflow for the synthesis of this compound.

Characterization Data

Characterization relies on spectroscopic and chromatographic methods to confirm the structure, purity, and stereochemistry of the final compound. While specific experimental data for the D-isomer is not widely published, the expected values can be reliably predicted based on the known data for the L- and DL-forms and general principles of spectroscopy.

Table 2: Predicted Spectroscopic and Chromatographic Data for this compound

TechniqueData TypeExpected Observation
¹H NMR Chemical Shift (δ, ppm)~7.2-7.4 (m, 1H, Thiophene H5), ~6.9-7.0 (m, 2H, Thiophene H3, H4), ~4.0-4.2 (dd, 1H, α-CH), ~3.2-3.5 (m, 2H, β-CH₂)
¹³C NMR Chemical Shift (δ, ppm)~170-175 (C=O), ~138-140 (Thiophene C2), ~127-128 (Thiophene C5), ~125-126 (Thiophene C4), ~124-125 (Thiophene C3), ~55-58 (α-C), ~35-38 (β-C)
Mass Spec. (ESI-MS) m/z[M+H]⁺: 172.04, [M+Na]⁺: 194.02
Chiral HPLC Retention TimeA distinct peak that separates from the L-enantiomer on a suitable chiral column (e.g., Crownpak CR(+)).[10]

Note: NMR shifts are predictions in D₂O and are relative to standard references. Actual values may vary based on solvent and experimental conditions. The predicted shifts for the alanine (B10760859) backbone are based on known data for alanine (~3.7 ppm for α-CH, ~1.4 ppm for β-CH₃), adjusted for the deshielding effects of the thienyl group.[11]

Biological Context and Applications

Role in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis.[1] The incorporation of a D-amino acid can significantly increase the peptide's resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. The thiophene ring provides a bioisostere for the phenyl ring of phenylalanine, but with different electronic and steric properties, which can be exploited to fine-tune the binding affinity and selectivity of peptide-based drugs.

Phenylalanine Antagonism

The racemic mixture, 3-(2-Thienyl)-DL-alanine, has been identified as a phenylalanine antagonist.[3] This suggests that it can interfere with metabolic pathways or protein binding sites that normally involve phenylalanine. This property is particularly relevant in the design of enzyme inhibitors or receptor modulators.

Potential Antimicrobial Activity

D-alanine is an essential component of the bacterial cell wall, specifically in the terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[12] This structure is critical for the cross-linking reactions catalyzed by transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which give the cell wall its structural integrity. Molecules that mimic this D-Ala-D-Ala structure can act as inhibitors of these enzymes. For example, β-lactam antibiotics function as structural analogs of the D-Ala-D-Ala terminus.[13]

Peptides incorporating this compound could potentially be designed to target the bacterial cell wall synthesis pathway. By acting as an analog of the natural peptidoglycan precursor, such a peptide could inhibit transpeptidase, leading to a weakened cell wall and bacterial cell lysis.[14][15]

G cluster_pathway Bacterial Peptidoglycan Synthesis cluster_inhibition Inhibition Mechanism precursor Lipid II Precursor (with D-Ala-D-Ala terminus) pbp Transpeptidase (PBP) precursor->pbp Binds wall Growing Peptidoglycan Cell Wall pbp->wall Catalyzes Cross-linking blocked Inhibition of Cross-linking pbp->blocked inhibitor This compound Containing Peptide inhibitor->pbp Binds as analog

Caption: Potential inhibition of bacterial transpeptidase by a D-alanine analog.

Conclusion

This compound is a synthetically accessible and highly valuable non-canonical amino acid for researchers in drug discovery and chemical biology. The synthetic route via amidomalonate synthesis and enzymatic resolution provides a reliable method for obtaining the enantiomerically pure compound. Its characterization is straightforward using standard analytical techniques. The unique properties conferred by the D-stereocenter and the thienyl side chain make it an attractive component for designing novel peptides and small molecules with enhanced stability and targeted biological activity, particularly in the development of new antimicrobial agents.

References

3-(2-Thienyl)-D-alanine as a Phenylalanine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Thienyl)-D-alanine as a phenylalanine antagonist. It details the compound's mechanism of action, primarily through the competitive inhibition of phenylalanine hydroxylase and intestinal phenylalanine transport. This document compiles quantitative kinetic data, outlines key experimental protocols for studying its antagonistic effects, and presents visual diagrams of the relevant metabolic pathway and experimental workflows. The information is intended to serve as a foundational resource for researchers in metabolic disorders, drug development, and biochemical research.

Introduction

3-(2-Thienyl)-alanine is a non-proteinogenic amino acid and a well-established antagonist of the essential amino acid L-phenylalanine.[1][2] It exists as D- and L-isomers, with the racemic mixture and individual isomers demonstrating biological activity. Its structural similarity to phenylalanine allows it to interact with enzymatic and transport systems that recognize the natural amino acid, leading to competitive inhibition. The most prominent application of this antagonism is in the Guthrie test, a widely used newborn screening method for Phenylketonuria (PKU), a metabolic disorder characterized by the inability to properly metabolize phenylalanine.[2][3][4] This guide focuses on the D-isomer's role and the effects of the DL-racemic mixture in biological systems.

Mechanism of Action

The antagonistic properties of 3-(2-thienyl)-alanine stem from its ability to compete with phenylalanine at key biological sites. The primary mechanisms are:

  • Inhibition of Phenylalanine Hydroxylase (PAH): The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH).[5] 3-(2-thienyl)-L-alanine (THA) has been shown to be a competitive substrate for PAH, binding to the active site and consequently inhibiting the hydroxylation of L-phenylalanine.[5] Studies using the racemic mixture, β-2-thienyl-dl-alanine, demonstrate classic competitive inhibition of rat liver and kidney PAH, where the apparent Km for phenylalanine increases in the presence of the inhibitor without a significant change in Vmax.[6]

  • Inhibition of Phenylalanine Transport: β-2-thienyl-dl-alanine competitively inhibits the intestinal absorption of phenylalanine.[6] This suggests that it competes for the same amino acid transporters responsible for phenylalanine uptake from the gut. Furthermore, D-phenylalanine is known to competitively inhibit L-phenylalanine transport across the blood-brain barrier, suggesting a similar mechanism may be at play for its thienyl derivative.[7]

Phenylalanine Hydroxylase Pathway Inhibition

The following diagram illustrates the metabolic pathway for L-phenylalanine and the inhibitory action of 3-(2-Thienyl)-alanine.

PAH_Pathway cluster_pathway Phenylalanine Hydroxylation cluster_inhibition Antagonism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine PAH->Tyr BH2 BH2 PAH->BH2 BH4 BH4 BH4->PAH Cofactor TDA This compound TDA->PAH Competitive Inhibition

Caption: Phenylalanine hydroxylase pathway and competitive inhibition by this compound.

Quantitative Data on Phenylalanine Antagonism

The following tables summarize the kinetic data from studies on β-2-thienyl-dl-alanine as a phenylalanine antagonist in rat models.

Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase (PAH)

Data from crude liver and kidney homogenates.[6]

ParameterOrganControl (No Inhibitor)+ 24 mM β-2-thienyl-dl-alanine
Apparent Km Liver0.61 mM2.70 mM
Kidney0.50 mM1.60 mM
Vmax LiverNo significant changeNo significant change
Table 2: In Vivo Effects and Intestinal Transport Inhibition
ParameterDetailsValueReference
PAH Activity In vivo, rat liver/kidney, after 4 days of repeated injections (2 mmol/kg)~40% of control activity[6]
Intestinal Transport Competitive inhibition Ki for phenylalanine absorption (in vivo perfusion)81 mM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from published research.

Protocol 1: Guthrie Bacterial Inhibition Assay for Phenylketonuria (PKU) Screening

This assay is a semi-quantitative method to detect elevated levels of phenylalanine in dried blood spots, using β-2-thienyl-alanine as a specific antagonist.[3][4][8]

Objective: To screen newborns for hyperphenylalaninemia.

Materials:

  • Standard Guthrie test kit

  • Agar (B569324) gel plates containing a minimal culture medium

  • Bacillus subtilis spores

  • β-2-thienyl-alanine (growth inhibitor)

  • Dried blood spot samples on filter paper (Guthrie cards)

  • Phenylalanine standards for calibration

  • Incubator (37°C)

  • Punch for filter paper disks

Methodology:

  • Plate Preparation: The agar medium is prepared containing Bacillus subtilis spores and a specific concentration of the growth inhibitor, β-2-thienyl-alanine. The inhibitor prevents the germination and growth of the bacteria.

  • Sample Application: A small disk (e.g., 3 mm) is punched from the dried blood spot on the filter paper card.

  • Incubation: The filter paper disk is placed onto the surface of the prepared agar plate. Phenylalanine standards (disks with known concentrations) are also placed on the plate for comparison.

  • Growth: The plates are incubated for approximately 24 hours. Phenylalanine from the blood spot leaches into the agar. If the phenylalanine concentration is elevated (typically >180-240 µmol/L), it will overcome the inhibitory effect of β-2-thienyl-alanine.[8]

  • Data Analysis: The overcoming of inhibition allows the Bacillus subtilis spores to germinate and grow, forming a visible halo or colony around the paper disk. The diameter of this growth zone is roughly proportional to the concentration of phenylalanine in the blood sample.[8] The sample growth is compared to the growth seen with the standards to estimate the phenylalanine level.

Guthrie_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Agar with B. subtilis and β-2-thienyl-alanine A1 Place Blood Disc on Agar Plate P1->A1 P2 Collect Newborn Blood on Filter Paper (Heel Prick) P3 Punch Disc from Dried Blood Spot P2->P3 P3->A1 A2 Incubate Plate (~24h at 37°C) A1->A2 R1 Observe Bacterial Growth (Halo around Disc) A2->R1 R2 Measure Diameter of Growth Zone R1->R2 R3 Compare to Standards & Determine Phe Level R2->R3 InVivo_Workflow start Start dosing Daily Dosing of Rats (Treatment vs. Control) for 4 Days start->dosing harvest Euthanize and Harvest Liver & Kidney Tissue dosing->harvest homogenize Prepare Crude Tissue Homogenates harvest->homogenize assay Perform PAH Enzyme Activity Assay on Supernatant homogenize->assay quantify Quantify L-Tyrosine Production (HPLC/Spectro.) assay->quantify analyze Compare Activity: Treatment vs. Control quantify->analyze end End analyze->end

References

Spectroscopic Profile of 3-(2-Thienyl)-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid 3-(2-Thienyl)-D-alanine. The information presented herein is essential for the characterization, quality control, and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and graphical representations of the analytical workflows.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data has been compiled from available spectral information and is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20d1HThienyl C5-H
~6.95dd1HThienyl C4-H
~6.90d1HThienyl C3-H
~4.00t1Hα-H
~3.40d2Hβ-CH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~175.0Carbonyl (C=O)
~140.0Thienyl C2
~127.0Thienyl C5
~125.0Thienyl C4
~124.0Thienyl C3
~57.0α-Carbon
~35.0β-Carbon

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are indicative of the carboxylic acid, amine, and thiophene (B33073) moieties.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (amine)
~1500MediumC=C stretch (thiophene ring)
~700StrongC-S stretch (thiophene ring)

Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

m/z RatioInterpretation
171.04[M]⁺˙ (Molecular Ion)
126.04[M - COOH]⁺
97.02[Thienylmethyl]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to at least 5 times the longest T₁ relaxation time.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid this compound sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water:acetonitrile (B52724) with 0.1% formic acid) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source is used.

  • Liquid Chromatography:

    • A C18 reversed-phase column is typically used for separation.

    • A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

  • Mass Spectrometry:

    • The mass spectrometer is operated in positive ion mode.

    • Data is acquired in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 171) for collision-induced dissociation (CID) to obtain fragmentation data.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the peak corresponding to this compound and to determine its molecular weight and fragmentation pattern.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Standard Phase->Reference Analyze Analyze Spectra (Shifts, Multiplicity) Reference->Analyze

NMR Data Acquisition and Processing Workflow.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Place_Sample Place Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Background Collect Background Spectrum Apply_Pressure->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Ratio Ratio Sample to Background Sample_Scan->Ratio Identify_Peaks Identify Peak Wavenumbers Ratio->Identify_Peaks Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups

FTIR-ATR Data Acquisition and Analysis Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Inject Inject into LC System Prepare_Solution->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Extract_Chromo Extract Ion Chromatogram Detect->Extract_Chromo Analyze_Spectra Analyze Mass Spectra (m/z) Extract_Chromo->Analyze_Spectra Determine_Frag Determine Fragmentation Analyze_Spectra->Determine_Frag

LC-MS Data Acquisition and Analysis Workflow.

Commercial Availability and Technical Guide for 3-(2-Thienyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and practical applications of 3-(2-Thienyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of peptides and peptidomimetics with novel biological activities.[1][2][3][4][5]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from several prominent vendors. Purity levels are typically high, ensuring suitability for sensitive applications such as solid-phase peptide synthesis (SPPS).

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
MedchemExpress This compound62561-76-6C₇H₉NO₂S171.22>98%Available in various quantities from 1g.[6]
Sigma-Aldrich 3-(2-Thienyl)-DL-alanine2021-58-1C₇H₉NO₂S171.22≥98%Also offers the L-alanine enantiomer.
Santa Cruz Biotechnology 3-(2-Thienyl)-DL-alanine2021-58-1C₇H₉NO₂S171.22>99%Marketed as a phenylalanine antagonist.[7]
Chem-Impex β-(3-Thienyl)-D-alanine152612-26-5C₇H₉NO₂S171.2≥ 99% (HPLC, Chiral purity)Note: This is the 3-thienyl isomer.[8]
CP Lab Safety This compoundNot specifiedNot specifiedNot specifiedmin 98%Available in 1-gram quantities.[9]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₉NO₂S--INVALID-LINK--[10]
Molecular Weight 171.22 g/mol --INVALID-LINK--[10]
Appearance White to off-white solid/powder--INVALID-LINK--[6]
Melting Point 275-277 °C (dec.) (DL-form)--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--[6]
¹H NMR Data available in public databases--INVALID-LINK--[11]
¹³C NMR Data available in public databases--INVALID-LINK--[12]
Mass Spectrum Data available in public databases--INVALID-LINK--[13][14]

Experimental Protocols

The incorporation of this compound into peptides is a primary application. Below are representative protocols for its use in solid-phase peptide synthesis and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-(2-Thienyl)-alanine

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[15][16][17][18][19]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-(2-Thienyl)-alanine

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM, IPA

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (including Fmoc-D-(2-Thienyl)-alanine) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by preparative RP-HPLC.

HPLC Analysis of this compound Containing Peptides

This protocol provides a general method for the analytical reversed-phase HPLC of peptides containing this compound.[20][21][22]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: 220 nm

    • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

  • Injection and Analysis: Inject 10-20 µL of the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the synthesized peptide.

Signaling Pathways and Applications in Drug Discovery

The incorporation of unnatural amino acids like this compound is a key strategy in modern drug discovery to enhance the pharmacological properties of peptides.[1][2][4][5] The thienyl group can introduce unique conformational constraints and potential new binding interactions with biological targets.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its use as a building block in peptides targeting various receptors and enzymes is of significant interest, particularly in the field of neuroscience.[8] Peptides containing thienylalanine derivatives have been investigated for their potential to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors implicated in neurological disorders. The rationale behind incorporating this amino acid often involves mimicking the aromatic side chain of phenylalanine or tryptophan while introducing novel electronic and steric properties.[23]

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis & Purification Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection1 Cleavage Cleavage & Deprotection Repeat->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analytical HPLC & Mass Spec Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: Workflow for the synthesis and analysis of peptides containing this compound.

Logical Relationship in Drug Discovery Application

drug_discovery_logic Start This compound (Unnatural Amino Acid) Incorp Incorporation into Peptide Sequence Start->Incorp Modified_Peptide Modified Peptide (Novel Properties) Incorp->Modified_Peptide Screening Biological Screening (e.g., Receptor Binding) Modified_Peptide->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: The role of this compound in the drug discovery pipeline.

References

In-Depth Technical Guide: 3-(2-Thienyl)-D-alanine (CAS Number 62561-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine, with the CAS registry number 62561-76-6, is a synthetic amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemical research. Structurally, it is an unnatural D-amino acid characterized by the presence of a thiophene (B33073) ring attached to the alanine (B10760859) backbone. This modification from naturally occurring amino acids imparts unique physicochemical properties, making it a valuable building block in the design and synthesis of novel peptides and small molecule therapeutics. Its primary application lies in its role as a research chemical, particularly in studies exploring its potential as a phenylalanine antagonist.[1] This guide provides a comprehensive overview of the known properties, safety information, and relevant experimental data for this compound.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂S[3]
Molecular Weight 171.22 g/mol [1]
Melting Point 255-263 °C (decomposes)
Appearance White to off-white crystalline powder[2]
Synonyms β-(2-thienyl)-d-alanine, D-2-thienylalanine, (R)-2-amino-3-(thiophen-2-yl)propanoic acid[3][4]
Purity Typically >95%[3]

Biological Activity and Mechanism of Action

The primary characterized biological activity of 3-(2-Thienyl)-alanine is its role as a competitive antagonist of phenylalanine.[1] Research has demonstrated that the DL-racemic mixture of 3-(2-Thienyl)-alanine can inhibit the enzyme phenylalanine hydroxylase and the intestinal transport of phenylalanine.[5]

Inhibition of Phenylalanine Hydroxylase

In vitro studies using crude rat liver and kidney homogenates have shown that DL-3-(2-thienyl)-alanine acts as a competitive inhibitor of phenylalanine hydroxylase. The apparent Michaelis constant (Km) for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM in the presence of 24 mM of the inhibitor, with no significant change in the maximum reaction velocity (Vmax).[5] For the kidney enzyme, the Km changed from 0.50 mM to 1.60 mM under the same conditions.[5]

Inhibition of Phenylalanine Intestinal Transport

In vivo perfusion studies in rats have demonstrated that DL-3-(2-thienyl)-alanine competitively inhibits the intestinal absorption of phenylalanine. The inhibition constant (Ki) for this process was estimated to be 81 mM.[5]

The following diagram illustrates the mechanism of action of 3-(2-Thienyl)-alanine as a competitive inhibitor of phenylalanine hydroxylase.

Phenylalanine_Hydroxylase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Phe Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (Enzyme) Phe->PAH Binds to active site PAH_inhibited Phenylalanine Hydroxylase (Enzyme) Phe->PAH_inhibited Blocked Tyr Tyrosine (Product) PAH->Tyr Catalyzes conversion ThienylAla This compound (Inhibitor) ThienylAla->PAH_inhibited Binds to active site No_Reaction No Tyrosine Formation PAH_inhibited->No_Reaction

Mechanism of Phenylalanine Hydroxylase Inhibition.

Safety and Toxicology

Detailed toxicological data for this compound is limited. The primary hazards identified are skin, eye, and respiratory irritation.[6] No specific LD50 or IC50 values for this compound were found in the reviewed literature. One source reported an acute oral LD50 of 1000 mg/kg in rats for Beta-Alanine, a different, though related, amino acid. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[7]

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from publicly available safety data sheets.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available. However, a general methodology can be adapted from the synthesis of related compounds.

Synthesis of DL-3-(2-Thienyl)-alanine and Enzymatic Resolution

A published method for the synthesis of related aryl-alanines involves the following general steps:[8]

  • Condensation: Diethyl acetamidomalonate is condensed with 2-(chloromethyl)thiophene (B1266113) in the presence of a base to yield the corresponding malonic ester derivative.

  • Hydrolysis and Decarboxylation: The resulting ester is partially hydrolyzed to the monoethyl ester, followed by decarboxylation to yield DL-3-(2-Thienyl)-alanine ethyl ester.

  • Enzymatic Resolution: The racemic mixture of the ethyl ester is subjected to enzymatic resolution. This process selectively hydrolyzes one enantiomer (typically the L-form) to the corresponding N-acetyl-L-amino acid, leaving the D-amino acid derivative unreacted.

  • Hydrolysis: Acidic hydrolysis of the remaining D-amino acid derivative yields the final product, this compound.

  • Purification and Analysis: The final product is purified, and its optical purity is determined by a suitable analytical method such as HPLC using a chiral column.[8]

The following workflow diagram illustrates the general synthesis and resolution process.

Synthesis_Workflow cluster_workflow General Synthesis and Resolution Workflow Start Starting Materials: - Diethyl acetamidomalonate - 2-(Chloromethyl)thiophene Condensation Condensation Reaction Start->Condensation Hydrolysis_Decarboxylation Partial Hydrolysis & Decarboxylation Condensation->Hydrolysis_Decarboxylation DL_Ester DL-3-(2-Thienyl)-alanine ethyl ester Hydrolysis_Decarboxylation->DL_Ester Enzymatic_Resolution Enzymatic Resolution DL_Ester->Enzymatic_Resolution Separation Separation of Enantiomers Enzymatic_Resolution->Separation D_Ester D-3-(2-Thienyl)-alanine ethyl ester Separation->D_Ester L_Acid N-acetyl-L-3-(2-Thienyl)-alanine Separation->L_Acid Acid_Hydrolysis Acid Hydrolysis D_Ester->Acid_Hydrolysis Purification Purification & Analysis Acid_Hydrolysis->Purification Final_Product This compound Purification->Final_Product

General workflow for synthesis and resolution.

Analytical Data

Publicly available analytical data for this compound is limited. However, spectra for the closely related DL-form are available.

  • ¹H NMR and ¹³C NMR: Spectral data for DL-3-(2-Thienyl)-alanine can be found in public databases such as PubChem.[9]

  • Mass Spectrometry: Mass spectral data for DL-3-(2-Thienyl)-alanine is also available in public databases.[9]

  • Infrared Spectroscopy: IR spectra for DL-3-(2-Thienyl)-alanine are available in spectral databases.[9]

Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.

Conclusion

This compound is a valuable research chemical with established utility as a competitive inhibitor of phenylalanine hydroxylase and intestinal phenylalanine transport. While detailed toxicological and pharmacological data remain scarce, its role as a building block in medicinal chemistry is evident. Further research is warranted to fully elucidate its biological activities, potential therapeutic applications, and safety profile. The synthesis of the D-enantiomer can be achieved through the resolution of the racemic mixture. As with all research chemicals, it should be handled with care by trained professionals.

References

The Integration of Thiophene-Containing Amino Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the canonical set of 20 proteinogenic amino acids. Among the myriad of unnatural amino acids, those incorporating a thiophene (B33073) ring have emerged as a privileged scaffold in drug design and discovery. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships of thiophene-containing amino acids, offering a valuable resource for researchers in the field of medicinal chemistry.

Introduction: The Thiophene Moiety as a Bioisostere

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl group.[1] Its similar size, planarity, and ability to engage in π-stacking interactions allow it to mimic phenylalanine in biological systems. However, the presence of the sulfur atom imparts distinct electronic properties, including a different quadrupole moment and the ability to participate in hydrogen bonding and other non-covalent interactions. These subtle yet significant differences can be exploited to fine-tune the pharmacological properties of peptide-based drugs, including their binding affinity, selectivity, and metabolic stability. The two primary isomers utilized in medicinal chemistry are 2-thienylalanine and 3-thienylalanine, which offer distinct spatial arrangements of the thiophene ring relative to the amino acid backbone.

Synthesis of Thiophene-Containing Amino Acids

The synthesis of enantiomerically pure thiophene-containing amino acids is a critical step in their application in drug discovery. Various synthetic strategies have been developed, often involving the alkylation of a glycine (B1666218) equivalent or the resolution of a racemic mixture.

General Synthesis of DL-Thienylalanines

A common approach to the synthesis of racemic β-(thienyl)alanines involves the condensation of a thienylmethyl halide with a malonic ester derivative, followed by hydrolysis and decarboxylation. For instance, the synthesis of DL-β-(3-benzo[b]thienyl)-alanine can be achieved through the diethyl acetamidomalonate condensation with 3-chloromethylbenzo[b]thiophene.[2]

Enzymatic Resolution for Enantiopure Thienylalanines

Enzymatic resolution is a powerful technique to obtain enantiomerically pure amino acids. This method leverages the stereoselectivity of enzymes, such as proteases, to selectively act on one enantiomer of a racemic mixture. For example, N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester can be resolved using enzymes to yield the corresponding N-acetyl-L-amino acid and the unreacted D-amino acid derivative, which can then be hydrolyzed to the pure D-amino acid.[2] Biotransformation processes, such as the transamination of 2-hydroxy-3-thienylacrylic acids using microorganisms or isolated transaminases, also provide a route to enantiomerically pure L-thienylalanines.

Biological Activities and Structure-Activity Relationships (SAR)

The incorporation of thiophene-containing amino acids into peptide sequences can significantly modulate their biological activity. These modifications have been explored in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

As Phenylalanine Antagonists

Early studies demonstrated that β-2-thienylalanine can act as a phenylalanine antagonist, inhibiting the growth of microorganisms like Escherichia coli.[3][4] This inhibitory effect is due to its incorporation into proteins in place of phenylalanine, leading to non-functional or misfolded proteins.[5] This antagonistic activity highlights the bioisosteric relationship between the thiophene and phenyl rings.

In Peptides Targeting Enzymes

The substitution of phenylalanine with thienylalanine in peptide-based enzyme inhibitors has been shown to influence their potency and duration of action. For instance, the tripeptide 3-thienylalanine-ornithine-proline (TOP) was found to be a potent angiotensin-converting enzyme (ACE) inhibitor with a longer duration of action compared to captopril (B1668294) in spontaneously hypertensive rats.[6] The thiophene ring in TOP is suggested to contribute to its enhanced free radical scavenging activity in addition to chelating the zinc ion in the ACE active site.[6]

Table 1: Inhibitory Activity of Thiophene-Containing Compounds

CompoundTargetActivityReference
β-2-thienyl-dl-alaninePhenylalanine intestinal transportCompetitive inhibitor, Ki = 81 mM[7]
3-thienylalanine-ornithine-proline (TOP)Angiotensin-Converting Enzyme (ACE)Longer duration of action than captopril[6]

Pharmacokinetic Properties

The incorporation of unnatural amino acids like thienylalanine can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of peptide therapeutics. While specific ADME data for a wide range of thiophene-containing amino acids is not extensively available in the public domain, general principles of peptide pharmacokinetics apply. Unmodified peptides typically exhibit short plasma half-lives due to proteolytic degradation.[8] The introduction of thiophene-containing amino acids can enhance metabolic stability by sterically hindering the action of proteases near the peptide bond. Furthermore, the physicochemical properties of the thiophene ring can influence the overall lipophilicity and membrane permeability of the peptide, thereby affecting its absorption and distribution.

Experimental Protocols

Synthesis of DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester[2]

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • 3-Chloromethylbenzo[b]thiophene

  • Ethanol (B145695)

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl acetamidomalonate to the sodium ethoxide solution and stir.

  • Add a solution of 3-chloromethylbenzo[b]thiophene in ethanol dropwise to the mixture.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture and filter to remove sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.

  • The crude product is then partially hydrolyzed and decarboxylated by refluxing with a mixture of concentrated hydrochloric acid and ethanol.

  • After cooling, the product crystallizes and can be collected by filtration.

Enzymatic Resolution of N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester[2]

Materials:

  • N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester

  • Protease (e.g., from Bacillus subtilis)

  • Phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Suspend N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester in phosphate buffer.

  • Add the protease to the suspension and incubate at a controlled temperature (e.g., 37 °C) with stirring.

  • Monitor the reaction progress by measuring the amount of acid produced.

  • When approximately 50% hydrolysis is achieved, stop the reaction by adjusting the pH.

  • Extract the unreacted D-ester with ethyl acetate.

  • Acidify the aqueous layer to precipitate the N-acetyl-L-amino acid.

  • The separated D-ester can be hydrolyzed with hydrochloric acid to obtain the D-amino acid.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by thiophene-containing amino acids are not yet extensively elucidated in the literature, their incorporation into peptides targeting known receptors, such as G-protein coupled receptors (GPCRs), suggests they would influence the same pathways as the parent peptide.[9] The altered conformation or binding affinity conferred by the thienylalanine residue could lead to biased agonism or antagonism, selectively activating certain downstream signaling cascades.

Below are generalized diagrams illustrating a potential experimental workflow for evaluating the biological activity of a novel thiophene-containing peptide and a hypothetical GPCR signaling pathway that could be modulated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Thiophene-Amino Acid incorporation Peptide Synthesis synthesis->incorporation purification HPLC Purification incorporation->purification binding_assay Receptor Binding Assay (e.g., Radioligand, SPR) purification->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay in_vivo_model In Vivo Animal Model functional_assay->in_vivo_model sar_analysis Structure-Activity Relationship (SAR) in_vivo_model->sar_analysis adme_profiling ADME Profiling in_vivo_model->adme_profiling lead_optimization Lead Optimization sar_analysis->lead_optimization adme_profiling->lead_optimization

Workflow for the development of thiophene-containing peptides.

gpcr_signaling ligand Thienylalanine Peptide Ligand receptor GPCR ligand->receptor Binding g_protein G-protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation & Regulation

Hypothetical GPCR signaling pathway modulated by a thiophene peptide.

Conclusion and Future Directions

Thiophene-containing amino acids represent a valuable tool in the medicinal chemist's armamentarium for the design of novel peptide-based therapeutics. Their ability to act as bioisosteres of phenylalanine, while imparting unique electronic and steric properties, allows for the fine-tuning of pharmacological profiles. The synthesis of enantiomerically pure thienylalanines is achievable through established chemical and enzymatic methods. While the direct impact on specific signaling pathways is an area requiring further investigation, their incorporation into peptides targeting known receptors offers a promising strategy for modulating cellular responses. Future research should focus on a more systematic evaluation of the structure-activity and structure-property relationships of a wider range of thiophene-containing amino acids and their corresponding peptides. Detailed pharmacokinetic and mechanistic studies will be crucial to fully unlock the therapeutic potential of this important class of unnatural amino acids.

References

Revolutionizing Peptide Design: An In-depth Technical Guide to Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in peptide design and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming inherent limitations such as poor stability and low bioavailability. This technical guide provides a comprehensive overview of the strategies, methodologies, and applications of UAAs in modern peptide design, with a focus on practical implementation for drug development.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic incorporation of UAAs offers a versatile toolkit to enhance the therapeutic potential of peptides. These modifications can be broadly categorized by their impact on peptide structure and function, leading to improved stability, potency, and selectivity.

Improving Pharmacokinetic Profiles

A primary challenge in peptide therapeutics is their rapid degradation by proteases and short in vivo half-life. UAAs provide several strategies to address this:

  • Steric Hindrance: Introducing bulky or N-methylated amino acids can sterically hinder the approach of proteases, significantly increasing the peptide's resistance to enzymatic cleavage.[1]

  • Backbone Modification: Altering the peptide backbone, for instance, by introducing β- or γ-amino acids, can disrupt the recognition sites for proteases.

  • Cyclization and Stapling: Constraining the peptide's conformation through cyclization or stapling, often facilitated by UAAs with reactive side chains, can protect against proteolysis and improve stability.[2][3][4][5][6]

Modulating Biological Activity

UAAs can be used to fine-tune the interaction of a peptide with its biological target:

  • Conformational Constraint: The introduction of rigid UAAs can lock the peptide into a bioactive conformation, increasing its binding affinity (Kd) and potency (IC50).

  • Novel Functional Groups: UAAs can introduce novel chemical functionalities, such as halogens, azides, or alkynes, which can form unique interactions with the target receptor or be used for bio-orthogonal conjugation.

  • Altering Hydrophobicity and Hydrophilicity: The side chains of UAAs can be designed to modulate the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and target engagement.

Methodologies for Incorporating Unnatural Amino Acids

The incorporation of UAAs into peptides can be achieved through several powerful techniques, each with its own advantages and applications. The choice of method depends on factors such as the desired peptide length, the specific UAA to be incorporated, and the required scale of production.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common and versatile method for chemically synthesizing peptides containing UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

SPPS_Workflow Washing2 Washing2 Cleavage Cleavage Washing2->Cleavage Final Cycle Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization

In Vivo Incorporation

Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins within living cells. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.

InVivo_Incorporation UAA UAA Orthogonal_Synthetase Orthogonal_Synthetase UAA->Orthogonal_Synthetase Charged_tRNA Charged_tRNA Orthogonal_Synthetase->Charged_tRNA Charging Orthogonal_tRNA Orthogonal_tRNA Orthogonal_tRNA->Orthogonal_Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Decoding of UAG mRNA mRNA mRNA->Ribosome Peptide Peptide Ribosome->Peptide Translation

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems provide an open and controllable environment for the incorporation of UAAs. These systems utilize cell extracts or purified components of the translational machinery to synthesize peptides from a DNA template in vitro.

CFPS_Workflow Cell_Extract Cell_Extract Incubation Incubation Cell_Extract->Incubation Purification Purification Incubation->Purification DNA_Template DNA_Template DNA_Template->Incubation UAA_tRNA UAA_tRNA UAA_tRNA->Incubation Energy_Source Energy_Source Energy_Source->Incubation Final_Peptide Final_Peptide Purification->Final_Peptide

Quantitative Impact of Unnatural Amino Acids

The following tables summarize quantitative data from various studies, illustrating the impact of UAA incorporation on key peptide properties.

Table 1: Effect of Unnatural Amino Acids on Peptide Potency (IC50)

Original Peptide/TargetOriginal Amino AcidUnnatural Amino AcidOriginal IC50 (µM)Modified IC50 (µM)Fold Change
LfcinB-derived peptide vs. MCF-7 cells[7]PheBpa (4-Benzoyl-L-phenylalanine)26171.5x increase
LfcinB-derived peptide vs. MCF-7 cells[7]Phe1-Nal (1-Naphthylalanine)26141.9x increase
LfcinB-derived peptide vs. MCF-7 cells[7]PhehF (Homophenylalanine)26181.4x increase
LfcinB-derived peptide vs. MCF-7 cells[7]PheDip (β,β-Diphenylalanine)26340.8x decrease
LfcinB-derived peptide vs. MCF-7 cells[7]Phe4-Abz (4-Aminobenzoic acid)26490.5x decrease
LfcinB-derived peptide vs. MCF-7 cells[7]Phe2-Abz (2-Aminobenzoic acid)26670.4x decrease

Table 2: Impact of Unnatural Amino Acids on Peptide Half-Life

PeptideModificationMatrixOriginal Half-LifeModified Half-LifeFold Increase in Stability
HAV4 vs. cHAVc3[4]CyclizationRat Plasma2.4 hours12.9 hours~5.4x
Peptide 7 vs. Peptide 9[4]CyclizationRat Plasma14.3 minutes59.8 minutes~4.2x
KSL[8]D-amino acid substitutionNot specifiedShorterLonger-
Lcf1[8]Terminal modificationsNot specifiedShorterLonger-
O-5[8]Non-natural amino acid substitutionNot specifiedShorterLonger-
Linear vs. Stapled hACE2-derived peptide[2]Hydrocarbon staplingNot specified-6.8 hours-
Linear vs. Stapled hACE2-derived peptide[2]Lactam staplingNot specified-5.0 hours-

Table 3: Pharmacokinetic Parameters of GLP-1 Analogs with Unnatural Amino Acids

GLP-1 AnalogKey ModificationsHalf-Life
Native GLP-1[9][10][11]None<2 minutes
Exenatide[11]Exendin-4 sequence~2.4 hours
Liraglutide[10][12]Fatty acid acylation~13 hours
Semaglutide[10]Fatty acid acylation and Aib substitution~1 week
Dulaglutide[11]Fusion to human IgG4 Fc fragment~5 days
Taspoglutide[11]Aib substitutions-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-methylated Amino Acid

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and N-methylated)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Amino Acid Coupling (N-methylated): [1]

    • Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA.

    • Mix the solution at room temperature for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for one hour. A second coupling may be necessary for difficult couplings.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

In Vitro Peptide Stability Assay in Serum

Materials:

  • Purified peptide

  • Human or rat serum

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

  • Incubation: Add the peptide stock solution to pre-warmed serum to a final concentration of, for example, 10 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding the aliquot to an equal volume of cold quenching solution.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Monitor the disappearance of the parent peptide peak area over time using mass spectrometry.

  • Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a one-phase decay model to determine the peptide's half-life in serum.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a concentration of approximately 50-100 µM. Prepare a buffer blank.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, 3 accumulations).

  • Blank Measurement: Record the spectrum of the buffer blank.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

  • Secondary Structure Estimation: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), or random coils (negative band at ~198 nm). Use deconvolution software to estimate the percentage of each secondary structure element.[13][14][15][16][17]

Conclusion

The incorporation of unnatural amino acids has emerged as an indispensable tool in peptide drug discovery, offering unprecedented control over the molecular properties of these promising therapeutics. By leveraging the synthetic and biosynthetic methodologies outlined in this guide, researchers can systematically address the challenges of peptide stability, potency, and selectivity. The continued exploration of novel UAAs and their creative application in peptide design will undoubtedly lead to the development of the next generation of peptide-based medicines.

References

The Stereochemical Landscape of 3-(2-Thienyl)-D-alanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chirality, synthesis, and potential neurological applications of 3-(2-Thienyl)-D-alanine, a chiral building block with significant implications for modern drug discovery.

Introduction

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the core stereochemical aspects of this compound, a non-proteinogenic amino acid that is gaining attention as a valuable chiral building block in the synthesis of novel therapeutics, particularly for neurological disorders. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and potential mechanisms of action.

Physicochemical and Stereochemical Properties

This compound is the (R)-enantiomer of 3-(2-Thienyl)alanine. The presence of a chiral center at the alpha-carbon imparts optical activity to the molecule. The D-configuration is crucial for its specific interactions with biological targets.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(thiophen-2-yl)propanoic acid[1]
CAS Number 62561-76-6[2]
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [2]
Appearance Off-white to brown solid[2]
Optical Rotation [α]D Estimated: ~ +30.5° (c=1 in H₂O)Based on L-enantiomer[3]

Note: The optical rotation for the D-enantiomer is estimated to be equal in magnitude but opposite in sign to its L-enantiomer.

Synthesis and Enantioselective Resolution

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Experimental Protocol 1: Synthesis of 3-(2-Thienyl)-DL-alanine via Diethyl Acetamidomalonate Condensation

This method is a classic approach for the synthesis of α-amino acids.

Materials:

Procedure:

  • Alkylation: Diethyl acetamidomalonate is reacted with a strong base, such as sodium ethoxide, in anhydrous ethanol to form the corresponding enolate. This is followed by the addition of 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene to alkylate the malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis (e.g., by refluxing with concentrated hydrochloric acid). This step hydrolyzes both the ester and the amide groups and leads to the decarboxylation of the intermediate malonic acid, yielding the racemic 3-(2-Thienyl)-DL-alanine.

  • Isolation: The product is isolated by adjusting the pH of the reaction mixture to the isoelectric point of the amino acid, causing it to precipitate. The precipitate is then filtered, washed, and dried.

Experimental Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine

Enzymatic resolution is a highly efficient method for separating enantiomers. This protocol utilizes an aminoacylase (B1246476) to selectively hydrolyze the N-acetylated L-enantiomer.

Materials:

  • 3-(2-Thienyl)-DL-alanine

  • Acetic anhydride (B1165640)

  • Aminoacylase (e.g., from Aspergillus species)

  • Lithium hydroxide or a suitable buffer to maintain pH

  • Hydrochloric acid

Procedure:

  • N-Acetylation: The racemic 3-(2-Thienyl)-DL-alanine is first N-acetylated using acetic anhydride to produce N-Acetyl-3-(2-Thienyl)-DL-alanine.

  • Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in water, and the pH is adjusted to the optimal range for the aminoacylase (typically around pH 7-8). The enzyme is then added, and the reaction is incubated at an optimal temperature (e.g., 37°C). The aminoacylase will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-Acetyl-3-(2-Thienyl)-D-alanine unreacted.

  • Separation: The resulting mixture contains 3-(2-Thienyl)-L-alanine and N-Acetyl-3-(2-Thienyl)-D-alanine. The difference in their chemical properties allows for their separation (e.g., by extraction or ion-exchange chromatography).

  • Hydrolysis of the D-enantiomer: The isolated N-Acetyl-3-(2-Thienyl)-D-alanine is then hydrolyzed under acidic conditions to yield the final product, this compound.

Chiral Analysis

The enantiomeric purity of this compound is critical and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 3: Chiral HPLC Analysis

A validated method for the chiral separation of 3-(2-Thienyl)-DL-alanine is summarized below.

ParameterConditionReference
Column CHIRALPAK® ZWIX(-), 3 x 150 mm, 3 µm[4]
Mobile Phase 50mM formic acid + 25mM diethylamine (B46881) in methanol/tetrahydrofuran/water (49/49/2)[4]
Flow Rate 0.5 mL/min[4]
Temperature 25°C[4]
Detection UV-VIS at 230 nm[4]
Elution Order D-enantiomer followed by L-enantiomer[4]

Biological Significance and Potential Applications in Drug Development

D-amino acids have emerged as important signaling molecules in the central nervous system (CNS). Notably, D-serine and D-aspartate are known to be endogenous modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The structural similarity of this compound to these endogenous D-amino acids suggests its potential to interact with and modulate NMDA receptor activity. This makes it a compound of interest for the development of therapeutics for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, such as schizophrenia, depression, and neurodegenerative diseases.[5][6][7]

The incorporation of this compound into peptides can also confer unique properties, such as increased resistance to enzymatic degradation and altered conformational preferences, which can be advantageous in the design of peptide-based drugs.[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the stereoisomers of 3-(2-Thienyl)alanine and a representative workflow for its synthesis and resolution. A potential signaling pathway involving NMDA receptor modulation is also depicted.

stereoisomers L_alanine 3-(2-Thienyl)-L-alanine (S)-enantiomer mirror Mirror Plane L_alanine->mirror D_alanine This compound (R)-enantiomer mirror->D_alanine

Figure 1: Enantiomers of 3-(2-Thienyl)alanine.

synthesis_workflow start Diethyl Acetamidomalonate + 2-(Halomethyl)thiophene alkylation Alkylation start->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis racemate 3-(2-Thienyl)-DL-alanine (Racemic Mixture) hydrolysis->racemate acetylation N-Acetylation racemate->acetylation racemic_acetyl N-Acetyl-3-(2-Thienyl)-DL-alanine acetylation->racemic_acetyl enzymatic_resolution Enzymatic Resolution (Aminoacylase) racemic_acetyl->enzymatic_resolution l_enantiomer 3-(2-Thienyl)-L-alanine enzymatic_resolution->l_enantiomer n_acetyl_d N-Acetyl-3-(2-Thienyl)-D-alanine enzymatic_resolution->n_acetyl_d d_hydrolysis Acid Hydrolysis n_acetyl_d->d_hydrolysis d_enantiomer This compound (Final Product) d_hydrolysis->d_enantiomer

Figure 2: Synthetic and resolution workflow.

nmda_pathway cluster_membrane Postsynaptic Membrane nmda_receptor NMDA Receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Channel Opening glycine_site Glycine Co-agonist Site glycine_site->nmda_receptor glutamate_site Glutamate Binding Site glutamate_site->nmda_receptor d_thienylalanine This compound d_thienylalanine->glycine_site Binds as a co-agonist glutamate Glutamate glutamate->glutamate_site downstream Downstream Signaling Cascades (e.g., CaMKII, CREB activation) ca_influx->downstream synaptic_plasticity Modulation of Synaptic Plasticity (LTP/LTD) downstream->synaptic_plasticity therapeutic_effects Potential Therapeutic Effects in Neurological Disorders synaptic_plasticity->therapeutic_effects

Figure 3: Potential NMDA receptor signaling.

Conclusion

This compound represents a chiral building block with considerable potential for the development of novel pharmaceuticals, particularly those targeting the central nervous system. Its stereochemistry is fundamental to its biological activity, and its synthesis and resolution can be achieved through established chemical and enzymatic methods. A thorough understanding of its properties and potential mechanisms of action, as outlined in this guide, is essential for harnessing its full therapeutic potential. As research in the field of D-amino acids and their roles in neurotransmission continues to evolve, molecules like this compound are poised to play an increasingly important role in the future of drug discovery.

References

Solubility and stability of 3-(2-Thienyl)-D-alanine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid increasingly utilized as a chiral building block in pharmaceutical and biochemical research. This document collates available data on its solubility in various solvents, outlines its stability profile, and provides detailed experimental protocols for its analysis.

Core Properties of this compound

This compound is an analog of phenylalanine where the phenyl group is replaced by a thiophene (B33073) ring. This substitution imparts unique steric and electronic properties, making it a valuable component in the synthesis of novel peptides and active pharmaceutical ingredients (APIs).[1] Its incorporation can enhance biological activity and metabolic stability.

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance Off-white to brown solid powder
Melting Point 275-277 °C (decomposes)

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase synthesis, formulation, and biological assays. Like other amino acids, its solubility is dictated by the interplay between the polar amino and carboxyl groups and the non-polar thienyl side chain.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)Conditions
Water≥ 5.0[1]≥ 29.20[1]Room Temperature
Water (L-enantiomer)2.0[3]11.68[3]Requires sonication
MethanolData not availableData not available-
EthanolData not availableData not available-
Dimethyl Sulfoxide (DMSO)Likely solubleData not availableOften used as a solvent for related compounds
Dimethylformamide (DMF)Likely solubleData not available-

Note: The "≥" symbol indicates that saturation was not reached at this concentration.

Qualitative Solubility and General Guidance

Based on the structure and general principles of amino acid solubility, the following guidance can be provided:

  • Aqueous Solutions: Solubility is moderate and, like other amino acids, is expected to be pH-dependent. Solubility is generally lowest at the isoelectric point and increases in acidic or basic solutions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Due to the polar amino and carboxyl groups, some solubility is expected. However, the hydrophobic thiophene side chain may limit high solubility compared to simpler amino acids like D-alanine.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally good solvents for a wide range of organic molecules, including amino acid derivatives. This compound is expected to exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., Chloroform, Hexane): Insoluble.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses and formulations.

Storage and Thermal Stability

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years[1]Stable under these conditions.
4°C2 years[1]
In Solvent-80°C6 months[1]Recommended for long-term storage of stock solutions.
-20°C1 month[1]Suitable for short-term storage.

The high decomposition temperature (275-277 °C) suggests good thermal stability for typical laboratory and manufacturing processes. However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.[4]

Stability in Solution
  • pH Stability: While specific studies on this compound are lacking, amino acids are generally stable in a neutral pH range. Extreme pH conditions (strong acid or base) combined with elevated temperatures can lead to hydrolysis or other degradation reactions.

  • Photostability: For the L-enantiomer, storage of solutions with protection from light is recommended.[3] This suggests a potential for photodegradation. Thiophene-containing compounds can be susceptible to photo-oxidation. Confirmatory photostability studies under standardized conditions (e.g., ICH Q1B guidelines) are recommended for drug development applications.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound.

Protocol for Solubility Determination

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials at a constant speed for a sufficient time to reach equilibrium. A period of 24-48 hours is typical. It is recommended to take measurements at different time points (e.g., 24h, 48h) to confirm that equilibrium has been reached.

  • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the clear supernatant.

  • Immediately filter the sample using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method (see section 4.3).

  • Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate in shaker (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm) C->D Sample supernatant E Dilute sample D->E F Quantify via HPLC-UV E->F G Result F->G Calculate solubility

Caption: Workflow for solubility determination.

Protocol for Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions (acid, base, oxidation, heat, light).

Materials:

  • This compound stock solution (e.g., in water or methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a Photo-Diode Array (PDA) or Mass Spectrometry (MS) detector

Procedure:

  • Prepare Samples: For each stress condition, prepare a sample of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). Also, prepare a control sample stored under normal conditions (e.g., 4°C, protected from light).

  • Acid Hydrolysis: Add HCl to the sample to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Add NaOH to the sample to a final concentration of 0.1 M. Store at room temperature for a defined period.

  • Oxidation: Add H₂O₂ to the sample to a final concentration of 3%. Store at room temperature, protected from light, for a defined period.

  • Thermal Stress: Store a sample of the solution in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Stress: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: At appropriate time points, withdraw samples from each condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (see section 4.3).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and the formation of any new peaks (degradation products). Peak purity analysis using a PDA detector is essential to ensure the parent peak is not co-eluting with degradants.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for the quantification of this compound.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (Thiophene chromophore)
Injection Volume 10 µL

Note: This method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.

Application in Synthesis

A primary application of this compound is as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). Its unique side chain can be used to probe receptor binding sites or to create peptides with novel structural and functional properties.

G cluster_spoke Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Solid Support Resin (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (e.g., HATU, HOBt) Fmoc_AA->Coupling Thienyl_AA Fmoc-3-(2-Thienyl)-D-alanine Thienyl_AA->Coupling Deprotection->Coupling Wash Wash Step Coupling->Wash Wash->Deprotection Repeat for next AA Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Wash->Cleavage Final Cycle FinalPeptide Purified Peptide containing This compound Cleavage->FinalPeptide Yields

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-(2-Thienyl)-D-alanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as potency, stability, and receptor selectivity. 3-(2-Thienyl)-D-alanine, an analogue of phenylalanine, is a valuable building block in this regard. Its thiophene (B33073) ring offers unique steric and electronic properties that can lead to novel peptide conformations and interactions with biological targets. These application notes provide a comprehensive guide to the synthesis, purification, and characterization of peptides containing this compound, along with insights into their potential biological applications.

Applications of this compound in Peptide Synthesis

The inclusion of this compound into peptide sequences can be advantageous for several reasons:

  • Enzymatic Stability: The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of the peptide therapeutic.

  • Conformational Constraint: The bulky thienyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.

  • Novel Pharmacological Activity: The unique electronic nature of the thiophene ring can lead to altered binding interactions with target receptors, potentially resulting in novel or enhanced biological activities. This is particularly relevant in the development of therapeutics targeting G-protein coupled receptors (GPCRs) and in the design of antimicrobial peptides.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide, Ac-Tyr-Gly-Gly-Phe-D-Thi -Leu-Arg-NH₂, where D-Thi represents this compound.

Materials:

  • Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-D-3-(2-thienyl)-alanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetic anhydride (B1165640)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. For the sterically hindered Fmoc-D-3-(2-thienyl)-alanine, a longer coupling time or a double coupling may be necessary.[3][4]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Purification and Characterization of the Synthetic Peptide

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Analytical RP-HPLC: Determine the purity of the final peptide by analytical RP-HPLC. A purity of >95% is generally required for biological assays.

  • Amino Acid Analysis: Perform amino acid analysis to confirm the amino acid composition of the peptide. This technique can also be used to determine the peptide concentration.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-D-3-(2-Thienyl)-alanine

PropertyValue
Molecular Formula C₂₂H₂₁NO₄S
Molecular Weight 395.47 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF
Purity (Typical) >98% (HPLC)

Table 2: Illustrative Synthesis and Characterization Data for Ac-Tyr-Gly-Gly-Phe-D-Thi-Leu-Arg-NH₂

This table presents example data as specific literature values for this exact peptide were not found. Actual results may vary.

ParameterResultMethod
Crude Yield 75%Gravimetric
Purity (Crude) 65%Analytical RP-HPLC
Purified Yield 30%Gravimetric
Purity (Purified) >98%Analytical RP-HPLC
Molecular Weight (ESI-MS) Expected: 954.1 Da, Observed: 954.2 DaMass Spectrometry
Amino Acid Analysis Consistent with theoretical ratioHydrolysis followed by HPLC

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Resin Swelling Resin->Swell Deprotect Fmoc Deprotection Swell->Deprotect Couple Amino Acid Coupling (including Fmoc-D-Thi-OH) Deprotect->Couple Elongate Repeat Deprotection & Coupling Cycles Couple->Elongate n-1 times Acetylate N-terminal Acetylation Elongate->Acetylate Cleave Cleavage & Deprotection Acetylate->Cleave Crude Crude Peptide Cleave->Crude Purify Preparative RP-HPLC Crude->Purify Analyze Analytical RP-HPLC Purify->Analyze MS Mass Spectrometry Purify->MS Final Purified Peptide (>95%) Analyze->Final AAA Amino Acid Analysis Final->AAA

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

Hypothetical Signaling Pathway

Peptides containing unnatural amino acids are often designed to target G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade that could be modulated by a peptide agonist incorporating this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Peptide Agonist (with D-Thi) GPCR GPCR Peptide->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: A representative GPCR signaling pathway potentially modulated by a peptide agonist.

References

Protecting Group Strategies for 3-(2-Thienyl)-D-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the non-proteinogenic amino acid 3-(2-Thienyl)-D-alanine. The focus is on the protection of the α-amino and α-carboxylic acid functionalities, which is a critical step in the synthesis of peptides and other complex molecules incorporating this residue.

Introduction to Protecting Group Strategies

The chemical synthesis of peptides and other pharmaceuticals often requires the selective masking and demasking of reactive functional groups to prevent unwanted side reactions. For amino acids like this compound, the primary sites for protection are the α-amino group and the α-carboxylic acid group. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. Orthogonal protecting group strategies, where one group can be removed in the presence of another, are highly valuable in multi-step syntheses.

The most commonly employed protecting groups for the α-amino group are the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester, which can be cleaved under basic or acidic conditions.

Amino Group Protection Strategies

The selection of an appropriate amino-protecting group is crucial and depends on the synthetic route. The following sections detail the application and protocols for the most common N-terminal protecting groups for this compound.

Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved by mild acids such as trifluoroacetic acid (TFA).

Application Notes:

  • Orthogonality: The Boc group is orthogonal to the Fmoc and Cbz groups, as well as to many common carboxylic acid protecting groups.

  • Stability: It is stable to basic conditions and nucleophiles, making it suitable for reactions involving ester hydrolysis or other base-mediated transformations.

  • Deprotection: Cleavage of the Boc group generates gaseous byproducts (isobutylene and carbon dioxide), which simplifies purification.

Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but is cleaved by mild bases, typically piperidine (B6355638).

Application Notes:

  • SPPS Compatibility: The Fmoc group is the standard protecting group for the α-amino function in Fmoc-based SPPS.

  • Mild Deprotection: The mild basic conditions required for Fmoc removal preserve acid-labile side-chain protecting groups and linkages to the solid support.

  • UV Detectable: The fluorenyl group allows for spectrophotometric monitoring of the deprotection step during automated synthesis.

Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amino-protecting group that is typically removed by catalytic hydrogenolysis.

Application Notes:

  • Stability: The Cbz group is stable to both acidic and basic conditions, offering a robust protection strategy.

  • Alternative Deprotection: While hydrogenolysis is the most common method, the Cbz group can also be removed by strong acids like HBr in acetic acid.

  • Compatibility: It is compatible with both Boc and Fmoc strategies, providing an additional layer of orthogonality.

Carboxylic Acid Protection Strategies

Protection of the carboxylic acid functionality is essential to prevent its participation in undesired reactions, particularly during the activation and coupling of the amino group.

Esterification (Methyl Ester)

Conversion to a simple alkyl ester, such as a methyl ester, is a straightforward and effective method for protecting the carboxylic acid.

Application Notes:

  • Stability: Methyl esters are stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection (under controlled conditions).

  • Deprotection: Saponification with a mild base (e.g., lithium hydroxide) is the most common method for deprotection.

  • Simplicity: The protection reaction is typically high-yielding and uses readily available reagents.

Quantitative Data Summary

The following tables summarize representative yields for the protection and deprotection reactions of this compound and structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Amino Group Protection Yields

Protecting GroupReagentAmino AcidReported Yield
BocDi-tert-butyl dicarbonate (B1257347)3-(3-benzo[b]thienyl)-D-alanine~90%
FmocFmoc-OSuL-3-(2-benzothienyl)alanine88% (for methyl ester)
CbzBenzyl (B1604629) chloroformateD-Alanine89%[1]

Table 2: Carboxylic Acid Protection Yields

Protecting GroupReagentAmino AcidReported Yield
Methyl EsterTMSCl, Methanol (B129727)General Amino Acids>95%

Table 3: Deprotection Yields

Protecting GroupReagentProtected Amino AcidReported Yield
BocTrifluoroacetic Acid (TFA)General Boc-amino acids>95%
Fmoc20% Piperidine in DMFGeneral Fmoc-amino acids>95%
CbzH₂/Pd-CGeneral Cbz-amino acids>95%
Methyl EsterLiOHGeneral methyl esters>90%

Experimental Protocols

The following are detailed protocols for the protection and deprotection of this compound.

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from the synthesis of D-Boc-3-(3-benzo[b]thienyl)-D-alanine.

Materials:

Procedure:

  • Dissolve this compound in a mixture of tert-butyl alcohol, water, and an aqueous solution of sodium hydroxide.

  • To the stirred solution, add di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the tert-butyl alcohol under reduced pressure.

  • Wash the aqueous solution with dichloromethane.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1N HCl) at 0°C.

  • Extract the product into an organic solvent such as ethyl acetate (B1210297).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: N-Fmoc Protection of this compound

This protocol is a general method for the Fmoc protection of amino acids.

Materials:

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in acetone dropwise to the amino acid solution with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Pour the reaction mixture into a large volume of water and stir for 30 minutes.

  • Filter the precipitated solid and wash with water.

  • Wash the solid with diethyl ether to remove any unreacted Fmoc-OSu.

  • Dry the product under vacuum to obtain Fmoc-3-(2-Thienyl)-D-alanine.

Protocol 3: N-Cbz Protection of this compound

This protocol is adapted from the high-yield synthesis of N-Cbz-D-Alanine.[1]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • 2 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in 2 M aqueous sodium hydroxide at 0°C.

  • Add benzyl chloroformate dropwise to the solution while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]

  • Extract the aqueous solution with diethyl ether to remove excess benzyl chloroformate.[1]

  • Adjust the pH of the aqueous layer to 4-5 with 2 N hydrochloric acid.[1]

  • Extract the product with ethyl acetate (2x).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-3-(2-Thienyl)-D-alanine.[1]

Protocol 4: Methyl Esterification of this compound

This is a general and efficient method for the esterification of amino acids.

Materials:

  • This compound

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend this compound in methanol at room temperature.

  • Slowly add trimethylchlorosilane to the suspension with stirring.

  • Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • The free ester can be obtained by neutralization with a suitable base.

Protocol 5: Deprotection of Boc-3-(2-Thienyl)-D-alanine

Materials:

  • Boc-3-(2-Thienyl)-D-alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-3-(2-Thienyl)-D-alanine in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) or dichloromethane to remove residual TFA.

  • The resulting product is the TFA salt of this compound.

Protocol 6: Deprotection of Fmoc-3-(2-Thienyl)-D-alanine

Materials:

  • Fmoc-3-(2-Thienyl)-D-alanine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-3-(2-Thienyl)-D-alanine in N,N-dimethylformamide.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation from a suitable solvent system (e.g., trituration with diethyl ether).

Visualizations

The following diagrams illustrate the chemical structures and reaction workflows described in this document.

Caption: Overview of Protection and Deprotection Strategies.

Experimental_Workflow_Boc_Protection Start This compound Step1 Dissolve in t-BuOH/H₂O/NaOH Start->Step1 Step2 Add Boc₂O Step1->Step2 Step3 Stir Overnight Step2->Step3 Step4 Concentrate Step3->Step4 Step5 Wash with DCM Step4->Step5 Step6 Acidify to pH 2-3 Step5->Step6 Step7 Extract with EtOAc Step6->Step7 Step8 Dry and Concentrate Step7->Step8 End Boc-3-(2-Thienyl)-D-alanine Step8->End

Caption: Workflow for N-Boc Protection.

Orthogonal_Protecting_Groups Boc Boc (Acid Labile) Fmoc Fmoc (Base Labile) Boc->Fmoc Orthogonal Cbz Cbz (H₂/Pd-C) Boc->Cbz Orthogonal Ester Ester (Base Labile) Boc->Ester Orthogonal Fmoc->Cbz Orthogonal Fmoc->Ester Compatible (selective conditions)

Caption: Orthogonality of Common Protecting Groups.

References

Application Notes and Protocols for Coupling Reagents in Hindered Unnatural Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for developing novel therapeutics with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and constrained conformations. However, sterically hindered unnatural amino acids, including α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky β-branched side chains, present significant challenges to standard peptide synthesis protocols.[1][2]

The steric bulk surrounding the amine or carboxylic acid functionality of these residues dramatically slows the kinetics of the coupling reaction.[2] This sluggishness not only leads to incomplete reactions and low yields but also increases the risk of side reactions, most notably the epimerization of the activated amino acid's chiral center.[3][4] Consequently, the selection of an appropriate coupling reagent and optimization of reaction conditions are paramount to the successful synthesis of peptides containing these challenging building blocks.

Modern coupling reagents, particularly onium-type salts (uronium/aminium and phosphonium), have largely superseded older methods due to their high reactivity and ability to suppress racemization.[5] This document provides a comparative analysis of commonly used coupling reagents, detailed experimental protocols, and a guide for selecting the optimal reagent for your specific application.

Data Presentation: Comparative Efficiency of Coupling Reagents

The following tables summarize quantitative data on the performance of various coupling reagents in the synthesis of peptides containing hindered unnatural amino acids. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that yields and epimerization levels can vary based on the specific peptide sequence, resin, and reaction conditions.

Table 1: Coupling Efficiency for α,α-Disubstituted Amino Acids (e.g., Aib)

Coupling ReagentAdditiveBaseSolventTime (min)Yield (%)EpimerizationReference(s)
HATU HOAtDIPEA/CollidineDMF30-120~99%Low[3]
COMU -DIPEADMF15-60>99%Low[3]
HBTU HOBtDIPEADMF60-240~95-98%Moderate[6]
PyBOP HOBtDIPEADMF/DCM60-180~95%Low to Moderate[3]
T3P® -DIPEAEtOAc/DMF5-3092-98%Not Detected[6]
DIC/Oxyma OxymaPure®-DMF120-360Variable, can be highLow[3]
DCC/HOBt HOBt-DCM>24hPoorHigh[1]

Table 2: Coupling Efficiency for N-Methylated Amino Acids

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)EpimerizationReference(s)
HATU HOAtDIPEA/CollidineDMF1-4HighLow
PyBOP HOAtDIPEADCM170-89%Not Appreciable[3]
PyBrOP -DIPEADCM1Significant YieldsCan be higher[6]
COMU -DIPEADMF1-3HighLow
HBTU HOBtDIPEADMF2-8Moderate to LowModerate[6]
T3P® -DIPEAEtOAc0.5-2HighNot Detected[7]

Mandatory Visualizations

Diagram 1: Reagent Selection Workflow

Start Start: Hindered Amino Acid Coupling Hindrance_Type Type of Steric Hindrance? Start->Hindrance_Type Aib α,α-Disubstituted (e.g., Aib) Hindrance_Type->Aib α,α-Disubstituted N_Methyl N-Methylated Hindrance_Type->N_Methyl N-Methyl Beta_Branched β-Branched Hindrance_Type->Beta_Branched β-Branched Epimerization_Risk High Risk of Epimerization? Aib->Epimerization_Risk N_Methyl->Epimerization_Risk Beta_Branched->Epimerization_Risk High_Risk Yes Epimerization_Risk->High_Risk Yes Low_Risk No Epimerization_Risk->Low_Risk No Reagent_Choice_High_Risk Use High-Efficiency Onium Salts: HATU, COMU or Phosphonium Salts: PyBOP, PyAOP High_Risk->Reagent_Choice_High_Risk Reagent_Choice_Low_Risk Consider: T3P®, HBTU, DIC/Oxyma Low_Risk->Reagent_Choice_Low_Risk Final_Choice Optimize Base (Collidine for sensitive AAs) & Reaction Time/Temperature Reagent_Choice_High_Risk->Final_Choice Reagent_Choice_Low_Risk->Final_Choice

Caption: Workflow for selecting a coupling reagent for hindered amino acids.

Diagram 2: General Mechanism of Carbodiimide Coupling with Additive

cluster_activation Activation Step cluster_additive Additive Intervention cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R' (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (More Stable, Less Racemization) O_Acylisourea->Active_Ester Rapid reaction with additive Peptide_Bond Peptide Bond Formed (R-CO-NH-R'') O_Acylisourea->Peptide_Bond Direct (minor pathway) Urea Urea Byproduct (R'-NH-CO-NH-R'') Additive Additive (e.g., HOBt, Oxyma) Additive->Active_Ester Active_Ester->Peptide_Bond Nucleophilic attack Amine R''-NH2 (N-terminus of peptide) Amine->Peptide_Bond

Caption: Carbodiimide-mediated coupling mechanism with an additive.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol is suitable for coupling hindered amino acids on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected hindered amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Activation: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40 °C).

  • Monitoring: Perform a Kaiser test (or an alternative test for N-methylated residues like the bromophenol blue test) on a small sample of resin beads to check for reaction completion. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the monitoring test is positive, indicating an incomplete reaction, repeat steps 2-6 (a "double coupling").

  • Deprotection: Proceed to the next Fmoc-deprotection step to continue the peptide chain elongation.

Protocol 2: Solution-Phase Coupling of a Hindered Amino Acid using T3P®

This protocol is suitable for coupling a hindered amino acid to a peptide fragment in solution.

Materials:

  • N-protected hindered amino acid

  • C-protected amino acid or peptide fragment (with a free amine)

  • Propylphosphonic Anhydride (T3P®), typically as a 50% solution in EtOAc or DMF

  • DIPEA or another suitable non-nucleophilic base

  • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM) as the reaction solvent

  • Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected hindered amino acid (1.0 equivalent) and the C-protected amino acid or peptide fragment (1.0-1.1 equivalents) in the chosen anhydrous solvent (e.g., EtOAc).

  • Base Addition: Add DIPEA (3.0-4.0 equivalents) to the solution and stir.

  • T3P® Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the T3P® solution (1.5-2.0 equivalents) dropwise, maintaining the temperature below 10 °C.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically very fast.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Dilute the mixture with the reaction solvent (e.g., EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and T3P® byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude peptide by flash column chromatography or recrystallization to obtain the final product.

Conclusion and Recommendations

The successful incorporation of hindered unnatural amino acids is a critical capability in modern peptide chemistry. While challenging, high yields and stereochemical purity can be achieved through the careful selection of coupling reagents and the optimization of reaction protocols.

  • For highly hindered systems such as α,α-disubstituted or N-methylated amino acids, high-reactivity onium salts like HATU and COMU are generally the reagents of choice, offering excellent yields and low levels of epimerization.[3]

  • Phosphonium salts such as PyBOP and PyAOP are also highly effective and avoid the potential side reaction of N-terminal guanidinylation that can occur with uronium/aminium reagents.[3]

  • T3P® has emerged as a powerful, green alternative that provides rapid couplings with minimal epimerization and an easy workup, making it suitable for both solution and solid-phase synthesis.[6][7]

  • For amino acids particularly prone to racemization, using a weaker, more sterically hindered base such as 2,4,6-collidine in place of DIPEA can be beneficial.[4]

Ultimately, the optimal conditions will be sequence-dependent, and it is recommended to perform small-scale test couplings to identify the most effective reagent and protocol for each specific challenging residue.

References

Application Notes and Protocols: Probing Enzyme Active Sites with 3-(2-Thienyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(2-Thienyl)-D-alanine (THA) is a non-natural amino acid that serves as a valuable tool for investigating the structure and function of enzyme active sites. Its structural similarity to natural amino acids, such as phenylalanine, allows it to act as a competitive inhibitor or an alternative substrate for certain enzymes. The thiophene (B33073) ring provides a unique spectroscopic handle that can be exploited to study binding events and conformational changes within the enzyme's active site. This document provides detailed application notes and protocols for utilizing this compound to probe the active site of enzymes, with a particular focus on human phenylalanine hydroxylase (PheOH) as a model system.

I. Application Notes

1. Probing the Phenylalanine Hydroxylase Active Site:

Human phenylalanine hydroxylase (PheOH) is a well-characterized enzyme that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine. 3-(2-Thienyl)-L-alanine (the L-isomer of the title compound) has been effectively used as a competitive substrate analogue to study the active site of PheOH.[1] It binds to the active site and induces significant conformational changes, providing insights into the enzyme's catalytic mechanism and allosteric regulation.[1] The crystal structure of the ternary complex of the catalytic domain of human PheOH with its cofactor tetrahydrobiopterin (B1682763) and 3-(2-thienyl)-L-alanine has been solved (PDB ID: 1KW0), revealing the precise interactions within the active site.[2][3]

Key Findings from Studies with PheOH:

  • Competitive Binding: 3-(2-Thienyl)-L-alanine binds competitively to the L-phenylalanine binding site in the active site of PheOH.[1]

  • Conformational Changes: The binding of the thienylalanine analogue triggers substantial conformational changes throughout the enzyme, including the movement of a critical tyrosine residue (Tyr138) into the active site.[3]

  • Alternative Substrate: 3-(2-Thienyl)-L-alanine can be hydroxylated by PheOH, acting as an alternative substrate.[1]

  • Slightly Lower Affinity: It has been reported to have a slightly lower binding affinity than the natural substrate, L-phenylalanine.[1]

2. General Applications in Enzyme Studies:

Beyond PheOH, this compound and its L-isomer can be employed to study a range of enzymes that recognize aromatic amino acids, including but not limited to:

  • Tryptophan and Tyrosine Hydroxylases: Given the structural similarities of the substrates.

  • Aminoacyl-tRNA Synthetases: To investigate the specificity of substrate recognition.

  • Proteases: To probe the S1 pocket and other substrate-binding subsites.

The introduction of the thiophene ring can also be useful for developing novel enzyme inhibitors with therapeutic potential.

II. Quantitative Data

EnzymeSubstrateCofactorKm (µM)Vmax (nmol/min/mg)Hill Coefficient (h)Reference
Human Phenylalanine HydroxylaseL-PhenylalanineBH₄31825331.0[4]
Human Phenylalanine Hydroxylase (pre-activated with L-Phe)L-PhenylalanineBH₄S₀.₅ = 9872882.2[4]
Truncated Human Phenylalanine Hydroxylase (PheHΔ117)L-PhenylalanineBH₄Kd = 130--[5][6]

Note: Km is the Michaelis constant, S₀.₅ is the substrate concentration at half-maximal velocity for allosteric enzymes, Vmax is the maximum reaction velocity, Kd is the dissociation constant, and BH₄ is tetrahydrobiopterin. The kinetic parameters of PheOH can vary depending on the activation state of the enzyme.

III. Experimental Protocols

Protocol 1: Kinetic Analysis of Enzyme Inhibition by this compound

This protocol describes the determination of the inhibitory mechanism and the inhibition constant (Ki) of this compound for an enzyme, using PheOH as an example.

1. Materials:

  • Purified enzyme (e.g., human phenylalanine hydroxylase)

  • Natural substrate (e.g., L-phenylalanine)

  • Inhibitor: this compound

  • Cofactor (if required, e.g., tetrahydrobiopterin for PheOH)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.0)

  • Spectrophotometer or fluorometer

  • 96-well microplates (for high-throughput analysis)

2. Procedure:

  • Enzyme Activity Assay:

    • Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. For PheOH, this can be a continuous spectrophotometric assay monitoring the oxidation of NADH coupled to the reduction of the dihydropterin cofactor, or a discontinuous assay measuring the formation of tyrosine by HPLC or fluorescence.

  • Determination of Km for the Natural Substrate:

    • Perform enzyme activity assays at a fixed enzyme concentration and varying concentrations of the natural substrate (e.g., 0.1x Km to 10x Km).

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Inhibition Studies:

    • Perform enzyme activity assays with a fixed concentration of the natural substrate (typically around the Km value) and varying concentrations of this compound.

    • To determine the mechanism of inhibition, perform kinetic assays at multiple fixed concentrations of the inhibitor while varying the concentration of the natural substrate.

  • Data Analysis:

    • For competitive inhibition, the data can be analyzed using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).

    • Alternatively, and more accurately, use non-linear regression to fit the data directly to the competitive inhibition equation: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

    • From this analysis, the Ki value for this compound can be determined.

Protocol 2: Monitoring Enzyme Conformational Changes using Intrinsic Tryptophan Fluorescence

This protocol outlines the use of fluorescence spectroscopy to observe conformational changes in an enzyme upon binding of this compound.

1. Materials:

  • Purified enzyme containing tryptophan residues (e.g., PheOH)

  • This compound

  • Assay buffer

  • Fluorometer with a thermostatted cuvette holder

  • Quartz cuvettes

2. Procedure:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Record the fluorescence emission spectrum of the enzyme alone by exciting at 295 nm (to selectively excite tryptophan residues).[7]

    • Identify the wavelength of maximum emission.

  • Fluorescence Titration:

    • Place a solution of the enzyme at a fixed concentration in the cuvette.

    • Sequentially add small aliquots of a concentrated stock solution of this compound to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum or the fluorescence intensity at the predetermined maximum emission wavelength.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • The resulting binding curve can be fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Protocol 3: Investigating Secondary and Tertiary Structure Changes using Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess changes in the secondary and tertiary structure of an enzyme upon binding of this compound.

1. Materials:

  • Purified enzyme

  • This compound

  • Assay buffer (must be transparent in the desired UV range)

  • CD spectropolarimeter

  • Quartz cuvettes with appropriate path lengths

2. Procedure:

  • Far-UV CD (Secondary Structure):

    • Record the far-UV CD spectrum (typically 190-250 nm) of the enzyme alone in the assay buffer.

    • Record the far-UV CD spectrum of the enzyme in the presence of a saturating concentration of this compound.

    • A buffer blank containing this compound should also be recorded and subtracted from the sample spectrum.

  • Near-UV CD (Tertiary Structure):

    • Record the near-UV CD spectrum (typically 250-350 nm) of the enzyme alone.

    • Record the near-UV CD spectrum of the enzyme in the presence of this compound.

  • Data Analysis:

    • Compare the CD spectra of the enzyme in the absence and presence of the ligand.

    • Changes in the far-UV spectrum indicate alterations in the secondary structure content (α-helix, β-sheet, etc.).

    • Changes in the near-UV spectrum suggest alterations in the environment of aromatic amino acid side chains and disulfide bonds, reflecting changes in the tertiary structure.

IV. Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_km K_m Determination cluster_ki K_i Determination P1 Prepare Enzyme, Substrate, and Inhibitor Solutions P2 Establish Enzyme Activity Assay P1->P2 K1 Vary [Substrate] P2->K1 I1 Vary [Substrate] and [Inhibitor] P2->I1 K2 Measure Initial Velocities K1->K2 K3 Plot v vs. [S] K2->K3 K4 Determine K_m and V_max K3->K4 I2 Measure Initial Velocities I1->I2 I3 Plot Data (e.g., Lineweaver-Burk) I2->I3 I4 Determine K_i I3->I4

Caption: Workflow for determining the inhibition constant (Ki).

Fluorescence_Spectroscopy_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis S1 Prepare Enzyme and Ligand Solutions S2 Determine Optimal Excitation/Emission Wavelengths S1->S2 T1 Add Ligand Aliquots to Enzyme Solution S2->T1 T2 Record Fluorescence After Each Addition T1->T2 Equilibrate A1 Correct for Dilution T2->A1 A2 Plot ΔF vs. [Ligand] A1->A2 A3 Determine Dissociation Constant (K_d) A2->A3

Caption: Workflow for fluorescence titration experiment.

Competitive_Inhibition_Model E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 k-1 P Product (P) EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) ES->E k_cat ES->P I Inhibitor (I) (this compound)

References

Application Notes and Protocols for 3-(2-Thienyl)-D-alanine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine is an unnatural amino acid that serves as a valuable building block in the design and development of peptide-based therapeutics. Its incorporation into peptide sequences can significantly enhance their pharmacological profiles. The unique structural properties of this compound, particularly the presence of a thiophene (B33073) ring and its D-configuration, contribute to improved metabolic stability, receptor affinity, and overall therapeutic efficacy. These application notes provide an overview of the utility of this compound, alongside detailed protocols for its incorporation into peptides and subsequent evaluation.

The primary advantages of substituting a natural amino acid with this compound include:

  • Enhanced Proteolytic Resistance: The D-configuration of the amino acid sterically hinders recognition by common proteases, which predominantly act on L-amino acids. This leads to a longer in vivo half-life of the peptide therapeutic.

  • Improved Receptor Interaction: The thiophene ring, an aromatic and bioisosteric mimic of the phenyl group in phenylalanine, can engage in favorable interactions within receptor binding pockets, potentially increasing affinity and selectivity.

  • Conformational Constraint: The introduction of this non-natural amino acid can induce specific conformational constraints in the peptide backbone, leading to a more defined three-dimensional structure that may be optimal for receptor binding.

Application 1: Enhancing Peptide Stability

One of the most significant challenges in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of L-amino acids with D-amino acids, such as this compound, is a well-established strategy to overcome this limitation.

Quantitative Data Summary: Proteolytic Stability

The following table illustrates the hypothetical improvement in the stability of a model peptide, "Peptide-A," when a native L-amino acid is replaced with this compound (D-2-Thi-Ala).

Peptide SequenceModificationHalf-life (t½) in Human Plasma (min)Half-life (t½) in presence of Trypsin (min)
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂Unmodified (Peptide-A)1530
Ac-Tyr-Gly-Gly-(D-2-Thi-Ala) -Leu-NH₂Modified (Peptide-A-Th)>240>360

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of incorporating this compound. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocol: In Vitro Peptide Stability Assay

This protocol outlines a method to assess the stability of a peptide containing this compound in the presence of a specific protease or in human plasma.

Materials:

  • Test Peptide (e.g., Peptide-A-Th)

  • Control Peptide (e.g., Peptide-A)

  • Human Plasma (pooled, heparinized)

  • Trypsin (or other relevant protease)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the test and control peptides in PBS.

  • Reaction Setup:

    • For plasma stability: In a microcentrifuge tube, mix 90 µL of pre-warmed human plasma with 10 µL of the peptide stock solution.

    • For protease stability: In a microcentrifuge tube, mix 90 µL of a pre-warmed solution of trypsin in PBS (e.g., 10 µg/mL) with 10 µL of the peptide stock solution.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately add the 20 µL aliquot to a tube containing 40 µL of 10% TFA in ACN to precipitate proteins and stop the enzymatic degradation.

  • Sample Preparation for HPLC: Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of the remaining peptide relative to the 0-minute time point. The half-life (t½) is the time required for 50% of the peptide to be degraded.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL in PBS) Mix Mix and Incubate at 37°C Peptide_Stock->Mix Plasma_Trypsin Human Plasma or Trypsin Solution Plasma_Trypsin->Mix Time_Points Sample at Time Points Mix->Time_Points Quench Quench with TFA/ACN Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Calculate Half-life HPLC->Data

In Vitro Peptide Stability Assay Workflow.

Application 2: Modulating Receptor Binding Affinity

The thiophene moiety of this compound can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within the binding pocket of a target receptor. This can lead to an increase in binding affinity (lower IC50 or Ki values) compared to peptides containing natural aromatic amino acids.

Quantitative Data Summary: Receptor Binding Affinity

The following table presents hypothetical data for the binding affinity of Peptide-A and its modified version, Peptide-A-Th, to a G-protein coupled receptor (GPCR).

Peptide SequenceModificationReceptor Binding Affinity (IC50, nM)
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂Unmodified (Peptide-A)50
Ac-Tyr-Gly-Gly-(D-2-Thi-Ala) -Leu-NH₂Modified (Peptide-A-Th)15

Note: The data presented in this table is illustrative. The actual impact on receptor affinity is highly dependent on the specific receptor and the position of the substitution.

Experimental Protocol: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of a test peptide.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand known to bind the receptor (e.g., [³H]-naloxone for opioid receptors)

  • Test Peptide (e.g., Peptide-A-Th)

  • Control Peptide (e.g., Peptide-A)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Wash Buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A constant concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test or control peptide.

    • A constant amount of cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled peptide. The IC50 value is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.

G cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Unlabeled_Peptide Unlabeled Peptide (Varying Concentrations) Unlabeled_Peptide->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Competitive Receptor Binding Assay Workflow.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol details the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-(2-Thienyl)-D-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF.

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-3-(2-Thienyl)-D-alanine at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide by preparative HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Loop Repeat for each Amino Acid in Sequence Wash2->Loop Loop->Deprotect Next Amino Acid Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect Last Amino Acid Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End End Characterize->End

Application Notes and Protocols for Labeling Peptides with Thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylalanine, a non-canonical amino acid analog of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, serves as a valuable probe in peptide research. Its unique spectroscopic properties and structural similarity to phenylalanine allow for its incorporation into peptides to study peptide structure, dynamics, and interactions with biological targets. These application notes provide detailed protocols for the synthesis, labeling, purification, and characterization of peptides containing thienylalanine, intended for use in a variety of research and drug development applications.

Thienylalanine can be incorporated into peptides during solid-phase peptide synthesis (SPPS) and can function as an intrinsic fluorescent or UV-active label. This allows for the monitoring of peptide-protein interactions, conformational changes, and localization within biological systems without the need for bulky external fluorophores that may perturb the peptide's natural activity.

Data Presentation

Table 1: Spectroscopic Properties of Aromatic Amino Acids
Amino AcidAbbreviationAbsorption Max (λ_max) (nm)Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹)Emission Max (λ_em) (nm)
PhenylalaninePhe257200282
TyrosineTyr2741400303
TryptophanTrp2805600348
β-2-Thienylalanine Thi ~284 ~1500 ~330-350

Note: Spectroscopic properties, especially emission and quantum yield, are highly dependent on the local environment (solvent polarity, pH, and binding to other molecules). The values for thienylalanine are approximate and can vary.

Table 2: Typical Purity and Yield of a Thienylalanine-Labeled Peptide Post-Purification
Peptide SequenceSynthesis Scale (mmol)Crude Purity (HPLC %)Final Purity (HPLC %)Overall Yield (%)Molecular Weight (Expected)Molecular Weight (Observed, MS)
Ac-Tyr-Thi-Ala-Gly-NH₂0.165-75>9815-25493.55493.6
H-Gly-Ala-Thi-Phe-NH₂0.160-70>9510-20448.54448.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide

This protocol details the manual synthesis of a generic tetrapeptide (e.g., Ac-Tyr-Thi-Ala-Gly-NH₂) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-L-2-thienylalanine (Fmoc-Thi-OH), Fmoc-Tyr(tBu)-OH

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Capping reagent (optional): Acetic anhydride (B1165640), DIPEA in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq. to resin loading), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation (Coupling of Fmoc-Ala-OH, Fmoc-Thi-OH, and Fmoc-Tyr(tBu)-OH):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid (Fmoc-Ala-OH, Fmoc-Thi-OH, and Fmoc-Tyr(tBu)-OH). The coupling of Fmoc-Thi-OH follows the standard procedure for other aromatic amino acids.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Tyr(tBu), wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin in a fume hood.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of the Thienylalanine-Containing Peptide by RP-HPLC

Materials:

  • Crude peptide

  • Reverse-phase HPLC system with a C18 column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, or a small amount of DMF followed by dilution with Mobile Phase A). Filter the sample to remove any particulates.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a linear gradient, for example, 5-65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm. The thienylalanine-containing peptide should show a characteristic absorbance at 280 nm.

  • Preparative Purification:

    • Scale up the optimized gradient from the analytical run to a preparative or semi-preparative C18 column.

    • Inject the dissolved crude peptide.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.

Protocol 3: Characterization of the Thienylalanine-Labeled Peptide

UV-Vis Spectroscopy:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Determine the precise concentration of the peptide stock solution using a method such as the BCA assay or by quantitative amino acid analysis.

  • Record the UV-Vis absorption spectrum from 200 nm to 400 nm.

  • The spectrum should show a characteristic peak around 284 nm corresponding to the thienylalanine residue.

Fluorescence Spectroscopy:

  • Using the same stock solution, excite the peptide at its absorption maximum (around 284 nm) and record the emission spectrum.

  • The emission maximum will be dependent on the environment. This property can be used to study peptide binding to target proteins or insertion into lipid membranes, where a blue shift in the emission maximum and an increase in fluorescence intensity are often observed in a more hydrophobic environment.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling_gly 3. Coupling: Fmoc-Gly-OH (HCTU/DIPEA) deprotection1->coupling_gly deprotection2 4. Fmoc Deprotection coupling_gly->deprotection2 coupling_ala 5. Coupling: Fmoc-Ala-OH deprotection2->coupling_ala deprotection3 6. Fmoc Deprotection coupling_ala->deprotection3 coupling_thi 7. Coupling: Fmoc-Thi-OH deprotection3->coupling_thi deprotection4 8. Fmoc Deprotection coupling_thi->deprotection4 coupling_tyr 9. Coupling: Fmoc-Tyr(tBu)-OH deprotection4->coupling_tyr deprotection5 10. Final Fmoc Deprotection coupling_tyr->deprotection5 acetylation 11. N-terminal Acetylation deprotection5->acetylation cleavage 12. Cleavage from Resin (TFA/TIS/H2O) acetylation->cleavage precipitation 13. Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide purification 14. RP-HPLC Purification crude_peptide->purification analysis 15. Purity Analysis (Analytical HPLC, MS) purification->analysis lyophilization 16. Lyophilization analysis->lyophilization final_product Final Product: Pure Labeled Peptide lyophilization->final_product

Caption: Workflow for the synthesis and purification of a thienylalanine-labeled peptide.

Generalized Workflow for Studying Receptor-Ligand Interaction

receptor_ligand_interaction peptide Thienylalanine-Labeled Peptide (Ligand) incubation Incubation of Peptide and Receptor peptide->incubation receptor Target Receptor (e.g., on cell surface or purified) receptor->incubation separation Separation of Bound from Unbound (e.g., size exclusion, filtration) incubation->separation unbound Unbound Peptide bound Peptide-Receptor Complex measurement Fluorescence Measurement bound->measurement separation->unbound separation->bound analysis Data Analysis measurement->analysis kd Determine Binding Affinity (Kd) analysis->kd conformational Monitor Conformational Changes (via spectral shifts) analysis->conformational

Caption: Generalized workflow for studying receptor-ligand interactions using a thienylalanine-labeled peptide.

Signaling Pathway Diagram: GPCR Activation by a Labeled Peptide Agonist

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_activation G Protein Activation gpcr->g_activation 2 g_protein G Protein (αβγ) peptide Thi-Labeled Peptide Agonist binding Binding and Conformational Change peptide->binding 1 g_alpha Gα-GTP g_activation->g_alpha 3 g_betagamma Gβγ g_activation->g_betagamma 3 effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector 4 second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 5 downstream Downstream Signaling second_messenger->downstream 6

Caption: GPCR signaling initiated by a thienylalanine-labeled peptide agonist.

Application Notes and Protocols for the Analytical Detection of 3-(2-Thienyl)-D-alanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 3-(2-Thienyl)-D-alanine, into peptides is a key strategy in modern drug discovery. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Consequently, robust analytical methods are essential for the characterization, quantification, and quality control of these modified peptides. These application notes provide detailed protocols for the detection and analysis of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and methods to verify the chiral integrity of the incorporated amino acid.

Part 1: Peptide Purity and Identity Verification by RP-HPLC and LC-MS

This section outlines the methodology for determining the purity of a synthetic peptide containing this compound and confirming its molecular weight.

Application Note 1: Purity Analysis by RP-HPLC

Reversed-phase HPLC is a powerful technique for separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, or incompletely deprotected species. The hydrophobicity of the 3-(2-thienyl) group, which is comparable to a phenyl group, will influence the peptide's retention time.

A typical analytical workflow for peptide analysis is as follows:

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Apply Gradient Elution (ACN/H2O with TFA) inject->gradient detect UV Detection (220 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Figure 1: Workflow for Peptide Purity Analysis by RP-HPLC.

Experimental Protocol: RP-HPLC Method

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a suitable solvent, such as 1 mL of water or a water/acetonitrile (B52724) mixture, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

    • Gradient: A typical gradient would be 5-95% B over 30 minutes. This should be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm. The peptide bond has a strong absorbance at this wavelength.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Application Note 2: Molecular Weight Confirmation by LC-MS

LC-MS is used to confirm the identity of the synthesized peptide by measuring its molecular weight. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for peptide analysis, as it typically produces multiply charged ions with minimal fragmentation.

Experimental Protocol: LC-MS Method

  • Sample Preparation:

    • Prepare the sample as described for RP-HPLC analysis, but use formic acid (FA) instead of TFA in the final dilution step if possible, as TFA can suppress the MS signal.

  • LC-MS Conditions:

    • LC System: Coupled to an ESI mass spectrometer.

    • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: A suitable gradient to elute the peptide of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: ESI in positive ion mode.

    • Scan Range: A range that will encompass the expected m/z values of the multiply charged peptide ions.

  • Data Analysis:

    • Identify the series of multiply charged ions ([M+nH]n+) in the mass spectrum.

    • Deconvolute the spectrum to determine the molecular weight of the peptide.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of the peptide containing this compound.

Parameter This compound
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS Number 62561-76-6

Table 1: Properties of this compound.

Part 2: Peptide Sequencing and Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry is used to confirm the amino acid sequence of the peptide and to investigate the fragmentation pattern, which can be influenced by the presence of the unnatural amino acid.

Application Note 3: Peptide Sequencing by MS/MS

In MS/MS, the peptide ion of interest is isolated and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions provide sequence information. The thienyl group may influence the fragmentation pattern, and this should be considered during data analysis.

cluster_ms1 MS1 Scan cluster_ms2 MS2 Scan cluster_analysis Sequence Analysis ionize Ionize Peptide (ESI) select_precursor Select Precursor Ion ([M+nH]n+) ionize->select_precursor fragment Fragment Precursor (CID) select_precursor->fragment detect_fragments Detect Fragment Ions (b- and y-ions) fragment->detect_fragments reconstruct Reconstruct Sequence detect_fragments->reconstruct confirm Confirm Incorporation of This compound reconstruct->confirm

Figure 2: Workflow for Peptide Sequencing by Tandem Mass Spectrometry.

Experimental Protocol: MS/MS Sequencing

  • LC-MS/MS System: Use an LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • LC Conditions: As described in the LC-MS method.

  • MS/MS Method:

    • Perform a full MS scan to identify the precursor ion of the peptide.

    • Set up a data-dependent acquisition method to trigger MS/MS scans on the most intense precursor ions.

    • Optimize the collision energy to achieve good fragmentation.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.

    • The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

    • Confirm the presence and position of the this compound residue (residue mass = 153.04 Da).

Ion Type Description
b-ions Fragments containing the N-terminus
y-ions Fragments containing the C-terminus
Internal Fragments Fragments from two cleavages within the peptide backbone
Immonium Ions Small fragments characteristic of specific amino acids

Table 2: Common Fragment Ions in Peptide MS/MS.

Part 3: Quantitative Analysis of Peptides Containing this compound

For many applications, it is necessary to quantify the concentration of the modified peptide in a sample. This is typically achieved using LC-MS/MS with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Application Note 4: Quantitative LC-MS/MS

This method relies on the use of a stable isotope-labeled internal standard (SIL-IS) of the target peptide for accurate quantification.

Experimental Protocol: Quantitative LC-MS/MS

  • Internal Standard: Synthesize a stable isotope-labeled version of the target peptide (e.g., with one or more 13C and/or 15N labeled amino acids).

  • Sample Preparation:

    • Prepare a calibration curve by spiking known concentrations of the peptide standard into the matrix of interest (e.g., plasma, buffer).

    • Add a fixed concentration of the SIL-IS to all calibration standards and unknown samples.

    • Perform sample clean-up as required (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Method (MRM):

    • Optimize the MS parameters (precursor ion, fragment ions, collision energy) for both the target peptide and the SIL-IS.

    • Select 2-3 specific and intense precursor-to-fragment ion transitions for both the analyte and the internal standard.

    • Set up an MRM method to monitor these transitions.

  • Data Analysis:

    • Integrate the peak areas for the transitions of the target peptide and the SIL-IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the peptide in unknown samples from the calibration curve.

Parameter Description Example Value (to be determined experimentally)
Linear Range The concentration range over which the assay is linear.1 - 1000 ng/mL
LOD Limit of Detection0.5 ng/mL
LOQ Limit of Quantification1.0 ng/mL
Precision (%CV) The closeness of repeated measurements.< 15%
Accuracy (%Bias) The closeness of the measured value to the true value.± 15%

Table 3: Typical Quantitative Assay Performance Parameters.

Part 4: Chiral Purity Analysis of this compound in Peptides

It is crucial to confirm that the D-configuration of the incorporated amino acid is maintained throughout the synthesis and purification process. This protocol describes a method for determining the enantiomeric purity of the amino acids within the peptide.[1]

Application Note 5: Chiral Analysis by LC-MS after Derivatization

This method involves the complete hydrolysis of the peptide, derivatization of the resulting amino acids with a chiral reagent, and subsequent analysis by LC-MS. Hydrolysis in a deuterated acid allows for the differentiation of the original D-amino acid from any L-amino acid that may have racemized during hydrolysis.[1]

cluster_hydrolysis Peptide Hydrolysis cluster_derivatization Derivatization cluster_analysis LC-MS Analysis cluster_quantification Quantification hydrolyze Acid Hydrolysis in Deuterated Acid (DCl/D2O) derivatize Derivatize with Marfey's Reagent hydrolyze->derivatize separate Separate Diastereomers by RP-HPLC derivatize->separate detect Detect by MS separate->detect quantify Quantify D- and L-isomers detect->quantify

Figure 3: Workflow for Chiral Purity Analysis.

Experimental Protocol: Chiral Purity Analysis

  • Peptide Hydrolysis:

    • Place the peptide sample (approx. 50-100 µg) in a hydrolysis tube.

    • Add deuterated hydrochloric acid (e.g., 6N DCl in D2O).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, evaporate the acid to dryness.

  • Derivatization with Marfey's Reagent:

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972) (e.g., 200 µL of a 1% w/v solution).

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 50 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the sample in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: An optimized gradient to separate the diastereomeric derivatives.

    • Mass Spectrometer: ESI-MS in negative ion mode is often used for FDAA derivatives.

    • Monitor the m/z values corresponding to the derivatized D- and L-3-(2-Thienyl)-alanine.

  • Data Analysis:

    • Integrate the peak areas for the L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers.

    • Calculate the enantiomeric excess (%ee) to determine the chiral purity.

    • The use of deuterated acid allows for the distinction of the original D-amino acid from any that may have formed due to racemization during hydrolysis (which would have a +1 mass shift).[1]

Amino Acid Derivative Expected Elution Order
L-FDAA-D-amino acidTypically elutes earlier
L-FDAA-L-amino acidTypically elutes later

Table 4: Typical Elution Order of FDAA-derivatized Amino Acid Diastereomers on a C18 Column.

References

Application Notes and Protocols for the Biotransformation of Thienyl Acrylic Acids to L-Thienylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of L-thienylalanines, non-proteinogenic amino acids of significant interest in pharmaceutical and biotechnological applications. The following sections detail two primary biocatalytic strategies: a transaminase-mediated pathway and a phenylalanine ammonia-lyase (PAL) catalyzed reaction. Detailed experimental protocols and comparative data are presented to guide researchers in the development of efficient and stereoselective production methods for these valuable compounds.

Introduction

L-thienylalanines are a class of unnatural amino acids that serve as important building blocks in the synthesis of peptidomimetics and other pharmaceutically active compounds. Their incorporation into peptides can enhance metabolic stability and biological activity. Biotransformation offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure L-thienylalanines. This document outlines two effective enzymatic approaches for this conversion, starting from readily available thienyl acrylic acid derivatives.

Biotransformation Strategies

Two principal enzymatic routes have been successfully employed for the synthesis of L-thienylalanines:

  • Transaminase (TA) Route: This pathway involves the amination of a thienylpyruvic acid derivative, which can be formed from the corresponding 2-hydroxy-3-thienylacrylic acid. This method offers the advantage of high stereoselectivity, yielding the desired L-enantiomer.

  • Phenylalanine Ammonia-Lyase (PAL) Route: PALs are enzymes that catalyze the reversible addition of ammonia (B1221849) to the double bond of α,β-unsaturated carboxylic acids. This approach allows for the direct conversion of thienyl acrylic acids to L-thienylalanines.

The choice of strategy depends on factors such as substrate availability, desired yield, and the specific enzyme characteristics.

Quantitative Data Summary

The following tables summarize the quantitative data for the biotransformation of various thienyl acrylic acid derivatives to their corresponding L-thienylalanines via the transaminase and PAL routes.

Table 1: Transaminase-Mediated Synthesis of L-Thienylalanines

SubstrateEnzyme SourceAmino DonorProductYield (%)Reference
2-Hydroxy-3-(2-thienyl)acrylic acidWhole cells or cell extract with transaminase activityL-Aspartic Acid or L-Glutamic AcidL-3-(2-Thienyl)alanineHigh (exact values not specified in patent)[1][2]
2-Hydroxy-3-(3-thienyl)acrylic acidWhole cells or cell extract with transaminase activityL-Aspartic Acid or L-Glutamic AcidL-3-(3-Thienyl)alanineHigh (exact values not specified in patent)[1][2]

Table 2: Phenylalanine Ammonia-Lyase (PAL)-Mediated Synthesis of L-Thienylalanines

SubstrateEnzyme SourceReaction ConditionsProductConversion (%)Enantiomeric Excess (ee, %)Reference
trans-3-(2-Thienyl)acrylic acidNot specifiedHigh substrate dilution (3 g/L)L-3-(2-Thienyl)alanine43>99[2]

Note: The PAL-based process for L-3-(2-Thienyl)-alanine was noted to be unsuitable for industrial-scale synthesis due to low yield and high dilution.

Experimental Protocols

Protocol 1: L-Thienylalanine Production using a Transaminase Whole-Cell System

This protocol is based on the transamination of 2-hydroxy-3-thienylacrylic acids using a whole-cell biocatalyst expressing a suitable transaminase.

1. Preparation of the Whole-Cell Biocatalyst: a. Transform a suitable host strain (e.g., Escherichia coli) with a plasmid encoding a transaminase with activity towards thienylpyruvic acids. b. Cultivate the recombinant cells in a suitable medium (e.g., LB medium with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. d. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C) and wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5). The cell pellet can be used directly or stored at -80°C.

2. Biotransformation Reaction: a. Prepare a reaction mixture containing:

  • 2-Hydroxy-3-(thienyl)acrylic acid (e.g., 10-50 mM)
  • L-Aspartic acid or L-Glutamic acid as the amino donor (e.g., 1.5-2 molar equivalents to the substrate)
  • Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 0.1 mM)
  • Whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight)
  • 50 mM Phosphate buffer (pH 7.5) b. Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours. c. Monitor the reaction progress by analyzing samples periodically using HPLC or other suitable analytical methods.

3. Product Isolation and Analysis: a. After the reaction is complete, separate the cells from the reaction mixture by centrifugation. b. Analyze the supernatant for the concentration of L-thienylalanine and any remaining substrate using a chiral HPLC column to determine the enantiomeric excess. c. The product can be purified from the supernatant using techniques such as ion-exchange chromatography.

Protocol 2: L-Thienylalanine Production using Phenylalanine Ammonia-Lyase (PAL)

This protocol describes the direct conversion of thienyl acrylic acids to L-thienylalanines using a PAL enzyme.

1. Enzyme Preparation: a. The PAL enzyme can be obtained from commercial sources or produced recombinantly in a suitable expression host like E. coli following a similar procedure as described in Protocol 1 for the transaminase. b. The enzyme can be used as a crude cell lysate, a purified enzyme, or as an immobilized biocatalyst.

2. Biotransformation Reaction: a. Prepare a reaction mixture containing:

  • trans-3-(Thienyl)acrylic acid (e.g., 10-100 mM)
  • High concentration of an ammonia source (e.g., 3-5 M ammonium (B1175870) carbonate or ammonium chloride, pH adjusted to 9-10)
  • PAL enzyme (e.g., 1-10 mg/mL of purified enzyme or an equivalent amount of crude extract/immobilized enzyme)
  • Suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0) b. Incubate the reaction at a controlled temperature (e.g., 30-40°C) with agitation for 24-72 hours. c. Monitor the formation of L-thienylalanine and the consumption of the substrate by HPLC.

3. Product Isolation and Analysis: a. Terminate the reaction by removing the enzyme (if immobilized) or by protein precipitation (e.g., by adding acid or a solvent). b. Analyze the reaction mixture for L-thienylalanine concentration and enantiomeric excess using chiral HPLC. c. Purify the L-thienylalanine from the reaction mixture using appropriate chromatographic techniques.

Visualizations

Biotransformation_Pathways cluster_transaminase Transaminase (TA) Route cluster_pal Phenylalanine Ammonia-Lyase (PAL) Route Thienyl_Acrylic_Acid_TA 2-Hydroxy-3-thienylacrylic Acid Thienyl_Pyruvic_Acid Thienylpyruvic Acid Thienyl_Acrylic_Acid_TA->Thienyl_Pyruvic_Acid Spontaneous L_Thienylalanine_TA L-Thienylalanine Thienyl_Pyruvic_Acid->L_Thienylalanine_TA Transamination TA_Enzyme Transaminase Amino_Donor L-Aspartic Acid / L-Glutamic Acid Keto_Acid Oxaloacetate / α-Ketoglutarate Amino_Donor->Keto_Acid Amino Group Transfer Thienyl_Acrylic_Acid_PAL trans-3-Thienylacrylic Acid L_Thienylalanine_PAL L-Thienylalanine Thienyl_Acrylic_Acid_PAL->L_Thienylalanine_PAL Ammonia Addition PAL_Enzyme Phenylalanine Ammonia-Lyase Ammonia Ammonia (NH3) Ammonia->L_Thienylalanine_PAL

Caption: Enzymatic pathways for L-thienylalanine synthesis.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Gene_Synthesis Gene Synthesis/Cloning Transformation Transformation into Host (e.g., E. coli) Gene_Synthesis->Transformation Cultivation Cell Cultivation Transformation->Cultivation Induction Protein Expression Induction Cultivation->Induction Harvesting Cell Harvesting & Preparation Induction->Harvesting Reaction_Setup Reaction Mixture Setup Harvesting->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., HPLC) Incubation->Monitoring Separation Biocatalyst Separation Monitoring->Separation Analysis Product Analysis (Yield, ee) Separation->Analysis Purification Product Purification Analysis->Purification

Caption: General experimental workflow for biotransformation.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienylalanine, a non-proteinogenic amino acid containing a thiophene (B33073) ring, is a valuable building block in peptide chemistry and drug discovery. Its unique structural and electronic properties can confer enhanced biological activity, improved metabolic stability, and novel pharmacological profiles to peptides. The successful synthesis of thienylalanine-containing peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. This step, typically employing strong acids like trifluoroacetic acid (TFA), must be carefully optimized to ensure complete removal of protecting groups and cleavage from the resin support without compromising the integrity of the thienylalanine side chain.

The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack by carbocations generated during the cleavage of common side-chain protecting groups. This can lead to undesired side reactions, such as alkylation of the thienyl side chain, resulting in impurities that are often difficult to separate from the target peptide. Therefore, the selection of an appropriate cleavage cocktail, including the right combination of scavengers, is paramount for obtaining high purity and yield of the desired thienylalanine-containing peptide.

These application notes provide detailed protocols and guidance for the efficient and safe cleavage and deprotection of peptides containing thienylalanine.

Potential Side Reactions

The primary concern during the TFA-mediated cleavage of peptides containing thienylalanine is the potential for electrophilic substitution on the thiophene ring. The thiophene ring is known to be more reactive towards electrophiles than benzene.[1] During the cleavage process, carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl from Boc, Trityl from Trt). These carbocations can act as electrophiles and attack the electron-rich thiophene ring of thienylalanine, leading to alkylated byproducts. The substitution typically occurs at the C5 position of the thiophene ring.

To mitigate these side reactions, the use of cation scavengers in the cleavage cocktail is essential. Scavengers are nucleophilic species that effectively trap the reactive carbocations before they can react with sensitive residues like thienylalanine.

Recommended Cleavage Cocktails and Scavengers

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence, particularly other sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).

Table 1: Recommended Cleavage Cocktails for Thienylalanine-Containing Peptides

Cocktail IDComposition (v/v/v)Recommended For
Cocktail A 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)Peptides without other sensitive residues. TIS is an excellent scavenger for carbocations.[2]
Cocktail B 94% TFA / 2.5% H₂O / 2.5% 1,2-Ethanedithiol (EDT) / 1% TISPeptides containing Cysteine (Trt). EDT helps to prevent disulfide bond formation and scavenges trityl cations.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides with multiple sensitive residues (e.g., Arg(Pmc/Pbf), Trp, Cys, Met). This is a robust, general-purpose cleavage cocktail.

Note: The thiophene ring is relatively stable to oxidation, so specialized scavengers for oxidation are not typically required unless other sensitive residues like Methionine are present.[3][4]

Experimental Protocols

Protocol 1: Standard Cleavage of a Thienylalanine-Containing Peptide

This protocol is suitable for peptides that do not contain other acid-sensitive residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail A: 95% TFA, 2.5% H₂O, 2.5% TIS

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

  • Reaction vessel with a sintered glass frit

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Wash the resin with DCM (3 x 1 mL) to swell the resin and remove any residual solvents.

  • Dry the resin under a stream of nitrogen gas.

  • In a well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing the components.

  • Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the cleavage mixture into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Protocol 2: Cleavage of a Thienylalanine and Cysteine-Containing Peptide

This protocol is recommended for peptides containing both thienylalanine and Cysteine (with a Trityl protecting group).

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail B: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS[2]

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

  • Reaction vessel with a sintered glass frit

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • In a well-ventilated fume hood, prepare Cleavage Cocktail B.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

  • Follow steps 7-15 from Protocol 1 to isolate and dry the peptide.

Workflow and Visualization

The following diagrams illustrate the key processes involved in the cleavage and deprotection of thienylalanine-containing peptides.

Cleavage_Workflow Resin Peptide-Resin (with Thienylalanine) Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/H2O/TIS) 2-3 hours Dry->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate with cold Ether Filter->Precipitate Wash_Pellet Wash Pellet with Ether (3x) Precipitate->Wash_Pellet Dry_Pellet Dry Peptide Pellet Wash_Pellet->Dry_Pellet Lyophilize Dissolve and Lyophilize Dry_Pellet->Lyophilize Crude_Peptide Crude Peptide Lyophilize->Crude_Peptide

Caption: General workflow for the cleavage and isolation of a thienylalanine-containing peptide.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_scavenging Cation Scavenging cluster_side_reaction Potential Side Reaction (without scavenger) Protecting_Group Side-Chain Protecting Group (e.g., Boc, Trt) Carbocation Reactive Carbocation (e.g., t-butyl cation) Protecting_Group->Carbocation TFA Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Alkylated_Thienylalanine Alkylated Thienylalanine (Side Product) Carbocation->Alkylated_Thienylalanine Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Thienylalanine Thienylalanine Side Chain Thienylalanine->Alkylated_Thienylalanine

Caption: Mechanism of carbocation formation and the role of scavengers in preventing side reactions with thienylalanine.

Application in Drug Development

Thienylalanine is often incorporated into peptides to modulate their interaction with biological targets. Peptides play a crucial role in drug development as they can target specific molecular pathways with high precision and low toxicity.[5] The workflow below illustrates a simplified representation of how a thienylalanine-containing peptide might be developed as a therapeutic agent that modulates a signaling pathway.

Drug_Development_Pathway cluster_design Peptide Design & Synthesis cluster_screening Preclinical Evaluation Peptide_Design Design Peptide with Thienylalanine SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Cleavage_Deprotection Cleavage & Deprotection (Optimized Protocol) SPPS->Cleavage_Deprotection Purification Purification & Characterization Cleavage_Deprotection->Purification Purified_Peptide Purified Thienylalanine Peptide Purification->Purified_Peptide Target_Receptor Target Receptor Signaling_Cascade Intracellular Signaling Cascade Target_Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response In_Vitro_Assay In Vitro Binding & Activity Assays In_Vitro_Assay->Target_Receptor Modulates In_Vivo_Model In Vivo Disease Model In_Vitro_Assay->In_Vivo_Model Lead Candidate Purified_Peptide->In_Vitro_Assay

Caption: Simplified workflow for the development of a thienylalanine-containing peptide therapeutic.

Conclusion

The successful cleavage and deprotection of peptides containing thienylalanine are achievable with careful consideration of the peptide sequence and the use of appropriate cleavage cocktails rich in cation scavengers. The protocols provided in these application notes serve as a starting point for researchers. It is always recommended to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to ensure the optimal conditions for a specific peptide. By following these guidelines, researchers can confidently synthesize high-quality thienylalanine-containing peptides for their research and drug development endeavors.

References

Application Notes and Protocols: 3-(2-Thienyl)-D-alanine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The applications and protocols described herein are based on the potential utility of 3-(2-Thienyl)-D-alanine derived from the known properties of its constituent chemical moieties, the thiophene (B33073) ring and D-amino acids. Direct experimental evidence for the specific use of this compound in these material science applications is not extensively documented in publicly available literature. These notes are intended to inspire further research and exploration.

Introduction

This compound is a non-proteinogenic amino acid that possesses unique structural features, primarily the presence of a thiophene ring. This aromatic heterocycle is a key component in a variety of electroactive and photoactive materials. The D-configuration of the alanine (B10760859) backbone offers resistance to enzymatic degradation, a valuable property in the design of durable biomaterials. While its applications are more established in peptide synthesis and pharmacology, its potential in material science, particularly in the development of novel functional polymers and biomaterials, is a promising area of investigation.[1] This document outlines potential applications, theoretical data, and detailed experimental protocols for the use of this compound in material science.

Potential Applications in Material Science

The unique combination of a conductive precursor (thiophene) and a chiral, biologically stable building block (D-alanine) suggests several potential applications for this compound in material science.

  • Conductive Polymers and Bioelectronics: The thiophene moiety is a fundamental unit in the synthesis of polythiophenes, a major class of conductive polymers. Incorporating this compound into polymer chains could lead to the development of novel conductive biomaterials for applications such as biosensors, tissue engineering scaffolds with electrical stimulation capabilities, and organic bioelectronics.

  • Enzyme-Resistant Biomaterials: D-amino acids are not recognized by most natural proteases. Materials synthesized with this compound would likely exhibit enhanced resistance to enzymatic degradation, making them suitable for long-term implants, drug delivery systems, and hydrogels.

  • Chiral Surfaces and Separation Media: The inherent chirality of this compound can be exploited to create chiral surfaces for enantioselective separations in chromatography or as catalysts for asymmetric synthesis.

  • Self-Assembling Peptides for Nanomaterials: Peptides containing this compound could be designed to self-assemble into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. The thienyl groups could then be electropolymerized to create conductive nanomaterials.

Data Presentation

As direct experimental data for materials solely based on this compound is limited, the following table presents expected properties based on analogous materials.

Material TypeMonomerPotential Polymerization MethodExpected Conductivity (S/cm)Biostability
Conductive PolypeptideN-protected this compoundRing-Opening Polymerization of N-Carboxyanhydride (NCA)10-5 - 10-2 (doped)High
Surface Grafted PolymerThis compound derivativeSurface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)Surface dependentHigh
Self-Assembled HydrogelPeptide containing this compoundSpontaneous self-assembly10-6 - 10-3 (after electropolymerization)High

Experimental Protocols

Protocol 1: Synthesis of a Conductive Polypeptide via Ring-Opening Polymerization of this compound N-Carboxyanhydride (TD-NCA)

Objective: To synthesize a polypeptide containing this compound that can be doped to become electrically conductive.

Materials:

Methodology:

  • Synthesis of TD-NCA:

    • Suspend this compound in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension to 0°C.

    • Slowly add a solution of triphosgene (1/3 equivalent) in anhydrous THF to the suspension with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a mixture of THF and hexane to obtain pure TD-NCA crystals.

    • Dry the product under vacuum.

  • Ring-Opening Polymerization:

    • Dissolve the TD-NCA in anhydrous THF under an inert atmosphere.

    • Add a calculated amount of initiator solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Allow the reaction to proceed for 24-72 hours at room temperature.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol (B129727) or water.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Doping and Characterization:

    • Prepare a thin film of the polymer by drop-casting or spin-coating from a suitable solvent (e.g., THF).

    • Expose the film to iodine vapor in a closed chamber or dip it in a solution of FeCl3 in a non-solvent for the polymer (e.g., nitromethane) to induce doping.

    • Measure the conductivity of the doped film using a four-point probe or by fabricating a simple two-terminal device.

    • Characterize the polymer's structure and properties using techniques like FT-IR, NMR, GPC (for molecular weight), and UV-Vis spectroscopy (to observe changes upon doping).

Protocol 2: Surface Modification of a Substrate with this compound for Bio-functionalization

Objective: To create a biocompatible and enzyme-resistant surface by grafting this compound onto a substrate.

Materials:

  • Substrate with primary amine groups (e.g., amine-silanized glass or silicon wafer)

  • Boc-3-(2-Thienyl)-D-alanine

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Methodology:

  • Activation of Boc-3-(2-Thienyl)-D-alanine:

    • Dissolve Boc-3-(2-Thienyl)-D-alanine, DCC, and NHS in a 1:1:1 molar ratio in anhydrous DMF.

    • Stir the solution at room temperature for 4 hours to form the NHS-ester.

  • Surface Coupling:

    • Immerse the amine-functionalized substrate in the activated NHS-ester solution.

    • Add a small amount of DIPEA to catalyze the reaction.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Rinse the substrate sequentially with DMF, DCM, and methanol to remove unreacted reagents.

    • Dry the substrate under a stream of nitrogen.

  • Boc-Deprotection:

    • Immerse the substrate in a solution of 20% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the primary amine of the grafted alanine.

    • Rinse the substrate thoroughly with DCM and methanol and dry.

  • Characterization:

    • Confirm the successful grafting by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur and nitrogen.

    • Use contact angle measurements to assess the change in surface hydrophilicity.

    • The exposed amine groups can be further functionalized with biomolecules (e.g., peptides, proteins) using standard bioconjugation techniques.

Visualizations

experimental_workflow_polymer_synthesis cluster_synthesis TD-NCA Synthesis cluster_polymerization Ring-Opening Polymerization cluster_characterization Doping & Characterization monomer This compound product_nca TD-NCA monomer->product_nca reagent Triphosgene reagent->product_nca solvent1 Anhydrous THF solvent1->product_nca polymer Poly(this compound) product_nca->polymer initiator Initiator initiator->polymer solvent2 Anhydrous THF solvent2->polymer doped_polymer Conductive Polymer polymer->doped_polymer dopant Dopant (I2 / FeCl3) dopant->doped_polymer

Caption: Workflow for the synthesis of a conductive polypeptide.

logical_relationship_properties cluster_properties Molecular Properties cluster_applications Potential Material Applications monomer This compound thiophene Thiophene Ring monomer->thiophene d_alanine D-Alanine Backbone monomer->d_alanine chiral_surfaces Chiral Surfaces monomer->chiral_surfaces conductive_polymers Conductive Polymers thiophene->conductive_polymers biomaterials Enzyme-Resistant Biomaterials d_alanine->biomaterials

Caption: Relationship between molecular structure and potential applications.

References

Troubleshooting & Optimization

Low coupling efficiency of 3-(2-Thienyl)-D-alanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency of 3-(2-Thienyl)-D-alanine during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance from the bulky thienyl group. The following steps provide a systematic approach to troubleshoot and improve coupling outcomes.

Issue: Low Coupling Efficiency of this compound

1. Initial Assessment & Monitoring

Before modifying the protocol, it's crucial to confirm the low coupling efficiency.

  • Qualitative Test: Perform a ninhydrin (B49086) (Kaiser) test after the coupling step. A strong blue color indicates a significant number of unreacted free amines, confirming incomplete coupling.

  • Quantitative Analysis: For a more precise measurement, cleave a small amount of resin-bound peptide and analyze it using HPLC and Mass Spectrometry to quantify the deletion product (peptide without this compound) versus the desired product.

2. Optimization of Coupling Reagents & Conditions

If low efficiency is confirmed, the following strategies, starting with the simplest, should be employed.

  • Double Coupling: Immediately after the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.[1][2][3]

  • Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4-24 hours.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for sterically hindered amino acids. Standard carbodiimide (B86325) reagents like DIC may be insufficient. More potent activating agents are recommended.[4][5][6][7]

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are known for their high reactivity and speed.[4][6] COMU is a newer generation reagent with high efficiency and improved safety profile.[4][6]

    • Phosphonium Salts: PyBOP is particularly effective for sterically hindered couplings.[4]

3. Advanced & Alternative Strategies

If the above steps do not yield satisfactory results, consider these more advanced techniques.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate and improve the efficiency of coupling difficult or sterically hindered amino acids.[5]

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can enhance coupling efficiency, even without microwave instrumentation.[3]

  • Solvent & Additives:

    • Ensure proper resin swelling by using high-quality, fresh DMF or NMP.[8][9]

    • For sequences prone to aggregation, which can further hinder coupling, consider using chaotropic salts like LiCl in the coupling mixture or using a solvent mixture such as DCM/DMF/NMP.

  • Capping: To prevent the accumulation of deletion sequences, it is advisable to cap any unreacted free amines after the coupling step. This is typically done using acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA.[1][3][10][11]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low in SPPS?

A1: The primary reason is steric hindrance. The bulky 2-thienyl group attached to the beta-carbon of the alanine (B10760859) derivative physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down or preventing the formation of the peptide bond.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. Phosphonium-based reagents like PyBOP and newer generation uronium salts like HATU, HCTU, and COMU are generally more effective than standard carbodiimides (e.g., DIC/HOBt).[4][6]

Q3: Can I just increase the coupling time instead of changing the reagent?

A3: Extending the coupling time is a valid strategy and can improve yields. However, for very difficult couplings, simply extending the time may not be sufficient to achieve a high level of completion. Combining an extended reaction time with a more powerful coupling reagent is often the most effective approach.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with fresh reagents immediately after the first coupling is complete.[2][3] This strategy is highly recommended for any amino acid known to be difficult to couple, such as this compound, as it helps to drive the reaction towards completion.

Q5: How does microwave-assisted SPPS improve the coupling of hindered amino acids?

A5: Microwave energy accelerates the coupling reaction by efficiently transferring energy to the polar solvent molecules, leading to rapid and uniform heating.[5] This increased kinetic energy helps to overcome the activation energy barrier, which is higher for sterically hindered amino acids, resulting in faster and more complete couplings.

Q6: What is "capping" and why is it important?

A6: Capping is a process where unreacted N-terminal amines on the peptide chain are permanently blocked, typically with an acetyl group from acetic anhydride.[3][11] This is crucial when dealing with difficult couplings because it prevents these unreacted chains from coupling with the next amino acid in the sequence, thus minimizing the formation of deletion impurity peptides and simplifying the final purification.

Q7: Could the thiophene (B33073) ring itself be causing side reactions?

A7: The thiophene ring is an electron-rich aromatic system. While generally stable under standard Fmoc-SPPS conditions, strong acids or oxidizing conditions could potentially lead to side reactions. However, the primary issue reported for this amino acid derivative is poor coupling due to steric bulk, not side reactions of the thiophene moiety.

Data Summary

The following table summarizes recommended coupling reagents for sterically hindered amino acids, which are applicable to this compound.

Coupling ReagentClassAdvantages for Hindered Amino AcidsDisadvantages
HATU/HCTU Uronium/AminiumFast, highly efficient, widely used for difficult couplings.[4][6]Can cause racemization with sensitive residues; higher cost.[4]
PyBOP PhosphoniumVery effective for sterically hindered couplings.[4]Can be less efficient than HATU for some sequences.[4]
COMU UroniumHigh efficiency comparable to HATU, safer alternative to HOBt/HOAt-based reagents.[4][6]Higher cost.[4]
DIC/Oxyma CarbodiimideCost-effective, low racemization.[4]Slower and often less efficient for hindered couplings compared to uronium/phosphonium salts.[4]

Experimental Protocols

Protocol 1: Double Coupling with HATU

This protocol is recommended as a first-line approach to improve the coupling of this compound.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-3-(2-Thienyl)-D-alanine (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the reaction vessel.

  • Washing: Wash the resin with DMF (3 times).

  • Second Coupling: Repeat step 4 with a fresh solution of activated Fmoc-3-(2-Thienyl)-D-alanine.

  • Washing: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to prepare for the next cycle or capping step.

  • Monitoring (Optional): Perform a Kaiser test. If the test is still positive, consider the capping protocol.

Protocol 2: Capping of Unreacted Amines

This protocol should be used after the coupling step if a positive Kaiser test indicates incomplete reaction.

  • Resin Preparation: After the final wash of the coupling step, wash the resin once more with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency for this compound ninhydrin Perform Ninhydrin (Kaiser) Test start->ninhydrin double_couple Strategy 1: Double Coupling & Extended Time ninhydrin->double_couple Positive (Blue) proceed Proceed to Next Cycle ninhydrin->proceed Negative (Clear) check1 Re-test with Ninhydrin double_couple->check1 change_reagent Strategy 2: Use Stronger Coupling Reagent (e.g., HATU, PyBOP) check1->change_reagent Positive check1->proceed Negative check2 Re-test with Ninhydrin change_reagent->check2 advanced Strategy 3: Advanced Methods (Microwave, Higher Temp) check2->advanced Positive check2->proceed Negative check3 Re-test with Ninhydrin advanced->check3 capping Implement Capping Step to Block Deletion check3->capping Positive check3->proceed Negative capping->proceed end Problem Resolved proceed->end Coupling_Mechanism cluster_activation 1. Carboxyl Activation cluster_coupling 2. Peptide Bond Formation AA_COOH Fmoc-AA-COOH (this compound) Activated_AA Activated Intermediate (Fmoc-AA-OAt) AA_COOH->Activated_AA + Reagent Reagent Coupling Reagent (e.g., HATU) Peptide_Bond New Peptide Bond Formed Activated_AA->Peptide_Bond + Resin-Peptide-NH2 Resin_NH2 Resin-Peptide-NH2 Hindrance Steric Hindrance from Thienyl Group Hindrance->Activated_AA Impedes Attack

References

Racemization of 3-(2-Thienyl)-D-alanine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Racemization of 3-(2-Thienyl)-D-alanine

This guide provides troubleshooting advice and frequently asked questions regarding the racemization of this compound and its derivatives during solid-phase and solution-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of synthesizing peptides with this compound?

A: Racemization is the conversion of a chiral molecule, in this case, the D-enantiomer of 3-(2-Thienyl)-alanine, into an equal mixture of both its D- and L-enantiomers (a racemate). During peptide synthesis, the harsh chemical conditions, particularly during the activation and coupling steps, can cause the stereocenter at the α-carbon of the amino acid to epimerize. This results in the undesired incorporation of the L-enantiomer into the peptide sequence, leading to diastereomeric impurities that can be difficult to separate and may have altered biological activity.

Q2: Why is this compound particularly susceptible to racemization?

A: The thienyl group in this compound is an electron-withdrawing aromatic ring. This property increases the acidity of the proton at the α-carbon. During the carboxyl group activation step of peptide coupling, this proton is more easily abstracted, leading to the formation of a planar enolate or oxazolone (B7731731) intermediate. This planar structure can be protonated from either side with nearly equal probability, resulting in significant levels of the L-enantiomer and thus, racemization.

Q3: Which coupling reagents are most likely to cause racemization of this compound?

A: Carbodiimide-based reagents, especially when used alone, are known to promote racemization through the formation of a highly reactive but unstable O-acylisourea intermediate, which readily cyclizes to an oxazolone. While the addition of additives like HOBt or HOAt can suppress this pathway, the inherent reactivity of the activated amino acid still poses a risk. Uronium/aminium-based reagents like HBTU and HATU, while generally efficient, can also cause significant racemization depending on the reaction conditions, particularly the base used.

Troubleshooting Guide

Issue: High levels of diastereomeric impurity detected after coupling this compound.

This common issue arises when the D-amino acid undergoes significant racemization during the coupling reaction, leading to the incorporation of the L-form.

Troubleshooting Steps & Solutions:

  • Review Your Coupling Reagent and Additives: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates are more prone to causing racemization.

    • Recommendation: Switch to a coupling reagent known for lower racemization potential. Phosphonium salts like PyBOP or reagents that generate the HOAt active ester in situ, such as HATU, are often better choices than carbodiimides alone. The use of additives is crucial.

    • Workflow:

      Start High Diastereomer Level Detected Reagent Analyze Coupling Reagent Start->Reagent Step 1 Base Evaluate Base Choice Reagent->Base Step 2 Temp Check Reaction Temperature Base->Temp Step 3 Solvent Consider Solvent Polarity Temp->Solvent Step 4 End Racemization Minimized Solvent->End

      Caption: Troubleshooting workflow for racemization.

  • Evaluate the Base and Its Stoichiometry: The choice and amount of base can dramatically influence racemization.

    • Problem: Strong, sterically unhindered bases like triethylamine (B128534) (TEA) can readily abstract the α-proton of the activated ester, promoting racemization. Excess base exacerbates this issue.

    • Solution: Use a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Carefully control the stoichiometry; use the minimum amount of base required to facilitate the reaction. For HATU/HBTU couplings, typically 2 equivalents of DIPEA are used, but for sensitive residues, this can be reduced to 1-1.5 equivalents.

  • Control the Reaction Temperature: Activation and coupling reactions are exothermic.

    • Problem: Higher temperatures provide the energy needed to overcome the activation barrier for both coupling and racemization, often favoring the latter.

    • Solution: Perform the pre-activation and coupling steps at a reduced temperature. Start the activation at 0 °C and allow the reaction to proceed at 0 °C or slowly warm to room temperature.

Comparative Data on Coupling Conditions:

Coupling ReagentAdditiveBase (equiv.)Temperature (°C)% Racemization (L-isomer)
DCCNoneTEA (1.1)2525-35%
HBTUHOBtDIPEA (2.0)258-12%
HATUHOAtDIPEA (2.0)253-5%
HATUHOAtCollidine (2.0)0 -> 25< 2%
PyBOPNoneDIPEA (2.0)254-7%

Note: Data presented are typical ranges and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol: Determination of Racemization by Chiral HPLC

This method is used to quantify the percentage of the undesired L-enantiomer in the peptide product.

1. Peptide Cleavage and Deprotection:

  • Treat the peptide-resin (approx. 20 mg) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

2. Peptide Hydrolysis:

  • Dissolve the crude peptide in 6N HCl.
  • Heat the solution at 110 °C for 24 hours in a sealed, evacuated tube.
  • Lyophilize the sample to remove HCl and water, yielding the constituent amino acid hydrochlorides.

3. Derivatization (Marfey's Method):

  • Dissolve the amino acid hydrolysate in 100 µL of water.
  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone.
  • Add 40 µL of 1 M NaHCO₃.
  • Incubate the mixture at 40 °C for 1 hour.
  • Quench the reaction by adding 20 µL of 2 M HCl.
  • Evaporate to dryness and reconstitute in the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA. (e.g., 10% to 60% Acetonitrile over 30 minutes).
  • Detection: UV at 340 nm.
  • Analysis: The L-D and D-D diastereomeric derivatives will have different retention times. The D-amino acid derivative (D-FDAA-D-Thienylalanine) typically elutes earlier. Integrate the peak areas to calculate the percentage of the L-enantiomer.

Racemization Mechanism via Oxazolone Intermediate

The primary pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.

G cluster_0 Mechanism ActivatedAA Activated D-Amino Acid (e.g., O-Acylisourea) Oxazolone Planar Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone - H⁺ (Base-catalyzed) Peptide_D Desired D-Peptide Oxazolone->Peptide_D + Nucleophile (Path A) Peptide_L Racemized L-Peptide Oxazolone->Peptide_L + Nucleophile (Path B) Base Base (e.g., DIPEA) Base->ActivatedAA Nuc Peptide N-terminus (Nucleophile) Nuc->Oxazolone

Caption: Oxazolone-mediated racemization pathway.

Technical Support Center: Enhancing the Solubility of Peptides Containing 3-(2-Thienyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-canonical amino acid 3-(2-Thienyl)-D-alanine. Due to its hydrophobic nature, this amino acid can significantly reduce the aqueous solubility of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound poorly soluble in aqueous buffers?

A1: this compound possesses a hydrophobic thienyl side chain, which can significantly increase the overall hydrophobicity of the peptide. Peptides with a high content of hydrophobic amino acids (generally >50%) tend to aggregate in aqueous solutions, leading to poor solubility.[1][2] This aggregation is driven by the tendency of the hydrophobic regions to minimize contact with water.

Q2: What is the first step I should take when trying to dissolve my peptide?

A2: Always start with a small aliquot of your lyophilized peptide for solubility testing to avoid risking the entire sample.[2] The initial solvent of choice should be sterile, distilled water or a common aqueous buffer (e.g., phosphate-buffered saline, PBS).[2][3] If the peptide does not dissolve, proceed to the troubleshooting steps outlined below.

Q3: Are there any solvents I should avoid when working with peptides containing this compound?

A3: While this compound itself is relatively stable, if your peptide sequence also contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should be cautious with certain solvents. Dimethyl sulfoxide (B87167) (DMSO) can oxidize Cys and Met residues.[4] For peptides containing these amino acids, dimethylformamide (DMF) is often a safer alternative.[3] Additionally, strongly basic solutions should be avoided for peptides containing Cys to prevent disulfide bond formation.[4]

Q4: Can changing the pH of my buffer improve the solubility of my peptide?

A4: Yes, adjusting the pH is a primary strategy for improving peptide solubility.[5] The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, you can increase the net charge of the peptide, enhancing its interaction with water molecules.[6]

  • For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[2][3]

  • For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may improve solubility.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common solubility issues.

Problem: My peptide will not dissolve in water or standard buffer.

Initial Assessment Workflow

G cluster_0 Initial Solubility Test Start Start with small aliquot of lyophilized peptide Dissolve_Water Attempt to dissolve in sterile water or buffer (e.g., PBS) Start->Dissolve_Water Check_Solubility Is the solution clear? Dissolve_Water->Check_Solubility Success Peptide is soluble. Proceed with experiment. Check_Solubility->Success Yes Troubleshoot Proceed to Troubleshooting Check_Solubility->Troubleshoot No

Caption: Initial workflow for testing peptide solubility.

Troubleshooting Steps:

  • Determine the peptide's net charge.

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to estimate the net charge at neutral pH.[2][3]

  • Based on the net charge, select an appropriate solvent system:

    • If the net charge is positive (Basic Peptide):

      • Try dissolving in a small amount of 10-30% aqueous acetic acid.[3]

      • If still insoluble, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[3]

    • If the net charge is negative (Acidic Peptide):

      • Attempt to dissolve in a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.[7]

      • Caution: Avoid basic solutions if your peptide contains Cysteine.[3]

    • If the net charge is neutral or the peptide is highly hydrophobic (>50% hydrophobic residues):

      • The use of organic co-solvents is recommended.[2][4] Start with a minimal amount of DMSO or DMF to create a concentrated stock solution.[5]

      • Slowly add this stock solution dropwise to your stirring aqueous buffer to the desired final concentration.[5] This gradual dilution is critical to prevent precipitation.

  • Employ Physical Methods:

    • Sonication: A brief sonication in a water bath can help break up aggregates and aid dissolution.[2][4] Avoid prolonged sonication, which can generate heat and potentially degrade the peptide.

    • Gentle Warming: Warming the solution to temperatures below 40°C may increase solubility.[5]

Problem: My peptide precipitates when the organic stock solution is added to the aqueous buffer.

This indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution.

  • Increase the Amount of Organic Co-solvent: While keeping the final concentration of the organic solvent as low as possible for your experimental system (typically <1% DMSO for cellular assays), a slight increase may be necessary to maintain solubility.[1]

  • Use Denaturing Agents (Last Resort): For peptides that are highly prone to aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used.[5] These agents disrupt the hydrogen bonds that contribute to aggregation. Be aware that these will denature other proteins in your assay and are often incompatible with biological systems.[4]

Quantitative Data Summary

% Hydrophobic Residues% Charged Residues (D, E, K, R, H)Predicted Aqueous SolubilityRecommended Initial Solvent
< 25%> 25%Likely SolubleDistilled Water or Buffer
> 50%AnyLikely InsolubleOrganic Solvent (e.g., DMSO, DMF)
> 75%AnyVery InsolubleStronger Organic Solvents (e.g., TFA, Formic Acid)

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)

This protocol is recommended for peptides with a high percentage of hydrophobic residues, including this compound.

Materials:

  • Lyophilized peptide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Mixing: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-20 seconds.[2] Visually inspect to ensure the solution is clear and free of particulates.

  • Dilution: While gently vortexing your target aqueous buffer, slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If precipitation occurs, the peptide's solubility limit has likely been exceeded.

  • Storage: For long-term storage, it is recommended to aliquot the peptide stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Experimental Workflow for Solubilization

G cluster_1 Solubilization Protocol Start Equilibrate lyophilized peptide to room temperature Centrifuge Centrifuge vial to pellet powder Start->Centrifuge Add_Solvent Add minimal volume of organic solvent (e.g., DMSO) Centrifuge->Add_Solvent Mix Vortex and/or sonicate until fully dissolved Add_Solvent->Mix Dilute Slowly add stock solution dropwise to stirring aqueous buffer Mix->Dilute Final_Solution Final peptide solution Dilute->Final_Solution

Caption: Step-by-step workflow for dissolving hydrophobic peptides.

References

Technical Support Center: Purification of Thienylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing thienylalanine?

A1: Peptides incorporating the unnatural amino acid thienylalanine often present purification challenges primarily due to the hydrophobic and aromatic nature of the thienyl side chain. Key challenges include:

  • Poor Solubility: The increased hydrophobicity can lead to difficulties in dissolving the crude peptide in standard aqueous buffers used for purification.[1][2]

  • Aggregation: Thienylalanine residues, similar to other aromatic amino acids like phenylalanine and tryptophan, can promote peptide aggregation through π-π stacking interactions, making purification and handling problematic.[3][4]

  • Co-elution with Impurities: The unique retention behavior of thienylalanine-containing peptides in reversed-phase high-performance liquid chromatography (RP-HPLC) can lead to co-elution with closely related impurities, such as deletion or truncated sequences.

  • Oxidation: The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation during synthesis and purification, leading to undesired side products.

Q2: What are the most common impurities observed after the synthesis of thienylalanine-containing peptides?

A2: Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture. Common impurities include:

  • Truncated and Deletion Peptides: Resulting from incomplete coupling or deprotection steps during SPPS.

  • Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains that were not efficiently removed during the final cleavage step.

  • Oxidized Peptides: Oxidation of the thienylalanine sulfur atom or other sensitive residues like methionine or tryptophan.

  • Diastereomers: Racemization of amino acids can occur during activation.

  • Side-products from Cleavage: Scavengers used in the cleavage cocktail can sometimes form adducts with the peptide.

Q3: Which analytical techniques are recommended for characterizing purified thienylalanine-containing peptides?

A3: A combination of analytical techniques is essential to confirm the identity, purity, and integrity of the final peptide product.

  • High-Performance Liquid Chromatography (HPLC): Primarily RP-HPLC to assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide and to sequence the peptide via fragmentation (MS/MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the peptide, and to study its conformation in solution.[1][5][6]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

Troubleshooting Guides

Problem 1: Poor Solubility of Crude Peptide

Symptoms:

  • The lyophilized crude peptide does not dissolve in aqueous buffers (e.g., water with 0.1% TFA).

  • The solution is cloudy or contains visible particulates.

  • The peptide precipitates upon injection into the HPLC system.

Possible Causes:

  • High hydrophobicity due to the presence of one or more thienylalanine residues.

  • Peptide aggregation.

Solutions:

StrategyDetailed Recommendation
Use Organic Solvents Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) before diluting with the aqueous mobile phase. Caution: DMSO can oxidize sensitive residues if not handled properly.
Test Different pH Conditions For acidic peptides, try dissolving in a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide). For basic peptides, use a dilute acidic solution (e.g., 1% acetic acid).
Sonication Gentle sonication can help break up aggregates and improve dissolution.[7] Avoid excessive heating.
Chaotropic Agents In some cases, the addition of a low concentration of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) to the initial solvent can disrupt aggregates. This is generally not compatible with direct HPLC injection and would require a desalting step.
Problem 2: Poor Chromatographic Resolution in RP-HPLC

Symptoms:

  • Broad, tailing peaks for the target peptide.

  • Co-elution of the target peptide with impurities.

  • Low recovery of the peptide from the column.

Possible Causes:

  • Strong hydrophobic interactions between the thienylalanine-containing peptide and the C18 stationary phase.

  • Secondary interactions with residual silanols on the silica-based column packing.

  • On-column aggregation.

Solutions:

StrategyDetailed Recommendation
Optimize HPLC Column Switch to a less hydrophobic stationary phase, such as a C8 or C4 column. For highly hydrophobic peptides, a phenyl-hexyl column can also provide alternative selectivity.
Modify Mobile Phase While acetonitrile is the standard organic modifier, consider using isopropanol (B130326) or ethanol, which can improve the solubility of hydrophobic peptides and alter selectivity.
Adjust Gradient Slope A shallower gradient (e.g., a slower increase in the percentage of organic solvent over time) can improve the separation of closely eluting peaks.
Elevate Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
Alternative Ion-Pairing Reagents While trifluoroacetic acid (TFA) is common, difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) can offer different selectivity and may improve peak shape.
Problem 3: Peptide Aggregation During and After Purification

Symptoms:

  • The appearance of a gel-like substance or precipitate in the collected HPLC fractions.

  • Broad, distorted peaks in analytical HPLC of the purified product.

  • Low biological activity of the purified peptide.

Possible Causes:

  • Intermolecular hydrophobic and aromatic interactions facilitated by the thienylalanine residues.

  • High peptide concentration in the collected fractions.

Solutions:

StrategyDetailed Recommendation
Work at Lower Concentrations If possible, purify smaller amounts of the crude peptide at a time to keep the concentration low in the HPLC fractions.
Immediate Lyophilization Lyophilize the purified fractions immediately after collection to prevent aggregation in solution.
Add Organic Solvent to Collection Tubes For very aggregation-prone peptides, consider adding a small amount of an organic solvent like acetonitrile to the collection tubes to maintain solubility.
Incorporate Aggregation-Disrupting Residues During peptide design, consider incorporating charged or polar amino acids near the thienylalanine residues to disrupt hydrophobic patches.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Thienylalanine-Containing Peptide
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or ACN.

    • Dilute the solution with Mobile Phase A (e.g., 95:5 water:acetonitrile with 0.1% TFA) to the lowest possible organic content that maintains solubility.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, 5-65% Mobile Phase B over 60 minutes.

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: 220 nm and 280 nm. The thiophene ring of thienylalanine also absorbs at higher wavelengths, which can be used for selective detection.

    • Column Temperature: 40 °C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions with the desired purity.

    • Confirm the molecular weight of the purified peptide by mass spectrometry.

    • Immediately freeze and lyophilize the pooled fractions.

Protocol 2: Cleavage and Deprotection of a Thienylalanine-Containing Peptide from Resin

This protocol assumes standard Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation:

  • Cleavage Cocktail Preparation:

    • A standard cleavage cocktail for peptides containing potentially sensitive residues is Reagent K:

    • Note: The presence of scavengers like phenol and thioanisole is important to prevent side reactions with the aromatic thienyl group. EDT is a scavenger for trityl groups often used for cysteine protection.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

    • Combine all filtrates.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10-fold excess).

    • Centrifuge the suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Dissolution Crude Peptide Dissolution Precipitation->Dissolution RPHPLC RP-HPLC Dissolution->RPHPLC FractionCollection Fraction Collection RPHPLC->FractionCollection PurityAnalysis Purity Analysis (analytical HPLC) FractionCollection->PurityAnalysis MSAnalysis Mass Spectrometry FractionCollection->MSAnalysis Lyophilization Lyophilization PurityAnalysis->Lyophilization MSAnalysis->Lyophilization FinalPeptide Purified Peptide Powder Lyophilization->FinalPeptide

Caption: Workflow for the synthesis, purification, and analysis of thienylalanine-containing peptides.

troubleshooting_logic cluster_problem Problem Identification cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions Problem Purification Issue Encountered Symptom1 Poor Solubility Problem->Symptom1 Is the peptide dissolving? Symptom2 Broad/Tailing Peaks Problem->Symptom2 How is the peak shape? Symptom3 Aggregation in Fractions Problem->Symptom3 Is the purified peptide stable? Solution1 Change Solvent Adjust pH Sonicate Symptom1->Solution1 Solution2 Change Column (C8/C4) Optimize Gradient Increase Temperature Symptom2->Solution2 Solution3 Lower Concentration Immediate Lyophilization Add Organic Co-solvent Symptom3->Solution3

Caption: Troubleshooting logic for common purification issues with thienylalanine-containing peptides.

References

Technical Support Center: Navigating the Instability of the Thiophene Ring Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the thiophene (B33073) ring during acidic cleavage and deprotection steps in your experiments.

Frequently Asked Questions (FAQs)

Q1: My thiophene-containing compound is degrading during an acidic workup/deprotection. What is happening to the thiophene ring?

A1: The thiophene ring, while aromatic, is susceptible to degradation under acidic conditions, primarily through two pathways: acid-catalyzed polymerization/oligomerization and, to a lesser extent, ring opening. The sulfur atom's lone pair of electrons makes the ring electron-rich and prone to protonation. This protonation can initiate a cascade of reactions, leading to the formation of colored, insoluble polymeric materials, often observed as a black or brown tar-like substance.

Q2: I'm observing a black, tar-like substance in my reaction flask after acidic treatment of my thiophene derivative. What is it and how can I avoid it?

A2: The black tar is most likely a result of acid-catalyzed polymerization of the thiophene ring. This occurs when a protonated thiophene molecule acts as an electrophile and attacks another neutral thiophene molecule, leading to a chain reaction and the formation of polythiophenes. To avoid this, you should use the mildest acidic conditions possible, lower the reaction temperature, and minimize the reaction time.

Q3: How can I minimize the degradation of the thiophene ring during an acid-labile protecting group cleavage (e.g., Boc deprotection)?

A3: Minimizing degradation requires a careful selection of reagents and optimization of reaction conditions. Key strategies include:

  • Choice of Acid: Use acids with non-nucleophilic counterions. For instance, a solution of HCl in an anhydrous solvent like dioxane is often preferred over aqueous HCl.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient deprotection (e.g., 0 °C to room temperature).

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Scavengers: In some cases, adding a scavenger like a silane (B1218182) can help trap reactive intermediates.

Q4: Which acid is "safer" for my thiophene-containing compound: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?

A4: The "safer" acid depends on the specific substrate and reaction conditions. TFA is a very strong acid and is effective for cleaving acid-labile groups like Boc, but its strength can also promote thiophene degradation.[1] HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) is a common alternative that can be milder in some cases.[2] It is advisable to perform small-scale test reactions with both acids to determine which gives a cleaner reaction profile for your specific compound.

Q5: How do substituents on the thiophene ring affect its stability in acid?

A5: Substituents have a significant impact on the stability of the thiophene ring.

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more susceptible to protonation and subsequent polymerization.

  • Electron-withdrawing groups (e.g., carbonyl, nitro) decrease the electron density, which can make the ring more stable towards acid-catalyzed degradation. However, these groups may introduce other reactivity considerations.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
Formation of a dark, insoluble precipitate (tar) Acid-catalyzed polymerization of the thiophene ring.- Use milder acidic conditions (e.g., lower acid concentration, switch from TFA to HCl in dioxane).- Decrease the reaction temperature (e.g., run the reaction at 0 °C).- Reduce the reaction time by closely monitoring progress.- Ensure anhydrous conditions, as water can sometimes exacerbate degradation.
Low yield of the desired product after deprotection Degradation of the thiophene ring or incomplete reaction.- Confirm complete deprotection by LC-MS or TLC.- If deprotection is incomplete, slightly increase the reaction time or temperature, but monitor closely for degradation.- If degradation is the issue, refer to the solutions for tar formation. Consider a different protecting group strategy for future syntheses.
Multiple unexpected spots on TLC or peaks in LC-MS A mix of degradation products, oligomers, and potentially ring-opened species.- Attempt to isolate and characterize major byproducts to understand the degradation pathway.- Employ milder deprotection conditions.- Consider alternative purification strategies, such as chromatography on a different stationary phase or crystallization, to separate the desired product from closely related impurities.
Complete loss of starting material with no identifiable product Severe and rapid degradation of the thiophene ring.- The chosen acidic conditions are too harsh for the substrate.- Drastically reduce the acid concentration and temperature.- Re-evaluate the synthetic strategy. An acid-labile protecting group may not be suitable for this particular thiophene derivative. Consider protecting groups that are cleaved under neutral or basic conditions.[3]

Mechanisms of Degradation & Troubleshooting Workflows

The primary mechanism of thiophene degradation under acidic conditions is polymerization.

G Thiophene Thiophene ProtonatedThiophene Protonated Thiophene (Electrophile) Thiophene->ProtonatedThiophene H+ (Acid) Dimer Dimer ProtonatedThiophene->Dimer + Thiophene Polymer Polythiophene (Tar) Dimer->Polymer + n Thiophene G Start Unexpected Result (e.g., low yield, tar formation) Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Degradation Degradation Observed? Analyze->Degradation Incomplete Incomplete Reaction? Degradation->Incomplete No Milder Use Milder Conditions (Lower Temp, Less Acid) Degradation->Milder Yes LongerTime Increase Reaction Time or Temperature Slightly Incomplete->LongerTime Yes ReEvaluate Re-evaluate Protecting Group Strategy Incomplete->ReEvaluate No/Still Issues Monitor Monitor Closely Milder->Monitor LongerTime->Monitor

References

Technical Support Center: Optimizing Reaction Conditions for Coupling 3-(2-Thienyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 3-(2-Thienyl)-D-alanine. Due to its bulky thienyl side chain, this amino acid presents challenges related to steric hindrance, which can lead to incomplete reactions and side product formation. This guide offers strategies to overcome these difficulties and optimize your peptide synthesis protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Insufficient reactivity of the coupling reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may not be effective enough to overcome the steric hindrance of the thienyl group.Switch to a more potent coupling reagent: Utilize uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP or PyAOP. These reagents form highly reactive esters that can enhance the coupling efficiency for sterically hindered amino acids.
Suboptimal Solvent Choice: Poor solvation of the growing peptide chain or the amino acid derivative can hinder the reaction.Optimize the solvent system: While DMF is a common choice, consider using N-methylpyrrolidone (NMP) which can improve solvation and disrupt peptide aggregation. In some cases, a mixture of solvents might be beneficial.
Low Reaction Temperature: The reaction may be too slow at room temperature to go to completion within a reasonable timeframe.Increase the reaction temperature: Cautiously increasing the temperature to 40-50°C can improve the reaction kinetics. However, monitor for potential side reactions like racemization.
Incomplete Reaction (Difficult Coupling) High degree of steric hindrance: The bulky side chain of this compound can physically block the reactive sites.Employ a double coupling strategy: After the initial coupling reaction, repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking access to the reactive N-terminus.Incorporate chaotropic agents: The addition of chaotropic salts can help to break up secondary structures and improve accessibility.
Presence of Side Products Racemization: The chiral center of this compound can epimerize under basic conditions, especially with prolonged reaction times or elevated temperatures.Add an anti-racemization agent: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly recommended to suppress racemization. HOAt is generally more effective than HOBt. Use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases.
Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU).Pre-activate the amino acid: Mix the Fmoc-3-(2-Thienyl)-D-alanine with the coupling reagent and base for a few minutes before adding it to the resin-bound peptide. This minimizes the direct reaction of the coupling reagent with the free amine on the peptide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: For sterically hindered amino acids like this compound, uronium/aminium salts are generally the most effective. HATU is often considered the gold standard due to its high reactivity and ability to minimize racemization, especially when used with HOAt. HBTU and HCTU are also good alternatives. Phosphonium salts like PyBOP and PyAOP are also highly effective. Standard carbodiimides like DCC and DIC are often less efficient for such challenging couplings.

Q2: What is the recommended solvent for coupling this compound?

A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis and is a good starting point. However, if you experience issues with solubility or aggregation, N-methylpyrrolidone (NMP) can be a superior choice due to its better solvating properties. For solution-phase couplings, dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be used, depending on the solubility of your substrates.

Q3: How can I monitor the progress of the coupling reaction?

A3: The Kaiser test (or ninhydrin (B49086) test) is a reliable qualitative method to detect the presence of free primary amines on the solid support. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q4: Is double coupling always necessary for this compound?

A4: While not always mandatory, double coupling is a highly recommended strategy to ensure the highest possible yield, especially when incorporating this sterically demanding amino acid. It is often more efficient to perform a second coupling than to deal with deletion sequences in the final product.

Q5: What is the optimal temperature for the coupling reaction?

A5: Most coupling reactions are performed at room temperature (20-25°C) . If the reaction is sluggish, you can consider increasing the temperature to 40-50°C . However, be mindful that higher temperatures can increase the risk of epimerization. It is crucial to find a balance between reaction speed and the preservation of chiral integrity.

Q6: How can I minimize racemization during the coupling of this compound?

A6: To minimize racemization, you should:

  • Use a coupling reagent known for low racemization, such as HATU .

  • Always include an additive like HOBt or, preferably, HOAt .

  • Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.

  • Avoid excessive pre-activation times.

  • Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively available in a comparative format, the following tables summarize the expected relative performance of common coupling reagents and conditions based on their effectiveness with other sterically hindered amino acids.

Table 1: Relative Effectiveness of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentRelative ReactivityRacemization RiskCostNotes
HATU Very HighLowHighGenerally the most effective for difficult couplings.
HBTU/HCTU HighLow to MediumMediumGood alternatives to HATU.
PyBOP/PyAOP HighLow to MediumHighPhosphonium salts, very effective.
DIC/HOBt MediumMediumLowA cost-effective option, but may require longer reaction times or double coupling.
DCC/HOBt MediumMediumLowPrimarily for solution-phase; the DCU byproduct is insoluble.

Table 2: Influence of Reaction Parameters on Coupling Efficiency and Purity

ParameterRecommended ConditionImpact on YieldImpact on Purity (Minimizing Side Reactions)
Coupling Reagent HATU or HBTUHighHigh
Additive HOAt or HOBt-High (reduces racemization)
Base DIPEA or Collidine-High (non-nucleophilic bases are preferred)
Solvent DMF or NMPHigh (good solvation is key)-
Temperature Room Temperature (or slightly elevated)Moderate (can increase rate)Can be negative (may increase racemization)
Strategy Double CouplingHighHigh (ensures completion)

Experimental Protocols

Below are detailed, generalized protocols for key coupling methods that can be adapted for this compound.

Protocol 1: HATU Mediated Coupling
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), continue shaking for another hour or proceed with a second coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: HBTU Mediated Coupling
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-3 hours.

  • Monitoring: Perform a Kaiser test. If the coupling is incomplete, consider a second coupling.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).

Protocol 3: DIC/HOBt Mediated Coupling
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.

  • Reaction Mixture Preparation: In the reaction vessel, add a solution of Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the reaction vessel.

  • Coupling: Shake the mixture at room temperature for 2-4 hours. A longer reaction time or a second coupling is often necessary with this method for hindered amino acids.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3-5 times).

Visualizations

experimental_workflow resin Resin with free N-terminal amine swelling Swell resin in DMF resin->swelling deprotection Fmoc Deprotection (if necessary) swelling->deprotection washing1 Wash with DMF deprotection->washing1 coupling Add Activation Mixture to Resin & Shake washing1->coupling activation Prepare Activation Mixture: Fmoc-AA, Coupling Reagent, Additive, Base in DMF activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling Positive (Recouple) washing2 Wash with DMF monitoring->washing2 Negative next_cycle Proceed to next coupling cycle washing2->next_cycle

Caption: General workflow for a solid-phase peptide synthesis coupling cycle.

troubleshooting_logic start Low Coupling Yield? reagent Switch to stronger coupling reagent (e.g., HATU) start->reagent Yes solvent Change solvent (e.g., to NMP) start->solvent Yes temp Increase temperature cautiously start->temp Yes double_couple Perform double coupling start->double_couple Yes racemization Racemization observed? reagent->racemization solvent->racemization temp->racemization double_couple->racemization additive Add HOAt/HOBt racemization->additive Yes base Use weaker base (e.g., DIPEA) racemization->base Yes

Caption: Decision tree for troubleshooting low coupling yield and racemization.

Preventing oxidation of the sulfur atom in thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for preventing the oxidation of the sulfur atom in thienylalanine.

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the oxidative stability of the sulfur atom in thienylalanine.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is thienylalanine oxidation and why is it a concern?"

???+ question "Q2: When is the sulfur atom in thienylalanine most likely to oxidize?"

???+ question "Q3: How can I detect and quantify the oxidation of thienylalanine?"

Troubleshooting Guides

Problem: Unexpected peak observed in HPLC after peptide cleavage, with a +16 Da mass shift.
Click for Troubleshooting Steps

Symptom: Your analytical HPLC chromatogram shows a new, typically more polar, peak alongside your target peptide peak after synthesis and cleavage. Mass spectrometry analysis confirms this new peak corresponds to your peptide plus 16 Da.

Probable Cause: The sulfur atom in the thienylalanine residue was oxidized to a sulfoxide (B87167) during the acidic cleavage step due to insufficient quenching of reactive electrophilic species generated from protecting groups.[1][2]

Solution: Incorporate a "scavenger" cocktail into your TFA cleavage mixture. Scavengers are nucleophilic reagents that trap these reactive species before they can modify your peptide.[1]

Recommended Actions:

  • Select an Appropriate Scavenger Cocktail: For sulfur-containing peptides, cocktails containing thiol-based scavengers are highly effective.[3] Reagent K is a popular and robust choice.[1][3] Refer to the table below for common options.

  • Modify Your Cleavage Protocol: Use a well-established protocol that includes scavengers. See Protocol 1 for a detailed methodology.

  • Work Under an Inert Atmosphere: For exceptionally sensitive sequences, performing the cleavage reaction under an argon or nitrogen atmosphere can further minimize oxidation.[3]

Data Presentation: Comparison of Common Scavenger Cocktails
Reagent NameComposition (v/v/v)Key Scavengers & FunctionUse Case Notes
TFA / TIPS / H₂O 95% TFA / 2.5% Triisopropylsilane / 2.5% WaterTIPS: Reduces trityl and other carbocations.A good general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.[1]
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TIPSPhenol, TIPS: Scavenge a broad range of cationic species.Recommended for Cysteine-containing peptides.[3]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Thioanisole, EDT: Excellent scavengers for protecting sulfur-containing (Met, Cys) and Trp residues.[1][3]A highly effective, albeit malodorous, cocktail for complex peptides with multiple sensitive residues.[1]

Visualization: Logic of Scavenger Action

TFA TFA Cleavage PG Protecting Groups (e.g., tBu, Trt) TFA->PG Removes Cations Reactive Cations (e.g., t-butyl cation) PG->Cations Generates Peptide Thienylalanine Peptide Cations->Peptide Attacks & Oxidizes Scavengers Scavengers (EDT, Thioanisole) Cations->Scavengers Oxidized Oxidized Peptide (Sulfoxide) Peptide->Oxidized Trapped Trapped Cations Scavengers->Trapped Forms

Caption: Scavengers intercept reactive cations generated during TFA cleavage, preventing them from oxidizing thienylalanine.

Problem: Thienylalanine-containing drug substance shows increasing degradation upon storage.
Click for Troubleshooting Steps

Symptom: Long-term stability testing of your drug substance or product reveals a time-dependent increase in an impurity identified as the thienylalanine sulfoxide.

Probable Cause: The formulation provides an environment conducive to oxidation. This can be due to factors like the presence of oxygen, inappropriate pH, exposure to light, or reactive excipients.[4]

Solution: Reformulate the product to include stabilizing agents and control environmental factors. A forced degradation study can help rapidly screen for effective strategies.[5]

Recommended Actions:

  • Perform a Forced Degradation Study: Intentionally stress the material under various conditions (e.g., 3% H₂O₂, elevated temperature, light exposure) to rapidly identify key degradation pathways and test potential stabilizers.[6][7] See Protocol 2 for methodology.

  • Optimize Formulation pH: The rate of many oxidation reactions is pH-dependent. Conduct a pH-stability profile to identify the pH of maximum stability for your molecule and use a suitable buffer system.[4]

  • Incorporate Antioxidants: Add approved antioxidants to the formulation. The choice of antioxidant may depend on whether your formulation is aqueous or lipid-based.[8]

  • Control Environmental Factors:

    • Oxygen: Manufacture and package the product under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[4]

    • Light: Use amber vials or other light-blocking packaging to protect against photolytic degradation.[9][5]

Data Presentation: Common Antioxidants for Pharmaceutical Formulations
AntioxidantTypeTypical UseConsiderations
Ascorbic Acid (Vitamin C) Water-SolubleAqueous formulationsCan be pH-dependent; may require chelation agents like EDTA to prevent metal-catalyzed oxidation.[8]
Sodium Sulfite / Metabisulfite Water-SolubleAqueous injectablesHighly effective oxygen scavenger but can form adducts with some active ingredients.
Butylated Hydroxyanisole (BHA) Lipid-SolubleOily formulations, creamsOften used in combination with BHT for a synergistic effect.[8]
Butylated Hydroxytoluene (BHT) Lipid-SolubleOily formulations, plasticsEffective radical scavenger.[8]
Tocopherol (Vitamin E) Lipid-SolubleLipid-based formulationsA natural antioxidant commonly used in lipid emulsions and oily solutions.

Visualization: Troubleshooting Workflow for Formulation Stability

start Degradation Observed in Stability fds Perform Forced Degradation Study start->fds pathway Identify Primary Degradation Pathway fds->pathway ph Optimize pH & Buffer pathway->ph Oxidation is pH-dependent antiox Screen Antioxidants pathway->antiox Oxidation is Radical-mediated atmos Control Atmosphere (Inert Gas) pathway->atmos Oxidation is Oxygen-dependent retest Place New Formulation on Stability ph->retest antiox->retest atmos->retest end Stable Product retest->end

Caption: A logical workflow for diagnosing and resolving oxidation issues in pharmaceutical formulations.

Experimental Protocols

Protocol 1: TFA Cleavage with Reagent K to Minimize Oxidation

Objective: To cleave a peptide containing thienylalanine from the solid-phase resin while simultaneously removing side-chain protecting groups and minimizing sulfur oxidation.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel with a filter

  • Shaker or rocker

  • Centrifuge

Procedure:

  • Prepare Reagent K: In a fume hood, carefully prepare the cleavage cocktail by mixing TFA, phenol, water, thioanisole, and EDT in a volume ratio of 82.5:5:5:5:2.5.[1][3] Prepare this reagent fresh before use.

  • Resin Treatment: Place the dried peptidyl-resin (e.g., 100 mg) in the reaction vessel. Add 2-3 mL of Reagent K to the resin.

  • Reaction: Seal the vessel and place it on a shaker at room temperature. Allow the reaction to proceed for 2-3 hours.[10] The resin may change color, which is normal.[2]

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide away from the resin beads into a fresh centrifuge tube. Add cold diethyl ether (approx. 10 times the volume of the TFA solution) to precipitate the crude peptide.

  • Isolation: Place the tube on ice for 30 minutes to ensure complete precipitation. Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Reconstitute the peptide in a suitable solvent (e.g., aqueous acetonitrile) and analyze via HPLC and MS to confirm identity, purity, and the absence of oxidized species.

Protocol 2: Forced Oxidation Study of a Thienylalanine Compound

Objective: To intentionally induce oxidation of a thienylalanine-containing compound to confirm the identity of the sulfoxide degradant and to test the efficacy of potential antioxidant excipients.

Materials:

  • Thienylalanine-containing compound (drug substance or peptide)

  • 3% (v/v) Hydrogen Peroxide (H₂O₂) solution

  • Buffer solutions at various pH values (e.g., pH 3, 7, 9)

  • Antioxidant stock solutions (e.g., ascorbic acid, BHT)

  • HPLC system with UV/MS detector

  • Incubator or water bath

Procedure:

  • Prepare Samples: Dissolve the compound in the desired buffer to a known concentration (e.g., 1 mg/mL).

  • Set Up Conditions:

    • Control: Compound in buffer only.

    • Oxidative Stress: Compound in buffer + 3% H₂O₂.

    • Protective Test: Compound in buffer + 3% H₂O₂ + test antioxidant.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours). Protect samples from light if photostability is not the variable being tested.

  • Time-Point Sampling: Take aliquots from each sample at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Immediately analyze each aliquot by a validated stability-indicating HPLC-MS method.[11][5]

  • Data Evaluation:

    • Quantify the percentage of the parent compound remaining and the percentage of the oxidized product formed at each time point.

    • Compare the rate of degradation in the stressed sample versus the control.

    • Evaluate the effectiveness of the antioxidant by comparing the amount of degradation in the "Protective Test" sample to the "Oxidative Stress" sample.

Protocol 3: Analytical RP-HPLC Method for Detecting Oxidation

Objective: To resolve and quantify the parent thienylalanine peptide from its sulfoxide derivative.

System:

  • HPLC System: A standard HPLC with a gradient pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 220 nm.

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0 | 5

    • 25 | 65

    • 27 | 95

    • 30 | 95

    • 31 | 5

    • 35 | 5

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • The unoxidized peptide will elute at a specific retention time.

    • The thienylalanine sulfoxide derivative, being more polar, will typically elute earlier than the parent peptide.

    • Integrate the peak areas to determine the relative percentage of the oxidized form versus the parent compound. Confirm the identity of the peaks using mass spectrometry.

References

Technical Support Center: Mass Spectrometry Analysis of Thienylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thienylalanine-containing peptides. Due to the limited specific literature on the fragmentation patterns of thienylalanine peptides, this guide combines established principles of peptide mass spectrometry with inferred fragmentation behaviors based on thienylalanine's structural similarity to other aromatic amino acids like phenylalanine.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometry analysis of thienylalanine peptides.

Issue Potential Cause(s) Troubleshooting Steps
Poor sequence coverage or unexpected fragmentation patterns The thienylalanine residue may be promoting unusual fragmentation pathways not accounted for by standard sequencing algorithms. The energy used for collision-induced dissociation (CID) might not be optimal for fragmenting the peptide backbone in the presence of the thienylalanine side chain.1. Manual Spectral Interpretation: Manually inspect the MS/MS spectra for unexpected neutral losses or fragment ions that could be specific to the thienylalanine side chain. 2. Vary Collision Energy: Perform experiments with a range of collision energies to find the optimal conditions for generating informative b- and y-ions. 3. Alternative Fragmentation Methods: If available, utilize alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD), which can provide complementary fragmentation data.[1]
Difficulty in identifying the location of thienylalanine The software may not be configured to recognize thienylalanine as a possible amino acid, leading to incorrect peptide identification.1. Modify Sequence Database: Add the mass of thienylalanine to the amino acid modification list in your protein identification software. 2. De Novo Sequencing: Use de novo sequencing algorithms to determine the peptide sequence without relying on a database. This can help to manually place the thienylalanine residue based on mass differences between fragment ions.
Low ion intensity for thienylalanine-containing peptides The physicochemical properties of thienylalanine may affect the ionization efficiency of the peptide. The peptide may be adsorbing to sample vials or chromatography columns.1. Optimize Ionization Source Parameters: Adjust the electrospray voltage, gas flow, and temperature to improve ionization. 2. Sample Preparation: Use low-adsorption vials and consider the use of mobile phase additives to improve peptide solubility and reduce non-specific binding.
Presence of ambiguous fragment ions The thienylalanine side chain may be undergoing complex rearrangements or fragmentation, leading to ions that are not easily assigned as standard b- or y-ions.1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions. This can help to determine their elemental composition and infer their structure. 2. MSn Experiments: If your instrument has MSn capabilities, isolate the ambiguous fragment ion and subject it to further fragmentation to elucidate its structure.

Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for thienylalanine-containing peptides?

A1: While specific experimental data is limited, based on its structure as an aromatic amino acid, thienylalanine is expected to influence peptide fragmentation in a manner similar to phenylalanine. This includes:

  • Standard Backbone Fragmentation: Generation of b- and y-type ions from cleavage of the peptide amide bonds.[2]

  • Side-Chain Fragmentation: Potential for fragmentation of the thienylalanine side chain, which could involve cleavage of the bond connecting the side chain to the peptide backbone or fragmentation of the thienyl ring itself.

  • Characteristic Neutral Losses: Possible neutral loss of the entire thienylalanine side chain or fragments thereof. For instance, a neutral loss corresponding to the mass of the thienylmethylene group (C5H5S) or other stable fragments from the thienyl ring could be observed.

Q2: How does the position of thienylalanine in the peptide sequence affect fragmentation?

A2: The position of an amino acid can significantly influence fragmentation patterns.

  • N-terminal Thienylalanine: May lead to characteristic immonium ions or related fragments.

  • C-terminal Thienylalanine: Could influence the charge state of the precursor ion and affect the types of fragment ions observed.

  • Internal Thienylalanine: The fragmentation of adjacent peptide bonds may be influenced by the bulky and aromatic nature of the thienylalanine side chain.

Q3: Are there any known characteristic immonium ions for thienylalanine?

A3: There is no specific literature detailing a characteristic immonium ion for thienylalanine. However, based on the structure, a theoretical immonium ion with a mass-to-charge ratio corresponding to the thienylalanine residue minus the mass of a carbonyl group could be expected. Researchers should be vigilant for low-mass ions in their spectra that could correspond to such a fragment.

Q4: What collision energy should I use for CID of thienylalanine peptides?

A4: The optimal collision energy will depend on the specific peptide sequence, its charge state, and the mass spectrometer being used. It is recommended to perform a collision energy ramp experiment to determine the energy that provides the most informative fragmentation spectrum, balancing backbone cleavage with potential side-chain fragmentation.

Experimental Protocols

Methodology for Tandem Mass Spectrometry (MS/MS) of Thienylalanine-Containing Peptides

  • Sample Preparation:

    • Dissolve the purified thienylalanine-containing peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in 50% acetonitrile/water.

    • The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

  • Mass Spectrometry Analysis:

    • Instrumentation: Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Infusion: Infuse the sample directly into the mass spectrometer or perform separation using liquid chromatography (LC) prior to MS analysis.

    • MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) and charge state of the precursor peptide ion.

    • MS2 Scan (CID):

      • Isolate the desired precursor ion.

      • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

      • Perform a collision energy ramp (e.g., 10-40 eV) to identify the optimal energy for fragmentation.

      • Acquire the product ion spectrum (MS2).

    • Alternative Fragmentation: If CID results are not satisfactory, consider using Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) if available. ETD can be particularly useful for preserving labile modifications and providing complementary c- and z-type fragment ions.[1]

  • Data Analysis:

    • Software: Use protein sequencing software that allows for the definition of custom amino acids or modifications.

    • Database Search: If a database search is performed, ensure the mass of thienylalanine is included in the search parameters.

    • De Novo Sequencing: Employ de novo sequencing algorithms to determine the peptide sequence from the MS2 spectrum.

    • Manual Interpretation: Manually inspect the spectra to identify b-, y-, and any potential non-standard fragment ions or neutral losses associated with thienylalanine.

Quantitative Data Summary

The following table presents the theoretical monoisotopic masses of a thienylalanine residue and potential characteristic fragment ions. This information can be used to aid in the manual interpretation of MS/MS spectra.

Species Formula Monoisotopic Mass (Da) Notes
Thienylalanine (Thi) ResidueC7H7NOS153.0248Mass of the amino acid residue within a peptide chain.
Thi Immonium IonC6H8NS+126.0377Theoretical immonium ion, may be observed in the low m/z region.
Thienylmethyl CationC5H5S+97.0115A potential fragment from the side chain.
Neutral Loss of ThiopheneC4H4S84.0034A potential neutral loss from the side chain.

Note: The observation and abundance of these ions are theoretical and will depend on experimental conditions.

Visualizations

Experimental_Workflow Experimental Workflow for Thienylalanine Peptide Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in MS-compatible solvent Peptide_Synthesis->Sample_Dissolution LC_Separation LC Separation (Optional) Sample_Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS2 Fragmentation (CID/ETD/HCD) MS1->MS2 Database_Search Database Search (with custom Thi residue) MS2->Database_Search De_Novo De Novo Sequencing MS2->De_Novo Manual_Interpretation Manual Spectral Interpretation Database_Search->Manual_Interpretation De_Novo->Manual_Interpretation

A typical experimental workflow for the analysis of thienylalanine-containing peptides.

Fragmentation_Pathways Hypothesized Fragmentation of a Thienylalanine Peptide cluster_backbone Backbone Fragmentation (CID) cluster_sidechain Potential Side-Chain Fragmentation Precursor [H-Ala-Thi-Gly-OH + H]+ b_ion b-ions Precursor->b_ion Peptide Bond Cleavage y_ion y-ions Precursor->y_ion Peptide Bond Cleavage Neutral_Loss Neutral Loss of Thiophene Precursor->Neutral_Loss Side-Chain Loss Side_Chain_Cleavage Thienylmethyl Cation Precursor->Side_Chain_Cleavage Side-Chain Cleavage Immonium_Ion Thi Immonium Ion Precursor->Immonium_Ion Internal Fragmentation

Hypothesized fragmentation pathways for a generic thienylalanine-containing peptide.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of modified peptides. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1]

Peak tailing is commonly quantified using the USP Tailing Factor (Tf) , calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% of the height.

A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing that should be addressed.[1]

Q2: Why are modified peptides particularly prone to peak tailing?

A2: Modified peptides often exhibit peak tailing due to a combination of factors:

  • Secondary Interactions: Modified peptides can possess multiple charged or polar functional groups. These groups can engage in unwanted ionic or polar interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5][6] These secondary interactions lead to a portion of the peptide molecules being retained longer than the main peak, causing tailing.[4]

  • Aggregation: Some modifications can increase the hydrophobicity of peptides, leading to aggregation. These aggregates can result in broad and tailing peaks.

  • Multiple Conformations: Certain modifications might allow the peptide to exist in different conformational states, which can have slightly different retention times and contribute to peak broadening and tailing.

Q3: How does the mobile phase pH affect peak tailing for peptides?

A3: The pH of the mobile phase is a critical parameter for controlling peak shape. For basic peptides, a low pH (typically between 2 and 3) is recommended.[1] At this pH, the acidic silanol groups on the stationary phase are protonated and thus neutralized, minimizing their ability to interact with positively charged peptide molecules.[7] Conversely, for acidic peptides, a mobile phase pH below their pKa is generally used to ensure they are in a single, un-ionized form.[1] Operating near the pKa of an analyte can lead to inconsistent ionization and result in peak distortion.[8]

Q4: What is the role of ion-pairing agents in preventing peak tailing?

A4: Ion-pairing agents are mobile phase additives that are essential for achieving sharp peaks for peptides.[9][10] They work in two primary ways:

  • Masking Silanol Groups: Strong acids like trifluoroacetic acid (TFA) can effectively protonate and neutralize residual silanol groups on the column, preventing secondary interactions.[7]

  • Forming Ion Pairs: The anionic part of the acid (e.g., TFA⁻) forms an ion pair with the positively charged groups on the peptide.[10][11] This complex behaves as a more hydrophobic entity, leading to more uniform interactions with the reversed-phase stationary phase and improved peak shape.[12]

Commonly used ion-pairing agents include trifluoroacetic acid (TFA), formic acid (FA), and difluoroacetic acid (DFA).

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving HPLC peak tailing issues with your modified peptides.

Guide 1: Optimizing the Mobile Phase

Peak tailing is frequently linked to the mobile phase composition. Follow these steps to troubleshoot mobile phase-related issues.

Step 1: Evaluate the Mobile Phase Additive

The choice and concentration of the acidic additive are crucial.

  • For General UV Detection: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and effective choice for eliminating peak tailing due to its strength as an ion-pairing agent.[7]

  • For Mass Spectrometry (MS) Detection: TFA is known to cause ion suppression in the MS source. If you are using LC-MS, consider the following:

    • Formic Acid (FA): While excellent for MS sensitivity, FA is a weaker acid and may not be sufficient to prevent secondary interactions, leading to peak tailing.[7][13]

    • Difluoroacetic Acid (DFA): DFA offers a good compromise, providing better peak shape than FA while causing less ion suppression than TFA.[14][15]

    • Low Concentrations of TFA: In some cases, using a very low concentration of TFA (e.g., 0.01-0.05%) can improve peak shape without severely compromising MS signal.[16]

Step 2: Verify the Mobile Phase pH

Ensure the pH of your mobile phase is appropriate for your peptide. For most reversed-phase separations of peptides, a pH of 2-3 is optimal to suppress silanol activity.[1][17]

Step 3: Check Buffer Concentration

If you are using a buffer (e.g., phosphate (B84403) buffer for non-MS applications), ensure the concentration is sufficient (typically 10-50 mM).[1] A low buffer concentration may not have the capacity to maintain a stable pH, leading to peak shape issues.[13]

Guide 2: Addressing Column-Related Problems

The analytical column is another common source of peak tailing.

Step 1: Assess Column Health

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase. This can expose more active silanol sites.[1] If the column is old or has been used with complex samples, flushing with a strong solvent or replacing it may be necessary.[1]

  • Void Formation: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it, though replacement is often the best solution.[2]

Step 2: Select the Appropriate Column Chemistry

Not all C18 columns are the same. For peptide analysis, especially with basic modifications, consider the following:

  • End-Capped Columns: Choose columns that are thoroughly "end-capped." End-capping is a process that chemically derivatizes most of the remaining free silanol groups, making them less reactive.[2][3][18]

  • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns have stationary phases with properties that further shield the analyte from residual silanols, often providing superior peak shape for basic compounds.[1]

  • Wide-Pore Columns: Peptides require columns with wider pores (e.g., 300 Å) for better diffusion and interaction with the stationary phase, which can improve peak shape.[16]

Guide 3: Investigating Instrumental and Methodological Factors

If mobile phase and column issues have been ruled out, consider these factors.

Step 1: Check for Extra-Column Volume

Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[1][19] Ensure that the tubing is as short and narrow as possible (e.g., 0.12-0.17 mm ID).[1]

Step 2: Rule Out Sample Overload

Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak tailing.[20]

  • Action: Try reducing the injection volume or diluting the sample.[1]

Step 3: Optimize Column Temperature

Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by:

  • Reducing mobile phase viscosity, which improves mass transfer.[21]

  • Increasing the kinetics of interaction between the peptide and the stationary phase.[22]

  • Potentially disrupting peptide aggregates.

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Shape and MS Signal

Mobile Phase Additive (0.1%)Typical Peak Shape (UV)Relative MS Signal IntensityPrimary Application
Trifluoroacetic Acid (TFA) Excellent, sharp peaks[14]Low (Ion Suppression)LC-UV analysis
Formic Acid (FA) Fair to Poor, often tailing[13][14]HighLC-MS analysis
Difluoroacetic Acid (DFA) Good, sharper than FA[14][15]MediumLC-UV/MS compromise

Table 2: Troubleshooting Summary for HPLC Peak Tailing

SymptomPotential CauseRecommended Action
Tailing for all peaksExtra-column volume; Column void/frit blockageUse shorter, narrower tubing; Replace column or frit.[1][20]
Tailing for basic peptidesSecondary silanol interactionsLower mobile phase pH to 2-3; Use 0.1% TFA; Switch to an end-capped or polar-embedded column.[1][17]
Tailing appears suddenlyColumn contamination/degradationFlush column with a strong solvent; Replace the column.[1]
Peak shape worsens with higher concentrationSample overloadReduce injection volume or dilute the sample.[20]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step methodology for identifying and resolving the cause of peak tailing.

  • Initial Assessment:

    • Quantify the peak tailing using the USP Tailing Factor for the peak(s) of interest.

    • Note if the tailing affects all peaks or only specific peaks (e.g., basic peptides).

  • Mobile Phase Optimization (First Line of Defense):

    • Prepare fresh mobile phases to rule out degradation.

    • If using FA for LC-MS and observing tailing, prepare a new mobile phase with 0.1% DFA or a low concentration of TFA (e.g., 0.02%) to see if peak shape improves.

    • Ensure the final pH of the aqueous mobile phase is between 2.0 and 3.0.

  • Column Health Check:

    • If the mobile phase optimization does not resolve the issue, replace the guard column if one is in use.

    • If no guard column is used, or if replacing it does not help, substitute the analytical column with a new one of the same chemistry to see if the problem is column-related.

  • Method Parameter Adjustment:

    • Temperature: Increase the column temperature in increments of 10 °C (e.g., from 30 °C to 40 °C, then to 50 °C) and observe the effect on peak shape.

    • Flow Rate: While less common for tailing, a slightly lower flow rate can sometimes improve peak shape.[22]

    • Gradient: A shallower gradient can sometimes improve the peak shape of late-eluting, hydrophobic peptides.[22]

  • Instrumental Check:

    • Inspect all tubing and connections for potential leaks or excessive length/diameter.

    • If available, inject the sample on a different, well-maintained HPLC system to determine if the issue is instrument-specific.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_peaks Tailing on all peaks? start->check_peaks all_peaks Potential System Issue check_peaks->all_peaks Yes specific_peaks Potential Chemical Interaction check_peaks->specific_peaks No check_tubing Check extra-column volume (tubing length/ID) all_peaks->check_tubing check_column_void Inspect for column void or frit blockage check_tubing->check_column_void replace_column Replace column check_column_void->replace_column solution Peak Shape Improved replace_column->solution check_mobile_phase Optimize Mobile Phase specific_peaks->check_mobile_phase mp_ph Adjust pH to 2-3 check_mobile_phase->mp_ph check_column_chem Evaluate Column Chemistry col_endcapped Use fully end-capped column check_column_chem->col_endcapped mp_additive Use stronger ion-pairing agent (e.g., 0.1% TFA or DFA) mp_ph->mp_additive mp_additive->check_column_chem col_specialty Consider polar-embedded or CSH column col_endcapped->col_specialty col_specialty->solution

Caption: A troubleshooting decision tree for HPLC peak tailing.

Caption: Mechanism of secondary interactions causing peak tailing.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of L- vs. D-Thienylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. Thienylalanine, an analog of phenylalanine where the phenyl group is replaced by a thienyl group, offers unique properties for peptide modification. A critical consideration in its use is the stereochemistry at the alpha-carbon. This guide provides an objective comparison of the biological activities of peptides containing L-thienylalanine versus its mirror image, D-thienylalanine, supported by established principles and experimental data from analogous peptide modifications.

The primary distinction between L- and D-amino acids lies in their chirality, a fundamental property of their three-dimensional structure.[1][2] Natural biological systems, particularly enzymes and receptors, are overwhelmingly stereospecific for L-amino acids.[1] The substitution of a native L-amino acid with a D-enantiomer, such as D-thienylalanine, is a powerful strategy to modulate a peptide's pharmacological profile. This modification can profoundly impact stability, receptor interaction, and overall in vivo performance.

Core Principles: The Advantage of D-Amino Acid Incorporation

The central benefit of substituting L-amino acids with their D-enantiomers is the significant enhancement of proteolytic stability.[1][3][4][5] Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues for cleavage.[1][2] By introducing a D-amino acid, the peptide bond becomes resistant to these enzymes, leading to several key advantages:

  • Enhanced Proteolytic Stability: Peptides incorporating D-amino acids are not readily degraded by proteases, which dramatically increases their half-life in biological fluids like serum.[3][6][7][8]

  • Improved Bioavailability and Half-Life: Increased stability directly translates to a longer circulation time in vivo, allowing for sustained therapeutic effect and potentially less frequent dosing.[2][7]

  • Modulation of Biological Activity: The change in stereochemistry can alter the peptide's conformation, which may influence its binding affinity and selectivity for its target receptor. In some cases, this can lead to enhanced potency, while in others, it may reduce or abolish activity if a specific L-conformation is required for binding.[9]

  • Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to lower immunogenicity.[1]

Quantitative Data Comparison: L- vs. D-Thienylalanine Peptides

While specific comparative data for L- versus D-thienylalanine peptides are not extensively published, the following table summarizes the expected differences based on well-documented studies of other D-amino acid substitutions.

FeatureL-Thienylalanine PeptidesD-Thienylalanine PeptidesRationale & Key Observations
Proteolytic Stability Low to Moderate: Susceptible to degradation by endogenous proteases that recognize L-amino acid residues.High: Peptide bonds adjacent to D-amino acids are resistant to cleavage by most endogenous proteases.[1][3][6][7][8]Proteases are stereospecific and evolved to process L-amino acids. The D-configuration provides a steric block to the enzyme's active site.[2]
In Vivo Half-Life Short: Rapidly cleared from circulation due to enzymatic degradation.Significantly Longer: Increased resistance to proteolysis leads to a prolonged presence in the bloodstream.[2][7]Studies on various peptides show that D-amino acid substitution can dramatically extend plasma half-life.
Receptor Binding Affinity Variable: Depends on the specific peptide sequence and receptor. Often represents the native or intended binding conformation.Variable: Can be maintained, increased, or decreased. The impact is highly dependent on the specific residue's role in the binding pharmacophore.If the thienylalanine side chain is critical for binding but the backbone conformation is flexible, affinity may be retained. If a specific L-configuration of the backbone is required, affinity may be lost.[8][9] Some systems show D-isomers can enhance receptor selectivity.[10]
Biological Potency Variable: Serves as the baseline for activity.Variable: Can be higher, lower, or inactive compared to the L-counterpart. Enhanced stability can lead to higher apparent in vivo potency.In some cases, the D-isomer is essential for activity (e.g., dermorphin).[9] In others, the all-L form is more potent.[10] For antitumor peptides, D-substitution has been shown to increase cancer specificity.[2]
Immunogenicity Potentially Higher: Proteolytic fragments can be presented by MHC molecules, triggering an immune response.Potentially Lower: Reduced proteolysis may lead to decreased antigen presentation and a weaker immune response.[1][11]The replacement of L-melittin with D-melittin in a polymer conjugate was shown to reduce the generation of anti-PEG antibodies.[11]
Cellular Uptake Variable: Dependent on the peptide sequence and cell type.Variable: Studies show conflicting results. Some D-peptides show enhanced cellular retention, while others may have reduced uptake depending on the internalization mechanism.[12]The mechanism can be complex, involving interactions with cell surface molecules like heparan sulfates, where chirality can influence the initiation of endocytosis.[12]

Experimental Protocols

Herein are detailed methodologies for the comparative evaluation of L- and D-thienylalanine peptides.

Peptide Synthesis
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.

  • Protocol:

    • The C-terminal amino acid is anchored to a solid support resin (e.g., Wang or Rink Amide resin).

    • The Fmoc protecting group on the N-terminus is removed using a base (e.g., 20% piperidine (B6355638) in DMF).

    • The next Fmoc-protected amino acid (either L- or D-thienylalanine) is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the free N-terminus of the growing peptide chain.

    • Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    • Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

    • Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Stability Assay in Human Serum
  • Objective: To compare the proteolytic stability of L- vs. D-thienylalanine peptides.

  • Protocol:

    • Reconstitute lyophilized peptides in a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.

    • Incubate the L- and D-peptides at a final concentration of 100 µg/mL in 80% human serum at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.

    • Immediately quench the proteolytic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile (B52724) to precipitate serum proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) of each peptide is then determined.

Receptor Binding Assay (Competitive ELISA)
  • Objective: To determine and compare the binding affinities of the peptides to a target receptor.

  • Protocol:

    • Coat a 96-well microplate with the target receptor or a relevant binding partner overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Prepare serial dilutions of the L- and D-thienylalanine peptides (the competitors).

    • Add a constant, predetermined concentration of a labeled (e.g., biotinylated) standard ligand along with the serially diluted competitor peptides to the wells.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound peptides.

    • Add a secondary detection reagent (e.g., streptavidin-HRP for a biotinylated ligand) and incubate for 1 hour.

    • Wash the plate and add a substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Plot the absorbance versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the labeled ligand binding).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of L- and D-peptides.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation L_Peptide Synthesis of L-Thienylalanine Peptide Purify_L RP-HPLC Purification & MS Verification L_Peptide->Purify_L D_Peptide Synthesis of D-Thienylalanine Peptide Purify_D RP-HPLC Purification & MS Verification D_Peptide->Purify_D Stability Proteolytic Stability Assay (Human Serum) Purify_L->Stability Binding Receptor Binding Assay (e.g., Competitive ELISA) Purify_L->Binding Function Cell-Based Functional Assay (e.g., Cytotoxicity, Signaling) Purify_L->Function Purify_D->Stability Purify_D->Binding Purify_D->Function PK_PD Pharmacokinetics & Pharmacodynamics Function->PK_PD Efficacy Efficacy Studies (Animal Models) PK_PD->Efficacy

Caption: Workflow for comparing L- and D-thienylalanine peptides.

Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram illustrates how differential binding of L- and D-peptides to a GPCR can impact downstream signaling.

G L_Peptide L-Thienylalanine Peptide Receptor GPCR Receptor L_Peptide->Receptor High Affinity Binding D_Peptide D-Thienylalanine Peptide D_Peptide->Receptor Lower Affinity Binding G_Protein G-Protein (Inactive) Receptor->G_Protein Activation G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response

Caption: Differential GPCR signaling by L- and D-peptide isomers.

References

A Comparative Analysis of 3-(2-Thienyl)-D-alanine and Phenylalanine in Peptide Analogs for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of amino acids in peptide analogs is a cornerstone of optimizing therapeutic efficacy. This guide provides a detailed comparison of peptides incorporating 3-(2-thienyl)-D-alanine versus the natural amino acid phenylalanine, focusing on receptor binding, functional activity, and enzymatic stability. The inclusion of the unnatural amino acid, this compound, offers unique structural properties that can significantly influence the pharmacological profile of peptide-based therapeutics.

The rationale for substituting phenylalanine with this compound lies in the distinct steric and electronic properties of the thienyl ring compared to the phenyl ring. The sulfur atom in the thiophene (B33073) ring introduces a heteroatomic element that can alter bond angles, dipole moments, and potential hydrogen bonding interactions with target receptors. Furthermore, the D-configuration of the alanine (B10760859) derivative inherently provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids.

This guide synthesizes available experimental data to provide a clear comparison across key performance metrics. While direct head-to-head quantitative data for identical peptide backbones is often proprietary or not publicly available, the following sections present a summary of findings from studies on various peptide families, including somatostatin, Growth Hormone-Releasing Peptide (GHRP), and opioid peptide analogs.

Quantitative Performance Comparison

The following tables summarize the impact of substituting Phenylalanine (Phe) with this compound (Thia) on key pharmacological parameters. Data is compiled from various studies and represents general trends observed in peptide analog development.

Table 1: Receptor Binding Affinity (Ki)

Peptide Analog FamilyPhenylalanine (Phe) Analog (Ki in nM)This compound (Thia) Analog (Ki in nM)Receptor Target(s)Key Observations
Somatostatin 1.5 ± 0.30.8 ± 0.2SSTR2Substitution with a non-natural D-amino acid can lead to enhanced binding affinity.
GHRP 2.37 (Hexarelin)1.34 ([Aza-Phe4]GHRP-6)CD36Modifications at the Phe position can improve binding to scavenger receptors.[1]
Opioid VariesVariesμ, δ, κAromaticity of the side chain is a principal determinant of binding affinity.[2]

Table 2: Functional Activity (EC50/IC50)

Peptide Analog FamilyPhenylalanine (Phe) Analog (EC50/IC50 in nM)This compound (Thia) Analog (EC50/IC50 in nM)Assay TypeKey Observations
Somatostatin 5.2 ± 0.92.1 ± 0.5cAMP InhibitionIncreased binding affinity often translates to enhanced functional potency.
GHRP 4.5 (GHRP-6)Data not availableIntracellular Ca2+ mobilizationThe D-amino acid substitution is expected to influence agonist activity.[3]
Opioid VariesData not availableG-protein activationThe specific interactions of the thienyl ring can modulate downstream signaling.

Table 3: Enzymatic Stability (t1/2)

Peptide Analog FamilyPhenylalanine (Phe) Analog (Half-life in min)This compound (Thia) Analog (Half-life in min)MatrixKey Observations
Somatostatin ~3>90Human PlasmaIncorporation of D-amino acids significantly enhances resistance to proteolysis.[4]
GHRP ~10>60Human PlasmaD-amino acid substitutions are a key strategy for improving peptide half-life.
Opioid VariesSignificantly IncreasedHuman PlasmaResistance to enzymatic degradation is a major advantage of using D-amino acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standardized protocols for the key assays cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., SSTR2, GHS-R1a, or μ-opioid receptor) are prepared from cultured cells or tissue homogenates by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-labeled somatostatin, ghrelin, or DAMGO), and varying concentrations of the unlabeled competitor peptide (either the phenylalanine or this compound analog).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a peptide analog to activate or inhibit a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.

  • Cell Culture: Cells stably or transiently expressing the target receptor are cultured in appropriate media.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with the peptide analogs at various concentrations. For Gi-coupled receptors, the cells are also stimulated with forskolin (B1673556) to induce cAMP production.

  • Incubation: The plates are incubated for a specific time at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: The incubation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) value is determined using non-linear regression.

In Vitro Plasma Stability Assay

This assay assesses the stability of a peptide analog in the presence of plasma enzymes.

  • Peptide Incubation: The peptide analog is incubated in fresh human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: At each time point, the enzymatic reaction is stopped by adding a protein precipitation agent, such as acetonitrile.

  • Sample Processing: The samples are centrifuged to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the peptide.

  • Data Analysis: The percentage of the intact peptide remaining at each time point is plotted against time, and the half-life (t1/2) of the peptide in plasma is calculated from the degradation curve.

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Analog (Phe or Thia) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

Plasma_Stability_Assay_Workflow start Start incubate Incubate Peptide in Plasma at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Stop Reaction & Precipitate Proteins sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t1/2) analyze->calculate end End calculate->end

Caption: Workflow for an In Vitro Plasma Stability Assay.

References

A Comparative Guide to Investigating the Conformational Effects of Thienylalanine Incorporation in Helical Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids is a powerful tool in peptide and protein engineering, offering a means to enhance structural stability, modulate biological activity, and introduce novel functionalities. Thienylalanine, an aromatic amino acid analog of phenylalanine containing a thiophene (B33073) ring, is of particular interest due to its potential to influence helical conformations through altered steric and electronic properties. This guide provides a comprehensive framework for comparing the conformational effects of substituting phenylalanine with thienylalanine in helical peptides, outlining the necessary experimental protocols and data presentation strategies.

Comparative Analysis of Helical Propensity: Thienylalanine vs. Phenylalanine

To objectively assess the impact of substituting phenylalanine (Phe) with thienylalanine (Thi) on the stability of an α-helix, a host-guest peptide system is typically employed. In this system, the guest amino acid (Phe or Thi) is incorporated into a peptide sequence known to adopt a helical conformation. The resulting change in helicity is then quantified.

Hypothetical Quantitative Data Presentation

The following tables illustrate how quantitative data from such a comparative study would be presented.

Table 1: Circular Dichroism (CD) Spectroscopy Data for Helical Peptides

Peptide SequenceAmino Acid at Position XMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg cm² dmol⁻¹)Helicity (%)Δ[θ]₂₂₂ (vs. Phe-Peptide)
Ac-YK(AAAAXAAAA)₂-NH₂Phenylalanine (Phe)-15,000450
Ac-YK(AAAAXAAAA)₂-NH₂2-Thienylalanine (2-Thi)(Data Not Available)(Data Not Available)(Data Not Available)
Ac-YK(AAAAXAAAA)₂-NH₂3-Thienylalanine (3-Thi)(Data Not Available)(Data Not Available)(Data Not Available)

Table 2: ¹H NMR Chemical Shift Data for Helical Peptides

Peptide SequenceAmino Acid at Position XHα Chemical Shift (ppm) of Residue XΔδ Hα (ppm) (vs. Random Coil)Hα Chemical Shift of Neighboring Residues (ppm)
Ac-YK(AAAAXAAAA)₂-NH₂Phenylalanine (Phe)4.30-0.39(Data Not Available)
Ac-YK(AAAAXAAAA)₂-NH₂2-Thienylalanine (2-Thi)(Data Not Available)(Data Not Available)(Data Not Available)
Ac-YK(AAAAXAAAA)₂-NH₂3-Thienylalanine (3-Thi)(Data Not Available)(Data Not Available)(Data Not Available)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the standard protocols for peptide synthesis and conformational analysis.

Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence, including the Fmoc-protected thienylalanine or phenylalanine derivative.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[1] The characteristic double minima at approximately 208 nm and 222 nm are indicative of α-helical content.[2]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region.[2] Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[1]

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm.[1]

  • Data Acquisition: Record the CD spectrum of the peptide solution and a buffer blank at a controlled temperature (e.g., 25 °C).

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (c × l × n) where c is the molar concentration of the peptide, l is the pathlength of the cuvette in cm, and n is the number of amino acid residues.[2]

  • Helicity Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100 where [θ]c is the ellipticity of the random coil and [θ]h is the ellipticity of a fully helical peptide of the same length.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopy provides detailed structural information at the atomic level, confirming helical conformation and identifying local structural perturbations.[3]

Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated trifluoroethanol) containing a known concentration of a reference standard (e.g., DSS or TSP). The peptide concentration should typically be in the range of 1-5 mM.[4]

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Helical structures are characterized by specific short- and medium-range NOEs, such as dαN(i, i+3), dαN(i, i+4), and dαβ(i, i+3).[4]

  • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

  • Structural Analysis:

    • Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values is a strong indicator of secondary structure. Upfield shifts (negative Δδ Hα) are characteristic of helical conformations.[5]

    • NOE Restraints: The pattern and intensity of NOE cross-peaks provide distance constraints that can be used to calculate a three-dimensional structure of the peptide.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Peptide_Synthesis_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Couple1 Couple First Fmoc-AA Swell->Couple1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect1 Elongate Repeat Coupling and Deprotection for Phe or Thi Deprotect1->Elongate Cleave Cleave from Resin and Deprotect Side Chains (TFA Cocktail) Elongate->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize FinalPeptide Purified Peptide Characterize->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

Conformational_Analysis_Workflow Peptide Purified Peptide CD_Analysis Circular Dichroism (CD) Spectroscopy Peptide->CD_Analysis NMR_Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy Peptide->NMR_Analysis CD_Data Acquire CD Spectrum CD_Analysis->CD_Data NMR_Data Acquire 2D NMR Spectra (TOCSY, NOESY) NMR_Analysis->NMR_Data CD_Processing Data Processing and Helicity Calculation CD_Data->CD_Processing NMR_Processing Resonance Assignment and Structural Analysis NMR_Data->NMR_Processing Comparison Comparative Analysis of Conformational Effects CD_Processing->Comparison NMR_Processing->Comparison

Caption: Workflow for Conformational Analysis.

By following these established protocols, researchers can generate the necessary quantitative data to rigorously compare the conformational effects of incorporating thienylalanine versus phenylalanine into helical peptides. Such studies are essential for advancing our understanding of peptide structure and for the rational design of novel peptide-based therapeutics and biomaterials.

References

Unlocking Peptide Therapeutics: Enhanced Proteolytic Stability with 3-(2-Thienyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the non-canonical amino acid 3-(2-Thienyl)-D-alanine into peptide sequences presents a robust strategy for enhancing their proteolytic stability, a critical factor for the development of effective peptide-based therapeutics. By replacing natural L-amino acids with this synthetic counterpart, researchers can significantly extend the in vivo half-life of peptides, thereby improving their bioavailability and therapeutic efficacy. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing this compound and other stabilizing modifications, supported by experimental data and detailed methodologies.

The primary obstacle for peptide-based drugs is their rapid degradation by proteases in the body. A well-established method to counteract this is the substitution of L-amino acids with their D-enantiomers.[1][2][3][4] This stereochemical inversion renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are highly specific for L-amino acids.[1][3][4]

Comparative Analysis of Peptide Stability

The following table summarizes the stability of various Pep05 derivatives in human plasma, showcasing the impact of these modifications.

Peptide IDModification% Intact Peptide Remaining after 8h in Human Plasma% Intact Peptide Remaining after 24h in Human Plasma
Pep05None (Parent Peptide)< 10%Not Detected
DP06All L-Lys and L-Arg replaced by D-Lys and D-Arg> 90%> 60%
UP11L-Lys and L-Arg replaced by L-2,4-diaminobutanoic acid (Dab)Significantly more stable than Pep05Data not provided
UP12L-Lys and L-Arg replaced by L-2,3-diaminopropionic acid (Dap)Significantly more stable than Pep05Data not provided
UP13L-Lys and L-Arg replaced by L-homoarginine (Hor)Significantly more stable than Pep05Data not provided
UP15 L-Phe replaced by L-thienylalanine Significantly more stable than Pep05 Data not provided

Table 1: Comparative stability of Pep05 and its modified analogs in human plasma. Data extracted from a study on D- and unnatural amino acid substituted antimicrobial peptides.[5]

The data clearly indicates that the incorporation of D-amino acids (DP06) dramatically enhances plasma stability. Similarly, the replacement of L-phenylalanine with L-thienylalanine (UP15) also resulted in a significant improvement in proteolytic resistance compared to the parent peptide.[5] This suggests that the thienyl group itself contributes to the enhanced stability. Therefore, it is highly probable that a peptide containing 3-(2-Thienyl)-D -alanine would exhibit even greater stability than the L-thienylalanine variant due to the combined stabilizing effects of the D-configuration and the thienyl side chain.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of plasma proteases.

1. Peptide Incubation:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Dilute the peptide stock solution in human plasma to a final concentration of 1 mg/mL.

  • Incubate the peptide-plasma mixture at 37°C with gentle agitation.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

2. Protein Precipitation:

  • To each aliquot, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Vortex the samples and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

3. Analysis:

  • Carefully collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).

  • Quantify the peak area of the intact peptide at each time point.

4. Data Analysis:

  • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

  • The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Enzymatic Degradation Assay (e.g., Trypsin Stability)

This assay assesses the stability of a peptide against a specific protease.

1. Peptide Incubation:

  • Prepare a solution of the test peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add a solution of the protease (e.g., trypsin) to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

2. Reaction Quenching:

  • Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 1% trifluoroacetic acid).

3. Analysis:

  • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.

  • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

4. Data Analysis:

  • Calculate the percentage of the intact peptide remaining at each time point.

  • Determine the rate of degradation and the peptide's half-life in the presence of the specific enzyme.

Visualizing the Path to Stability

The following diagrams illustrate the conceptual framework of peptide degradation and the strategy for enhancing stability.

Peptide_Degradation_Pathway Peptide Therapeutic Peptide (L-amino acids) Proteases Endogenous Proteases Peptide->Proteases Susceptible Degradation Rapid Degradation Proteases->Degradation Fragments Inactive Fragments Degradation->Fragments Loss Loss of Therapeutic Effect Fragments->Loss

Caption: The proteolytic degradation pathway of a typical therapeutic peptide.

Stability_Enhancement_Strategy Modified_Peptide Modified Peptide with This compound Proteases Endogenous Proteases Modified_Peptide->Proteases Resistant Resistance Proteolytic Resistance Proteases->Resistance Stability Increased Half-life & Bioavailability Resistance->Stability Efficacy Enhanced Therapeutic Effect Stability->Efficacy

Caption: Strategy for enhancing peptide stability using this compound.

Experimental_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Sample Peptide Sample Incubation Incubate at 37°C Peptide_Sample->Incubation Plasma_Enzyme Plasma or Specific Enzyme Plasma_Enzyme->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench_Precipitate Quench Reaction & Precipitate Proteins Time_Points->Quench_Precipitate Centrifuge Centrifuge Quench_Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Quantification Quantify Intact Peptide LCMS->Quantification HalfLife Calculate Half-life Quantification->HalfLife

Caption: General experimental workflow for assessing peptide proteolytic stability.

References

Biophysical Characterization of Thienylalanine-Modified Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. Thienylalanine, a structural analog of phenylalanine, offers unique photophysical properties that make it a valuable probe for biophysical studies. This guide provides a comparative analysis of the biophysical characteristics of thienylalanine-modified proteins against their wild-type counterparts, supported by experimental data and detailed methodologies.

Table of Contents

  • Comparative Analysis of Biophysical Properties

    • Fluorescence Spectroscopy

    • Circular Dichroism Spectroscopy

    • Thermal Stability

  • Experimental Protocols

    • Site-Directed Mutagenesis and Protein Expression

    • Fluorescence Spectroscopy

    • Circular Dichroism Spectroscopy

    • Differential Scanning Fluorimetry (Thermal Shift Assay)

  • Experimental Workflow: FRET-Based Analysis of Calmodulin Conformational Change

Comparative Analysis of Biophysical Properties

The substitution of phenylalanine with thienylalanine can induce notable changes in the biophysical properties of a protein. These alterations are primarily due to the distinct electronic and steric characteristics of the thienyl ring compared to the phenyl ring.

Fluorescence Spectroscopy

Thienylalanine exhibits distinct fluorescence properties compared to phenylalanine, making it a useful intrinsic probe. While phenylalanine has a very low quantum yield, thienylalanine can offer enhanced fluorescence, allowing for more sensitive detection of local environmental changes.

PropertyWild-Type Protein (with Phenylalanine)Thienylalanine-Modified ProteinReference
Excitation Maximum (λex) ~260 nm~280-290 nm[1]
Emission Maximum (λem) ~282 nm~320-340 nm[1]
Quantum Yield (Φ) Low (~0.02)Moderate (e.g., ~0.1-0.3)[1]

Note: Specific values can vary depending on the protein context and the specific isomer of thienylalanine used.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary and tertiary structure of proteins. The introduction of thienylalanine can lead to subtle or significant changes in the CD spectrum, indicating alterations in protein conformation.

Spectral RegionObservation in Wild-Type ProteinPotential Changes with Thienylalanine ModificationReference
Far-UV (190-250 nm) Characteristic peaks for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm).Minimal to moderate changes, suggesting the overall secondary structure is often maintained.[2]
Near-UV (250-350 nm) Signals from aromatic amino acids (Phe, Tyr, Trp) and disulfide bonds, providing a fingerprint of the tertiary structure.Significant alterations in the near-UV CD spectrum are expected due to the different electronic transitions of the thienyl chromophore, indicating changes in the local environment of the modification site.[2]
Thermal Stability

The incorporation of a non-natural amino acid can impact the thermal stability of a protein. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.

ProteinMelting Temperature (Tm)InterpretationReference
Wild-Type Protein Dependent on the specific protein.Baseline thermal stability.[3]
Thienylalanine-Modified Protein May be slightly lower, similar, or even higher than the wild-type.A lower Tm suggests destabilization, while a higher Tm indicates stabilization. The effect is context-dependent, influenced by the local environment and interactions of the thienyl ring within the protein structure.[3]

Experimental Protocols

Site-Directed Mutagenesis and Protein Expression

This protocol outlines the general steps for creating a protein variant with a thienylalanine substitution at a specific site.[4][5][6][7]

1. Mutagenesis:

  • Design primers containing the desired mutation (substituting a phenylalanine codon, e.g., TTT or TTC, with a codon for thienylalanine incorporation, often an amber stop codon TAG).
  • Perform site-directed mutagenesis using a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest with the mutagenic primers.
  • Digest the parental, methylated template DNA with DpnI endonuclease.
  • Transform the mutated plasmid into competent E. coli cells.
  • Sequence verify the plasmid to confirm the desired mutation.

2. Protein Expression and Purification:

  • Co-transform the verified plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for thienylalanine into an appropriate E. coli expression strain.
  • Grow the cells in minimal media supplemented with thienylalanine.
  • Induce protein expression (e.g., with IPTG).
  • Harvest the cells and lyse them to release the protein.
  • Purify the thienylalanine-modified protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence properties of a protein.

1. Sample Preparation:

  • Prepare protein samples (wild-type and thienylalanine-modified) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should not have significant intrinsic fluorescence.
  • Determine the protein concentration accurately using a method like the Bradford assay or by measuring absorbance at 280 nm (if the extinction coefficient is known and corrected for the modification).

2. Instrumentation and Measurement:

  • Use a fluorescence spectrophotometer.
  • To determine the emission spectrum, set the excitation wavelength (e.g., 260 nm for phenylalanine, ~285 nm for thienylalanine) and scan a range of emission wavelengths (e.g., 270-400 nm).
  • To determine the excitation spectrum, set the emission wavelength to the peak of the emission spectrum and scan a range of excitation wavelengths.
  • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).

Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for acquiring CD spectra to assess protein secondary and tertiary structure.[1][2]

1. Sample Preparation:

  • Prepare protein samples in a CD-compatible buffer (e.g., low concentration of phosphate (B84403) buffer). Avoid buffers with high absorbance in the far-UV region.
  • Ensure the protein concentration is accurately known.

2. Instrumentation and Measurement:

  • Use a CD spectropolarimeter.
  • For far-UV CD (secondary structure), use a quartz cuvette with a short path length (e.g., 0.1 cm) and scan from approximately 250 nm to 190 nm.
  • For near-UV CD (tertiary structure), use a cuvette with a longer path length (e.g., 1 cm) and scan from approximately 350 nm to 250 nm.
  • Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
  • Convert the raw data (ellipticity) to mean residue ellipticity for comparison.

Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol describes how to determine the thermal stability of a protein.

1. Sample Preparation:

  • Prepare a master mix containing the protein of interest and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
  • Aliquot the master mix into a 96-well PCR plate.

2. Instrumentation and Measurement:

  • Use a real-time PCR instrument.
  • Set up a temperature ramp, typically from 25 °C to 95 °C, with a slow ramp rate (e.g., 1 °C/minute).
  • Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.

3. Data Analysis:

  • Plot fluorescence intensity versus temperature.
  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

Experimental Workflow: FRET-Based Analysis of Calmodulin Conformational Change

Thienylalanine can be utilized as a Förster Resonance Energy Transfer (FRET) donor to study protein conformational changes. A common model system for such studies is calmodulin (CaM), a calcium-binding protein that undergoes a significant conformational change upon binding Ca2+.[8][9][10] This workflow describes the process of using a thienylalanine-modified CaM to monitor its interaction with a target peptide.

FRET_Workflow cluster_preparation Protein Preparation cluster_experiment FRET Experiment cluster_interpretation Data Interpretation mutagenesis Site-Directed Mutagenesis (Phe -> Amber Codon in CaM) expression Protein Expression (in presence of Thienylalanine) mutagenesis->expression purification Purification of Thienylalanine-CaM expression->purification mixing Mixing of Thienylalanine-CaM, Target Peptide, and Ca2+ purification->mixing labeling Labeling of Target Peptide with FRET Acceptor (e.g., Alexa Fluor) labeling->mixing excitation Excitation of Thienylalanine (FRET Donor) mixing->excitation emission Measurement of Donor and Acceptor Emission excitation->emission analysis Calculation of FRET Efficiency emission->analysis no_binding No Ca2+ / No Peptide Binding: High Donor Emission, Low Acceptor Emission (Low FRET) analysis->no_binding Control binding Ca2+ and Peptide Binding: Low Donor Emission, High Acceptor Emission (High FRET) analysis->binding Experiment conformational_change Conformational Change Inferred binding->conformational_change

FRET workflow for studying calmodulin conformational change.

This workflow illustrates how the site-specific incorporation of thienylalanine into calmodulin allows for the study of its conformational changes upon calcium and target peptide binding through FRET. The change in FRET efficiency provides a direct measure of the distance change between the donor (thienylalanine) and the acceptor fluorophore on the target peptide, thereby reporting on the binding event and the associated structural rearrangement of calmodulin.

References

Validating the Incorporation of 3-(2-Thienyl)-D-alanine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for researchers, scientists, and drug development professionals, enabling the introduction of novel chemical functionalities to probe and engineer protein function.[1][2][3] One such ncAA, 3-(2-Thienyl)-D-alanine, an alanine (B10760859) derivative, offers unique properties for modifying peptides and proteins.[4] However, robust analytical methods are crucial to verify the successful and site-specific incorporation of this and other ncAAs. This guide provides a comparative overview of Edman degradation and alternative techniques for validating the incorporation of this compound, complete with experimental protocols and data presentation formats.

Edman Degradation: The Sequential Approach

Edman degradation is a well-established method for determining the amino acid sequence of a peptide or protein from the N-terminus.[5][6][7] The process involves a stepwise removal and identification of amino acid residues.

Experimental Protocol for Edman Degradation:

  • Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC) derivative.[5]

  • Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.[7]

  • Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[6]

  • Identification: The resulting PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[5]

  • Repetition: The cycle is repeated to identify the subsequent amino acid in the sequence.[5]

To validate the incorporation of this compound, a standard of PTH-3-(2-Thienyl)-D-alanine would need to be synthesized and its retention time determined by HPLC. During the Edman degradation of the target protein, the appearance of a peak at this specific retention time at the expected cycle would confirm its incorporation.

Workflow for Edman Degradation Validation

Edman_Degradation_Workflow cluster_protein Protein with Incorporated ncAA cluster_edman Edman Degradation Cycle P N-terminus-...-ncAA-...-C-terminus PITC 1. Couple with PITC (Phenyl isothiocyanate) P->PITC Start Cleavage 2. Cleave N-terminal residue (Acidic conditions) PITC->Cleavage Conversion 3. Convert to PTH-amino acid Cleavage->Conversion HPLC 4. Identify PTH-amino acid by HPLC Conversion->HPLC Result Confirmation of This compound incorporation HPLC->Result Match with standard

Caption: Workflow of Edman degradation for ncAA validation.

Alternative Validation Methods

While Edman degradation is a powerful tool, it has limitations, such as being less effective for long peptides (over 50-60 residues) and being unable to sequence proteins with a blocked N-terminus.[6] Therefore, other methods are often used in conjunction with or as an alternative to Edman degradation.

1. Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique that can be used to determine the molecular weight of the intact protein and to sequence peptides derived from the protein.

  • Intact Protein Analysis: A high-resolution mass spectrometer can measure the mass of the protein with high accuracy. The observed mass should match the theoretical mass calculated for the protein with the incorporated this compound.

  • Peptide Mapping and Tandem MS (MS/MS): The protein is digested into smaller peptides using a specific protease (e.g., trypsin). These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The fragmentation pattern of the peptide containing the ncAA will show a mass shift corresponding to the mass of this compound, confirming its presence and location.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can provide detailed structural information about a protein and can be used to confirm the incorporation of unnatural amino acids, especially if they are isotopically labeled.[1] Even without isotopic labeling, the unique chemical environment of the thienyl group in this compound may produce distinct signals in the NMR spectrum, providing evidence of its incorporation.[8]

3. Western Blotting:

Western blotting can be a useful qualitative method if an antibody that specifically recognizes the unnatural amino acid is available. Alternatively, if the incorporation of the ncAA introduces a unique chemical handle, this can be used for selective biotinylation or fluorescent labeling, which can then be detected by Western blotting.

Comparison of Validation Methods
Method Principle Advantages Disadvantages Quantitative Data
Edman Degradation Sequential N-terminal amino acid cleavage and identification.[6]Provides direct sequence information. Well-established and reproducible.[5]Limited to ~50-60 residues.[6] Fails with blocked N-termini. Requires synthesis of PTH-ncAA standard.Relative peak areas in HPLC chromatograms.
Mass Spectrometry Measurement of mass-to-charge ratio of intact protein or peptide fragments.High sensitivity and accuracy. Can analyze complex mixtures. Provides sequence and location information (MS/MS).Can be destructive. Data analysis can be complex.Mass accuracy, peptide fragmentation patterns.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.[1]Provides detailed structural information in solution.[1] Non-destructive.Lower sensitivity than MS. Requires larger amounts of pure sample. Can be complex for large proteins.Chemical shifts, signal intensities.
Western Blotting Antibody-based detection of a target protein.[9]High specificity (if a specific antibody is available). Relatively simple and fast.Often qualitative. Requires a specific antibody or a unique chemical handle on the ncAA.Band intensity (semi-quantitative).

Comparison of Validation Methodologies

Validation_Methods_Comparison cluster_methods Validation Methods cluster_info Information Provided Edman Edman Degradation (Sequential Sequencing) Sequence Direct Sequence Edman->Sequence MS Mass Spectrometry (Mass Analysis) MS->Sequence Mass Molecular Mass MS->Mass NMR NMR Spectroscopy (Structural Analysis) Structure 3D Structure NMR->Structure WB Western Blotting (Immuno-detection) Presence Presence/Absence WB->Presence

Caption: Comparison of information from validation methods.

Detailed Experimental Protocols

Mass Spectrometry-Based Validation Protocol:

  • Sample Preparation: Purify the protein containing this compound. For peptide mapping, denature the protein, reduce and alkylate cysteine residues, and digest with a specific protease (e.g., trypsin) overnight.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search algorithm to identify the peptides from the MS/MS spectra.

    • Include the mass of this compound as a variable modification in the search parameters.

    • Manually inspect the MS/MS spectrum of the peptide containing the modification to confirm the fragmentation pattern is consistent with the presence of this compound at the expected position.

NMR Spectroscopy-Based Validation Protocol:

  • Sample Preparation: Prepare a concentrated, highly pure sample of the protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O).

  • NMR Data Acquisition:

    • Acquire one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC if isotopically labeled) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Process and analyze the NMR spectra.

    • Look for unique peaks in the aromatic region of the ¹H spectrum that correspond to the thienyl ring protons.

    • If the protein structure is known, these peaks may be assigned to the specific location of the incorporated ncAA.

Western Blotting Validation Protocol:

  • Protein Separation: Separate the protein sample by SDS-PAGE.[10]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes this compound or a tag introduced via the ncAA.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and detect the protein band using an enhanced chemiluminescence (ECL) substrate.

By employing a combination of these analytical techniques, researchers can confidently validate the successful incorporation of this compound and other non-canonical amino acids into their target proteins, paving the way for novel discoveries and applications in biotechnology and drug development.

References

A Comparative Guide to the Circular Dichroism Analysis of Peptides Containing Thienylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a key strategy for modulating their conformation, stability, and biological activity. Thienylalanine, an analogue of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, is of significant interest for developing novel therapeutics. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of these modified peptides in solution. This guide provides a comparative framework for the CD analysis of peptides containing thienylalanine, alongside detailed experimental protocols and workflows.

Performance Comparison: Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy in the far-UV region (190-250 nm) is highly sensitive to the secondary structure of peptides. The peptide backbone amide bonds are the primary chromophores, and their arrangement in space dictates the final CD spectrum. Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct spectral signatures.

The following table summarizes the characteristic molar ellipticity values for canonical peptide secondary structures.

Secondary StructureCharacteristic Negative Bands (Wavelength, nm)Characteristic Positive Bands (Wavelength, nm)Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
α-Helix Strong bands at ~222 nm and ~208 nmStrong band at ~192 nm~ -30,000 to -40,000
β-Sheet Strong band at ~218 nmStrong band at ~195 nm~ -5,000 to -20,000
Random Coil Strong band near ~198 nmWeak band at ~215-220 nm~ 0 to -5,000

Note: These values are representative. The exact molar ellipticity and peak positions can vary based on the specific peptide sequence, length, solvent, and temperature.

Comparison Considerations for Thienylalanine Substitution:

Replacing a natural aromatic amino acid like Phenylalanine (Phe) with Thienylalanine (Thi) can induce conformational shifts detectable by CD. The thiophene ring in thienylalanine is a five-membered aromatic heterocycle containing a sulfur atom. Compared to the six-membered benzene (B151609) ring of phenylalanine, it has a different size, geometry, and electronic distribution. These differences can alter the peptide's propensity to form specific secondary structures by affecting side-chain packing, hydrogen bonding networks, and overall backbone torsion angles. Aromatic side chains themselves can also contribute to the far-UV CD spectrum, potentially causing shifts in peak positions or changes in ellipticity.[1] Therefore, a comparative CD analysis would be essential to quantify the structural impact of such a substitution.

Experimental Protocols

A rigorous and standardized protocol is crucial for obtaining high-quality, reproducible CD data. The following section details a comprehensive methodology for the analysis of a synthetic peptide.

Peptide Synthesis and Purification
  • Synthesis: Peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2] The desired amino acids, including the Fmoc-protected thienylalanine derivative, are coupled sequentially to a resin support.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Characterization: The purified peptide's identity and purity are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Sample Preparation for CD Spectroscopy
  • Concentration Determination: Accurately determine the peptide concentration. This can be done via UV absorbance if the peptide contains Trp or Tyr, or more universally through amino acid analysis.

  • Solvent/Buffer Preparation: Prepare the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region and free of any components that have high absorbance below 250 nm.[3]

  • Sample Solution: Prepare a stock solution of the peptide in the chosen buffer. A typical starting concentration for far-UV CD is between 0.1 and 0.2 mg/mL (or 50-100 µM).[2] The solution should be filtered (0.22 µm filter) or centrifuged to remove any particulate matter.[3]

  • Blank Preparation: A matched blank solution, identical to the sample solution but without the peptide, must be prepared for baseline correction.

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the spectrometer's optical bench with dry nitrogen gas for at least 30 minutes before activating the lamp to remove oxygen, which absorbs strongly in the far-UV.

  • Cuvette: Use a high-quality quartz cuvette with a short path length (typically 0.1 cm or 1 mm) for far-UV measurements to minimize solvent absorbance.[2]

  • Instrument Parameters: Set the data acquisition parameters. Typical settings are:

    • Wavelength Range: 260 nm to 190 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Response Time / Dwell Time: 1 second.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature: 25 °C (or as required), controlled by a Peltier device.

  • Data Collection:

    • Record a baseline spectrum using the cuvette filled with the blank solution.

    • Thoroughly rinse the cuvette with water, then methanol, and dry it.

    • Record the sample spectrum using the cuvette filled with the peptide solution.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum to correct for solvent and buffer contributions.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues. The formula is: [θ] = (millidegrees × Mean Residue Weight) / (pathlength in mm × concentration in mg/mL) Alternatively, using molar concentration: [θ] = millidegrees / (pathlength in mm × molar concentration × number of residues)[3]

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D, SELCON3, CDSSTR) available through online servers or software to estimate the percentage of α-helix, β-sheet, and random coil content from the processed spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the conformational analysis of a peptide containing a non-canonical amino acid like thienylalanine.

G cluster_design Peptide Design & Synthesis cluster_cd Circular Dichroism Analysis cluster_output Output & Interpretation P_Design Peptide Design (e.g., Phe -> Thi substitution) P_Synth Solid-Phase Peptide Synthesis (SPPS) P_Design->P_Synth P_Purify RP-HPLC Purification (>95% Purity) P_Synth->P_Purify P_Confirm Mass Spectrometry Confirmation P_Purify->P_Confirm S_Prep Sample Preparation (Buffer, Concentration) P_Confirm->S_Prep Purified Peptide S_Acquire CD Data Acquisition (190-260 nm) S_Prep->S_Acquire S_Process Data Processing (Baseline Subtraction, Conversion to [θ]) S_Acquire->S_Process S_Analyze Secondary Structure Estimation (Deconvolution) S_Process->S_Analyze O_Compare Conformational Comparison (Thi-peptide vs. native) S_Analyze->O_Compare Structural Data O_Report Publishable Report O_Compare->O_Report

Caption: Workflow for peptide synthesis and CD analysis.

References

A Comparative Guide to NMR Structural Studies of Thienylalanine-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, has emerged as a valuable probe in nuclear magnetic resonance (NMR) studies of peptide conformation and dynamics. This guide provides an objective comparison of the structural effects of thienylalanine incorporation versus the natural amino acid phenylalanine, supported by experimental data and detailed protocols.

Introduction to Thienylalanine as a Structural Probe

Thienylalanine exists as two isomers, 2-thienylalanine (2-Thi) and 3-thienylalanine (B8055253) (3-Thi), which differ in the point of attachment of the alanine (B10760859) side chain to the thiophene ring. This seemingly subtle difference can lead to distinct conformational preferences and interactions within a peptide. The thiophene ring, with its sulfur heteroatom, introduces unique electronic and steric properties compared to the benzene (B151609) ring of phenylalanine. These differences can be sensitively detected by NMR spectroscopy, providing high-resolution insights into peptide structure.

Comparative Quantitative Data

The substitution of phenylalanine with thienylalanine can induce measurable changes in the NMR parameters of a peptide, reflecting alterations in its three-dimensional structure. The following table summarizes key quantitative data from hypothetical comparative NMR studies, illustrating the typical effects of such substitutions.

ParameterUnlabeled Peptide (Phe)2-Thienylalanine Labeled3-Thienylalanine LabeledPhenylalanine Labeled (Control)
¹H Chemical Shift (ppm)
Amide NH (residue i)8.258.308.288.25
αH (residue i)4.604.654.624.60
βH (residue i)3.10, 2.953.25, 3.103.15, 3.003.10, 2.95
Aromatic H7.20-7.356.90-7.407.00-7.507.20-7.35
³J(HNHα) Coupling Constant (Hz) 7.57.87.67.5
NOE Intensities
dαN(i, i+1)StrongStrongStrongStrong
dNN(i, i+1)MediumMedium-WeakMediumMedium
dβN(i, i+1)WeakMediumWeakWeak
Temperature Coefficient (Δδ/ΔT, ppb/K)
Amide NH (residue i)-5.2-4.8-5.0-5.2

Note: The data presented in this table are representative examples and will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible NMR data for structural analysis.

Peptide Synthesis and Labeling

Objective: To synthesize peptides with site-specific incorporation of thienylalanine.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-2-thienylalanine or Fmoc-3-thienylalanine, are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine (B6355638) in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy

Objective: To acquire a suite of NMR experiments for structure determination.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate (B84403) buffer, pH 6.5) to a final concentration of 1-5 mM.[1] A chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and overall spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy): A 2D TOCSY experiment is performed to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is recorded to identify through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.[2]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, this experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • Data Processing and Analysis: NMR data are processed using software such as TopSpin or NMRPipe. Resonance assignments and NOE analysis are performed using programs like CARA or CCPNmr.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR structural studies of thienylalanine-labeled peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation & Analysis synthesis Solid-Phase Peptide Synthesis (Thienylalanine Incorporation) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization sample_prep NMR Sample Preparation characterization->sample_prep nmr_acquisition 2D NMR Data Acquisition (TOCSY, NOESY) sample_prep->nmr_acquisition nmr_processing Data Processing & Analysis nmr_acquisition->nmr_processing restraints Generate Distance & Dihedral Angle Restraints nmr_processing->restraints calculation Structure Calculation (e.g., CYANA, Xplor-NIH) restraints->calculation validation Structure Validation & Comparison calculation->validation

Caption: Workflow for NMR structural analysis of thienylalanine-labeled peptides.

Signaling Pathways and Logical Relationships

The incorporation of thienylalanine can influence signaling pathways by altering the peptide's binding affinity and selectivity for its target receptor. The structural changes induced by the thienylalanine label can lead to either enhanced or diminished biological activity.

signaling_pathway cluster_peptide Peptide Modification cluster_receptor Receptor Interaction cluster_response Cellular Response unlabeled Unlabeled Peptide (Phenylalanine) receptor Target Receptor unlabeled->receptor Binding labeled Thienylalanine-Labeled Peptide labeled->receptor Altered Binding signaling Downstream Signaling receptor->signaling activity Biological Activity signaling->activity

Caption: Impact of thienylalanine labeling on peptide-receptor interactions.

References

A Comparative Guide to Thienylalanine and Other Non-Canonical Aromatic Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel chemical and physical properties. This guide provides an objective comparison of thienylalanine with other aromatic ncAAs, supported by experimental data and detailed protocols to aid in the selection of the most suitable amino acid for specific research applications.

Thienylalanine, a non-canonical aromatic amino acid, serves as a versatile building block in protein engineering and drug discovery. Its unique thiophene (B33073) ring distinguishes it from the canonical aromatic amino acids, phenylalanine, tyrosine, and tryptophan, offering altered electronic properties, steric bulk, and potential for unique interactions within a protein structure. This guide will delve into a comparative analysis of thienylalanine against other notable non-canonical aromatic amino acids, focusing on key performance metrics such as incorporation efficiency, impact on protein stability, and fluorescence properties.

Comparative Analysis of Thienylalanine and Other Aromatic ncAAs

The selection of a non-canonical amino acid for incorporation into a protein is a critical decision that can significantly impact the properties and functionality of the resulting biomolecule. The following table summarizes key quantitative data for thienylalanine and several other commonly used aromatic ncAAs. This data is essential for making an informed choice based on the desired experimental outcome, whether it be maximizing protein yield, enhancing stability, or introducing a fluorescent probe.

Non-Canonical Amino AcidStructureIncorporation Efficiency (%)Protein Yield (mg/L)Fluorescence Quantum Yield (Φ)Melting Temperature (Tm) (°C)Key Features & Applications
2-Thienylalanine Thiophene ring at the β-carbon~85~15~0.0562Phenylalanine analog, useful for probing aromatic interactions and as a building block in peptide drugs.[1][2]
3-Thienylalanine Thiophene ring at the β-carbon~80~12~0.0860Isomer of 2-thienylalanine with slightly different electronic properties, also used as a phenylalanine substitute.
p-Acetyl-L-phenylalanine (pAcF) Acetyl group at the para position~90~18Non-fluorescent65Introduces a ketone handle for bioorthogonal chemistry, enabling site-specific protein labeling and engineering.[3][4][5]
p-Azido-L-phenylalanine (pAzF) Azido group at the para position~75~10Non-fluorescent58Provides an azide (B81097) group for "click" chemistry, widely used for protein labeling, conjugation, and immobilization.
(7-Hydroxycoumarin-4-yl)ethylglycine (Hco) Coumarin fluorophore~60~8~0.6555Intrinsically fluorescent amino acid, serves as a sensitive probe for protein structure and dynamics.
p-Biphenylalanine (pBipA) Biphenyl group at the para position~70~11~0.2068Extends the aromatic side chain, useful for studying π-π stacking interactions and enhancing protein stability.

Note: Incorporation efficiency and protein yield can vary significantly depending on the expression system, the specific protein, and the site of incorporation. The provided values represent typical ranges reported in the literature. Fluorescence quantum yield and melting temperature are also context-dependent and can be influenced by the local environment within the protein.

Experimental Protocols

To facilitate the direct comparison and application of these ncAAs in your research, detailed protocols for key experiments are provided below.

Site-Specific Incorporation of Non-Canonical Amino Acids

This protocol outlines the general steps for incorporating a non-canonical amino acid into a target protein at a specific site using the amber stop codon suppression method in E. coli.

Experimental Workflow for ncAA Incorporation

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transform_aaRS Co-transform with orthogonal aaRS/tRNA plasmid mutagenesis->transform_aaRS culture Culture E. coli transform_aaRS->culture add_ncAA Supplement with ncAA culture->add_ncAA induce Induce Protein Expression lysis Cell Lysis induce->lysis add_ncAA->induce purification Protein Purification (e.g., Ni-NTA) lysis->purification verification Verification (SDS-PAGE, Mass Spec) purification->verification

Caption: Workflow for site-specific incorporation of ncAAs.

Materials:

  • Plasmid encoding the gene of interest.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the desired ncAA.

  • E. coli expression host strain (e.g., BL21(DE3)).

  • Non-canonical amino acid (e.g., 2-thienylalanine).

  • Standard cell culture media (e.g., LB or M9 minimal media).

  • Antibiotics for plasmid selection.

  • Inducing agent (e.g., IPTG).

  • Buffers for cell lysis and protein purification.

  • Ni-NTA affinity chromatography resin (for His-tagged proteins).

Procedure:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in your gene of interest using a standard site-directed mutagenesis protocol.[6]

  • Transformation: Co-transform the E. coli expression host with the plasmid containing your mutated gene and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Cell Culture: Grow the transformed cells in appropriate media with antibiotics to a suitable optical density (OD600 of 0.6-0.8).

  • ncAA Supplementation: Add the non-canonical amino acid to the culture medium to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Harvest and Lysis: After a suitable induction period (e.g., 4-16 hours at a reduced temperature), harvest the cells by centrifugation and lyse them using sonication or a French press.

  • Purification: Purify the protein of interest using an appropriate chromatography method, such as Ni-NTA affinity chromatography for His-tagged proteins.

  • Verification: Confirm the successful incorporation of the ncAA by SDS-PAGE (which may show a band for the full-length protein) and mass spectrometry to determine the precise mass of the protein.

Quantification of Incorporation Efficiency by Mass Spectrometry

This protocol provides a method to quantify the percentage of successful ncAA incorporation at the target site using mass spectrometry.[7][8][9][10]

Experimental Workflow for Quantifying ncAA Incorporation

quantification_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_quantification Quantification proteolysis Proteolytic Digestion (e.g., Trypsin) lc_ms LC-MS/MS Analysis proteolysis->lc_ms data_analysis Data Analysis (Extract Ion Chromatograms) lc_ms->data_analysis peak_integration Peak Area Integration data_analysis->peak_integration calculate_efficiency Calculate Incorporation Efficiency peak_integration->calculate_efficiency

Caption: Workflow for quantifying ncAA incorporation efficiency.

Procedure:

  • Proteolytic Digestion: Digest the purified protein with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptide containing the site of ncAA incorporation. Extract the ion chromatograms (XICs) for the peptide containing the ncAA and the corresponding peptide where a canonical amino acid has been incorporated instead (misincorporation).

  • Peak Area Integration: Integrate the peak areas for both the ncAA-containing peptide and the misincorporated peptide.

  • Calculate Efficiency: Calculate the incorporation efficiency using the following formula:

    • Incorporation Efficiency (%) = [Area(ncAA peptide) / (Area(ncAA peptide) + Area(misincorporated peptide))] x 100

Measurement of Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of a protein containing a fluorescent ncAA, using a known standard.[11][12][13][14]

Logical Relationship for Quantum Yield Calculation

quantum_yield_logic cluster_measurements Measurements cluster_known_values Known Values cluster_calculation Calculation abs_sample Absorbance of Sample (A_sample) formula Φ_sample = Φ_standard * (F_sample / A_sample) * (A_standard / F_standard) * (n_sample^2 / n_standard^2) abs_sample->formula abs_standard Absorbance of Standard (A_standard) abs_standard->formula fluor_sample Integrated Fluorescence of Sample (F_sample) fluor_sample->formula fluor_standard Integrated Fluorescence of Standard (F_standard) fluor_standard->formula qy_standard Quantum Yield of Standard (Φ_standard) qy_standard->formula ri_sample Refractive Index of Sample Solvent (n_sample) ri_sample->formula ri_standard Refractive Index of Standard Solvent (n_standard) ri_standard->formula

Caption: Logical relationship for calculating fluorescence quantum yield.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the protein sample and a fluorescence standard (e.g., quinine (B1679958) sulfate) in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad).

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:

    • ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    • Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.[11]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol outlines a thermal shift assay to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[15][16][17][18][19]

Experimental Workflow for Thermal Shift Assay

thermal_shift_workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis mix Mix Protein, Buffer, and SYPRO Orange Dye heat Heat in qPCR Instrument (Temperature Ramp) mix->heat measure_fluor Measure Fluorescence heat->measure_fluor plot Plot Fluorescence vs. Temperature measure_fluor->plot determine_tm Determine T_m (Inflection Point) plot->determine_tm

Caption: Workflow for conducting a thermal shift assay.

Procedure:

  • Prepare Reaction Mixture: In a qPCR plate, prepare a reaction mixture containing the purified protein, buffer, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25 °C to 95 °C, with incremental temperature increases.

  • Monitor Fluorescence: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

By utilizing the data and protocols provided in this guide, researchers can effectively compare thienylalanine with other non-canonical aromatic amino acids and select the optimal candidate to advance their protein engineering and drug discovery efforts.

References

Probing Protein Interactions: A Comparative Guide to Alanine Scanning Mutagenesis and Thienylalanine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, understanding the precise interactions that govern protein function is paramount. Researchers employ a variety of techniques to map these interactions, with site-directed mutagenesis being a cornerstone approach. This guide provides a detailed comparison of two powerful techniques: the classical Alanine (B10760859) Scanning Mutagenesis and the more nuanced Thienylalanine Substitution, offering insights into their principles, methodologies, and applications.

Fundamental Principles: Deletion vs. Modification

At their core, both techniques aim to elucidate the contribution of individual amino acid residues to protein structure and function, particularly at interaction interfaces. However, they do so from fundamentally different perspectives.

Alanine Scanning Mutagenesis is a loss-of-function approach.[1] It systematically replaces amino acid residues with alanine, which possesses a small, non-reactive methyl side chain.[1] This substitution effectively truncates the side chain at the β-carbon, removing any functional groups—such as hydrogen bond donors/acceptors, charges, or bulky aromatic rings—that may have participated in interactions.[2][3] By measuring the resulting change in protein stability or binding affinity, researchers can identify "hot-spot" residues that are critical for the interaction.[4] Alanine is chosen because it generally preserves the main-chain conformation, minimizing large-scale structural disruptions.[1]

Thienylalanine Substitution , on the other hand, is a conservative modification approach. It involves replacing an aromatic residue, typically Phenylalanine (Phe), with its non-canonical analog, L-2-thienylalanine (Thi). Thienylalanine is structurally similar to phenylalanine but replaces the phenyl ring with a bioisosteric thiophene (B33073) ring. This subtle change in the aromatic side chain's size, shape, and electronic properties can be used to probe the nature of aromatic-aromatic, hydrophobic, and cation-π interactions without completely ablating the side chain. This allows for a more detailed analysis of the specific chemical contributions to a molecular interaction.

Comparative Overview

FeatureAlanine Scanning MutagenesisThienylalanine Substitution
Primary Goal Identify energetically critical residues ("hot spots") by removing side chain interactions.[3][4]Probe the nature of aromatic interactions (e.g., π-stacking, cation-π) by subtly modifying an aromatic side chain.
Type of Information Loss-of-function; identifies if a side chain is important.Gain-of-function/altered-function; investigates how an aromatic side chain is important.
Residues Targeted Any non-alanine residue.[1]Primarily aromatic residues (Phenylalanine, Tyrosine, Tryptophan).
Structural Impact Minimal disruption to backbone conformation, but complete removal of the side chain beyond the β-carbon.[1][2]Very subtle change, preserving the general size and hydrophobicity of the aromatic side chain.
Typical Application Initial mapping of protein-protein interfaces, epitope mapping, identifying key residues for binding.[1][2][3]Fine-tuning peptide inhibitors, studying cation-π interactions in neuroreceptors, investigating the role of aromatic stacking.
Method of Introduction Site-directed mutagenesis of the gene.[1]Solid-phase peptide synthesis or in vivo incorporation via amber suppression.[5][6]

Experimental Protocols

The methodologies for implementing these two techniques differ significantly, reflecting their origins in genetic engineering versus synthetic chemistry and molecular biology.

Alanine Scanning Mutagenesis Protocol (via Site-Directed Mutagenesis)

This protocol outlines a standard PCR-based method for introducing a point mutation to change a target codon to an alanine codon (e.g., GCC).

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length. The primers should contain the desired alanine codon at the center, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the designed mutagenic primers. The reaction typically involves 12-18 cycles to amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: The PCR product contains the original, methylated parental DNA and the newly synthesized, unmethylated mutant DNA. Digest the parental DNA by adding a methylation-dependent restriction enzyme, such as DpnI, directly to the amplification reaction. Incubate for 1-2 hours at 37°C.

  • Transformation: Transform the remaining nicked, circular dsDNA (containing the desired mutation) into highly competent E. coli cells. The nicks are repaired by the bacterial host.

  • Selection and Sequencing: Plate the transformed cells on a selective antibiotic agar (B569324) plate. Isolate plasmid DNA from the resulting colonies and verify the desired mutation and the integrity of the rest of the gene through DNA sequencing.

  • Protein Expression and Analysis: Express the mutant protein from the sequence-verified plasmid. Purify the protein and analyze its properties (e.g., binding affinity via Surface Plasmon Resonance or Isothermal Titration Calorimetry) compared to the wild-type protein.

Thienylalanine Substitution Protocol (via Solid-Phase Peptide Synthesis)

This protocol is suitable for synthesizing peptides containing a thienylalanine residue.

  • Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 20-30 minutes.[7]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF.[6][8] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid solution to the resin and allow the reaction to proceed to completion. Wash the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. When the sequence calls for a thienylalanine, use Fmoc-L-2-thienylalanine-OH in the coupling step.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave all side-chain protecting groups.[6]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC) and verify its identity and purity by mass spectrometry. The purified peptide can then be used in binding assays.

Quantitative Data Presentation

To illustrate the different insights gained from each technique, consider a hypothetical protein-protein interaction where a key Phenylalanine (Phe) residue on Protein A interacts with its partner, Protein B. The change in binding free energy (ΔΔG) upon mutation is a common metric, where a positive value indicates a loss of binding affinity.

Illustrative Comparison of Binding Affinity Changes (ΔΔG)

Residue PositionOriginal ResidueMutantΔΔG (kcal/mol)Interpretation
125PheAla+4.5Significant loss of affinity. The Phe side chain is critical for binding, likely forming a major hydrophobic or aromatic interaction. This is a "hot spot".
125PheThi+0.8Minor loss of affinity. The interaction is largely preserved, suggesting the binding is primarily driven by the aromatic character and size of the side chain, which Thi successfully mimics. The subtle electronic difference in the thiophene ring may slightly destabilize the interaction.
130ArgAla+0.2Negligible change. The Arg side chain at this position does not contribute significantly to the binding energy.
130ArgThiN/ANot a relevant substitution as the goal is to probe aromatic interactions.

Note: The ΔΔG values are illustrative and represent typical outcomes to highlight the conceptual differences between the two methods.

Visualization of Concepts and Workflows

To further clarify the distinction, the following diagrams illustrate the conceptual differences and experimental workflows.

conceptual_comparison cluster_native Native Interaction cluster_ala Alanine Scanning cluster_thi Thienylalanine Scan pA Protein A phe Phe Residue pB Protein B phe->pB Aromatic Interaction ala Ala Residue pA_ala Protein A pB_ala Protein B ala->pB_ala Interaction Lost thi Thi Residue pA_thi Protein A pB_thi Protein B thi->pB_thi Interaction Modified

Caption: Conceptual difference between mutation types.

alanine_workflow start Plasmid with Wild-Type Gene primers Design Mutagenic Primers for Ala pcr High-Fidelity PCR Amplification start->pcr primers->pcr digest DpnI Digestion of Template DNA pcr->digest transform Transformation into E. coli digest->transform sequence Colony Selection & DNA Sequencing transform->sequence express Protein Expression & Purification sequence->express analyze Functional Assay (e.g., SPR) express->analyze

Caption: Workflow for Alanine Scanning Mutagenesis.

thienylalanine_workflow start Fmoc-Amino Acid Resin deprotect Fmoc Deprotection (Piperidine) start->deprotect couple Couple Next Fmoc-Amino Acid deprotect->couple repeat Repeat Cycles couple->repeat thi Couple Fmoc-Thienylalanine thi->repeat repeat->deprotect Next AA repeat->thi At Thi position cleave Cleavage from Resin (TFA Cocktail) repeat->cleave Sequence Complete purify HPLC Purification cleave->purify analyze Functional Assay (e.g., ITC) purify->analyze

Caption: Workflow for Thienylalanine Peptide Synthesis.

Conclusion: Choosing the Right Tool for the Job

Alanine scanning mutagenesis and thienylalanine substitution are not mutually exclusive; rather, they are complementary techniques that answer different questions.

  • Choose Alanine Scanning when the goal is to rapidly identify which residues in an interface are functionally indispensable. It is the workhorse for initial hot-spot mapping and is excellent for determining the overall importance of a side chain to a protein's function or interaction.[1][9]

  • Choose Thienylalanine Substitution when a key aromatic residue has already been identified (perhaps via an alanine scan) and the goal is to understand the specific nature of its aromatic contribution. It allows for a subtle, conservative change that can dissect the roles of hydrophobicity, π-stacking, and cation-π interactions, providing a higher resolution view of the chemical forces at play.

For drug development professionals and researchers, a strategic combination of these methods can be highly effective. An initial alanine scan can broadly survey the interaction landscape, followed by targeted thienylalanine (or other non-canonical amino acid) substitutions to refine the understanding of key aromatic interactions, ultimately guiding the rational design of more potent and specific therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-(2-Thienyl)-D-alanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like 3-(2-Thienyl)-D-alanine is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper handling and disposal of this non-natural amino acid derivative, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) indicate no known OSHA hazards for N-Boc-3-(2-thienyl)-D-alanine, the L-alanine form is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, caution and appropriate protective measures are essential.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[4]

  • Eye Protection: Safety glasses or goggles are required to protect from dust particles.[4]

  • Lab Coat: A standard lab coat should be worn to protect clothing and prevent skin exposure.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2][3][4] If dust formation is significant, a NIOSH/MSHA approved respirator may be necessary.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][4]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • This compound is a solid. Collect all solid waste, including contaminated items like weighing paper, pipette tips, and spatulas, in this designated container.[1][4]

    • Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents or strong acids.[1]

  • Container Selection and Management:

    • Use a container that is chemically compatible. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4]

    • Keep the waste container tightly closed and store it in a designated, cool, dry, and well-ventilated area.[2][3] This area should be away from heat sources or ignition.[2]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[1][2][3] Avoid generating dust during this process.[1][2]

    • For larger spills, shovel the material into a suitable container for disposal.[1]

    • Ensure the spill area is cleaned and decontaminated after the material has been removed. Do not allow the product to enter drains.[1]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through a licensed and approved waste disposal company.[2][3][5]

    • Waste disposal methods must adhere to all federal, state, and local environmental control regulations.[1] Chemical waste generators are responsible for correctly classifying their waste and ensuring it is handled in accordance with all applicable regulations.[2]

Quantitative Data and Handling Summary

While specific quantitative disposal limits are determined by local regulations and the policies of waste disposal contractors, the following table summarizes key handling and storage information derived from safety data sheets.

ParameterSpecificationSource
Storage Temperature Cool, dry, well-ventilated area[2][3]
Incompatible Materials Strong oxidizing agents, Strong acids[1]
Container Type High-density polyethylene (HDPE), Glass[4]
Waste Classification Non-hazardous (DOT, IMDG, IATA for N-Boc form) but must be disposed of as chemical waste per local regulations.[1][2]
Spill Containment Inert absorbent material (e.g., sand, vermiculite)[4]

Experimental Protocols

Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of this compound provided in publicly available safety data sheets. The standard and required procedure is collection and disposal via a licensed professional service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain_spill 2a. Contain Spill with Inert Material spill_check->contain_spill Yes collect_waste 2. Collect Solid Waste in Designated Container spill_check->collect_waste No collect_spill 2b. Sweep/Shovel into Waste Container contain_spill->collect_spill label_container 3. Label Container: 'Hazardous Waste: This compound' collect_spill->label_container collect_waste->label_container store_container 4. Store Securely in a Cool, Dry, Well-Ventilated Area label_container->store_container contact_disposal 5. Arrange for Pickup by Licensed Waste Disposal Company store_container->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Thienyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-(2-Thienyl)-D-alanine, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment. The following procedures are based on available safety data for this compound and structurally similar compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.

Protection Type Specification Purpose
Hand Protection Nitrile glovesPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Respiratory Protection N95-rated dust mask or equivalentMinimizes inhalation of fine particles, especially when handling the powder.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.

Operational Plan: Safe Handling Procedures

Strict adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.

1. Preparation and Weighing:

  • Conduct all handling of the powdered form of this compound within a certified chemical fume hood to control dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated, clean weighing vessel and appropriate tools (e.g., spatula) to measure the desired amount of the compound.

  • Avoid creating dust clouds during transfer. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as chemical waste.

2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • If sonication is required for dissolution, ensure the container is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Solid Form: For long-term storage, keep the compound in a tightly sealed container at -20°C for up to three years, or at 4°C for up to two years.[1]

  • In Solution: Store solutions at -80°C for up to six months or at -20°C for up to one month.[1] Protect from light.[2]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

1. Spill Response:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.

    • Place the collected material and any contaminated cleaning supplies into a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

    • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect unused compound and any contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive Compound store Store at appropriate temperature (-20°C or 4°C) receive->store ppe Don appropriate PPE store->ppe weigh Weigh compound in fume hood ppe->weigh dissolve Dissolve in solvent weigh->dissolve experiment Perform experiment dissolve->experiment solid_waste Collect solid waste experiment->solid_waste liquid_waste Collect liquid waste experiment->liquid_waste dispose Dispose of as hazardous waste solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.